molecular formula C14H15N5O6S B104746 Tribenuron CAS No. 106040-48-6

Tribenuron

货号: B104746
CAS 编号: 106040-48-6
分子量: 381.37 g/mol
InChI 键: BQZXUHDXIARLEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tribenuron, often used in its ester form as this compound-methyl, is a systemic, selective sulfonylurea herbicide of significant interest in agricultural and plant science research . Its primary value for researchers lies in its specific mode of action and its utility in studying weed resistance. The compound acts by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By disrupting this pathway, this compound effectively halts cell division and growth in susceptible plants . A major focus of contemporary research involves investigating the growing global issue of herbicide resistance. Studies have documented resistance to this compound-methyl in numerous broadleaf weed species across agricultural regions, such as Iran and China . Research into the resistance mechanisms has revealed that they can be target-site-based, such as specific amino acid substitutions (e.g., Trp-574-Leu) in the ALS enzyme, or non-target-site-based, such as enhanced metabolism mediated by cytochrome P450 enzymes . Beyond resistance studies, this compound-methyl is also a candidate for research on developing advanced herbicide formulations. Recent studies have explored its encapsulation into biodegradable polymer matrices to create slow-release formulations. These innovative systems aim to improve herbicidal efficacy, reduce environmental application rates, and minimize ecological impact by ensuring targeted and controlled release . For researchers in agronomy and plant genetics, the compound is also a selective agent in the development of herbicide-resistant crops, including wheat and sunflower, through both traditional breeding and genetic engineering . This product is intended for laboratory research use only and is strictly not approved for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15N5O6S/c1-8-15-12(17-13(16-8)25-3)19(2)14(22)18-26(23,24)10-7-5-4-6-9(10)11(20)21/h4-7H,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZXUHDXIARLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147486
Record name Tribenuron
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Molecular Weight

381.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

106040-48-6
Record name Tribenuron
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Record name Tribenuron [ISO]
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Record name Tribenuron
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Record name Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]
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Record name TRIBENURON
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Foundational & Exploratory

Tribenuron-Methyl's Mechanism of Action on Acetolactate Synthase (ALS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which tribenuron-methyl (B105370), a potent sulfonylurea herbicide, inhibits the acetolactate synthase (ALS) enzyme. This document details the enzyme's function, the herbicide's binding kinetics, the structural basis of its inhibitory action, and the experimental protocols used to characterize this interaction.

Introduction: The Crucial Role of Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme found in plants and microorganisms but not in animals.[1][2] It catalyzes the initial and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][3] Specifically, ALS facilitates the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203) or the condensation of one pyruvate molecule and one 2-ketobutyrate molecule to yield 2-aceto-2-hydroxybutyrate.[4] This metabolic pathway is fundamental for protein synthesis and overall plant growth, making ALS a prime target for herbicides. The absence of this enzyme in animals contributes to the low mammalian toxicity of ALS-inhibiting herbicides.

Mechanism of Inhibition by this compound-Methyl

This compound-methyl is a member of the sulfonylurea class of herbicides that acts as a potent, non-competitive inhibitor of the ALS enzyme. Its inhibitory action disrupts the synthesis of branched-chain amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in plant death.

The herbicide binds to a site on the ALS enzyme that is distant from the active site, inducing a conformational change in the enzyme's structure. This allosteric modification prevents the substrate from accessing the catalytic site, thereby blocking the enzymatic reaction. The binding of sulfonylureas like this compound-methyl is characterized by high affinity, with inhibition constants (Ki) often in the nanomolar range.

The Binding Site and Molecular Interactions

Structural studies of plant ALS complexed with sulfonylurea herbicides have elucidated the specific binding pocket. This site is located at the entrance of the channel leading to the catalytic center. The this compound-methyl molecule is buried within this pocket, establishing multiple van der Waals contacts and hydrogen bonds with the surrounding amino acid residues. These interactions stabilize the herbicide-enzyme complex, leading to potent inhibition. Key amino acid residues involved in binding have been identified, and mutations in these residues can confer resistance to the herbicide.

Quantitative Inhibition Data

The inhibitory potency of this compound-methyl against the ALS enzyme is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to reduce the enzyme's activity by 50%. These values can vary depending on the plant species and the presence of resistance-conferring mutations.

Plant SpeciesPopulation/HybridIC50 (µM)Fold Resistance (Resistant/Susceptible)Reference
Silene conoideaSusceptible (S)11.61-
Silene conoideaResistant (R)214.9518.5
Descurainia sophiaSusceptible (SD8)Not specified directly, but R population is 116.3-fold resistant-
Descurainia sophiaResistant (N11)Not specified directly, but exhibits high resistance116.3 (at whole-plant level)
SunflowerSusceptible (S)0.024 (mM)-
SunflowerResistant (Rsu)63 (mM)2625
Linum usitatissimumWild Type (Longya10)0.046-
Linum usitatissimumMutant (R10)0.58112.63

Experimental Protocols

The characterization of this compound-methyl's effect on ALS activity is primarily conducted through in vitro enzyme inhibition assays. The following is a generalized protocol based on methodologies described in the literature.

In Vitro ALS Enzyme Activity Inhibition Assay

Objective: To determine the inhibitory effect of this compound-methyl on the activity of the ALS enzyme extracted from plant tissue.

Principle: The activity of the ALS enzyme is measured by quantifying the amount of its product, acetolactate. In the presence of acid, acetolactate is decarboxylated to acetoin (B143602). Acetoin then reacts with creatine (B1669601) and α-naphthol to form a colored complex, which can be measured spectrophotometrically at 530 nm. The inhibition is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

Materials:

  • Plant leaf tissue (from both susceptible and potentially resistant biotypes)

  • Extraction Buffer: e.g., 0.1 M potassium phosphate (B84403) buffer (pH 7.5) containing 10 mM EDTA, 10 mM sodium pyruvate, 100 mM MgCl2, 10% (v/v) glycerol, and 10 mM dithiothreitol (B142953) (DTT).

  • Reaction Buffer: e.g., 25 mM potassium phosphate buffer (pH 7.0) containing 100 mM sodium pyruvate, 20 mM MgCl2, and 1 mM thiamine (B1217682) pyrophosphate (TPP).

  • Cofactor Solution: 0.1 mM flavin adenine (B156593) dinucleotide (FAD).

  • This compound-methyl stock solution (in a suitable solvent like DMSO).

  • Stopping Solution: 6 N H2SO4.

  • Colorimetric Reagents: 0.5% (w/v) creatine and 5% (w/v) α-naphthol in 2.5 N NaOH.

  • Spectrophotometer or microplate reader.

Procedure:

  • Enzyme Extraction:

    • Harvest fresh, young leaf tissue and immediately place it in liquid nitrogen to prevent protein degradation.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C for 20-30 minutes.

    • Carefully collect the supernatant, which contains the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Inhibition Assay:

    • Prepare a series of dilutions of this compound-methyl in the reaction buffer.

    • In microcentrifuge tubes or a 96-well plate, combine the enzyme extract, reaction buffer, and cofactor solution.

    • Add the different concentrations of this compound-methyl to the respective tubes/wells. Include a control with no inhibitor.

    • Pre-incubate the mixtures at a controlled temperature (e.g., 30-37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the reaction buffer).

    • Incubate the reaction for a specific time (e.g., 60-90 minutes) at the same temperature.

    • Stop the reaction by adding the stopping solution (6 N H2SO4). This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate at a higher temperature (e.g., 60°C) for 10-15 minutes to ensure complete conversion to acetoin.

  • Colorimetric Detection:

    • Add the creatine and α-naphthol solutions to each reaction mixture.

    • Incubate at room temperature or a slightly elevated temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance of the resulting colored complex at 530 nm.

  • Data Analysis:

    • Calculate the enzyme activity as the amount of acetoin produced per unit of protein per unit of time.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound-methyl concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizing the Mechanisms and Workflows

Biochemical Pathway and Inhibition

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate 2-Acetolactate ALS->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate ALS->Acetohydroxybutyrate Pathway_Val_Leu ... pathway ... Acetolactate->Pathway_Val_Leu Pathway_Ile ... pathway ... Acetohydroxybutyrate->Pathway_Ile Valine Valine Pathway_Val_Leu->Valine Leucine Leucine Pathway_Val_Leu->Leucine Isoleucine Isoleucine Pathway_Ile->Isoleucine This compound This compound-methyl This compound->ALS Inhibition

Caption: Branched-chain amino acid biosynthesis pathway and its inhibition by this compound-methyl.

Experimental Workflow for ALS Inhibition Assay

ALS_Assay_Workflow start Start enzyme_extraction 1. Enzyme Extraction (Plant Tissue) start->enzyme_extraction protein_quant 2. Protein Quantification enzyme_extraction->protein_quant assay_setup 3. Assay Setup (Enzyme + Buffer + Inhibitor) protein_quant->assay_setup pre_incubation 4. Pre-incubation assay_setup->pre_incubation reaction_start 5. Start Reaction (Add Substrate) pre_incubation->reaction_start incubation 6. Incubation reaction_start->incubation reaction_stop 7. Stop Reaction (Add Acid) incubation->reaction_stop color_dev 8. Color Development (Add Creatine & α-naphthol) reaction_stop->color_dev measurement 9. Spectrophotometric Measurement (530 nm) color_dev->measurement data_analysis 10. Data Analysis (Calculate IC50) measurement->data_analysis end End data_analysis->end Resistance_Logic WT_ALS Wild-Type ALS Enzyme Binding High-Affinity Binding WT_ALS->Binding Mutation Mutation in ALS Gene (e.g., Pro-197, Trp-574) WT_ALS->Mutation TBM This compound-methyl TBM->Binding Reduced_Binding Reduced/No Binding TBM->Reduced_Binding Inhibition Enzyme Inhibition Binding->Inhibition Plant_Death Plant Death Inhibition->Plant_Death Mutated_ALS Mutated ALS Enzyme Mutation->Mutated_ALS Mutated_ALS->Reduced_Binding No_Inhibition No Significant Inhibition Reduced_Binding->No_Inhibition Plant_Survival Plant Survival (Resistance) No_Inhibition->Plant_Survival

References

Chemical structure and properties of tribenuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Properties of Tribenuron-methyl (B105370)

Chemical Identity and Structure

This compound-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in cereal crops.[1][2][3] It is the methyl ester of this compound.[4]

  • IUPAC Name: Methyl 2-[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate[1]

  • CAS Number: 101200-48-0

  • Chemical Formula: C15H17N5O6S

  • Molecular Weight: 395.39 g/mol

Chemical Structure:

G cluster_triazine Triazine Ring cluster_urea Sulfonylurea Bridge cluster_benzoate Benzoate Group N1 N C2 C N1->C2 N3 N C2->N3 N_methyl N(CH3) C2->N_methyl C4 C N3->C4 N5 N C4->N5 OCH3_triazine OCH3 C4->OCH3_triazine C6 C N5->C6 C6->N1 CH3_triazine CH3 C6->CH3_triazine C=O C=O N_methyl->C=O NH NH C=O->NH S(=O)2 S(=O)₂ NH->S(=O)2 Benzene Benzene Ring S(=O)2->Benzene C=O_ester C=O Benzene->C=O_ester OCH3_ester OCH3 C=O_ester->OCH3_ester

Caption: Chemical structure of this compound-methyl.

Physicochemical Properties

The physicochemical properties of this compound-methyl are summarized in the table below. These properties influence its environmental fate and behavior.

PropertyValueReference
Appearance White to off-white solid/colorless crystals
Melting Point 141-142 °C
Density 1.46 g/cm³ at 20 °C
Vapor Pressure 3.9 x 10⁻¹⁰ mm Hg at 25 °C
Water Solubility pH dependent: 28 mg/L (pH 4), 50 mg/L (pH 5), 280 mg/L (pH 6), 2483 mg/L (pH 7), 18300 mg/L (pH 9) at 20-25°C
Octanol-Water Partition Coefficient (log P) 0.38 - 0.78 (pH 7, 25 °C)
Acidity (pKa) 4.65 - 4.7
Stability Stable to light. Hydrolyzes rapidly at pH < 7 or > 12. Soil half-life is typically 5-20 days.

Mechanism of Action

This compound-methyl is a selective, systemic herbicide that is absorbed primarily through the foliage, with little soil activity. It belongs to the sulfonylurea class of herbicides and functions as an acetolactate synthase (ALS) inhibitor.

The signaling pathway is as follows:

  • Uptake: The herbicide is absorbed by the leaves and roots of the target weed.

  • Translocation: It is then translocated through the plant's vascular system to the meristematic tissues, which are areas of active cell division and growth.

  • Enzyme Inhibition: In these tissues, this compound-methyl inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

  • Amino Acid Synthesis Blockage: ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids: valine, leucine, and isoleucine.

  • Cessation of Growth: The inhibition of ALS leads to a rapid halt in the production of these essential amino acids, which in turn stops cell division and plant growth.

  • Visible Symptoms: Symptoms such as chlorosis (yellowing of leaves) appear within days, followed by necrosis and the death of the weed within 10-25 days under optimal conditions.

Crop selectivity is achieved through differential metabolism. Cereal crops like wheat and barley can rapidly metabolize this compound-methyl into non-toxic substances, whereas susceptible broadleaf weeds lack this ability.

G uptake This compound-methyl Uptake (Foliage and Roots) translocation Translocation to Meristems uptake->translocation inhibition Inhibition translocation->inhibition Targets als Acetolactate Synthase (ALS) Enzyme amino_acids Biosynthesis of Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->amino_acids inhibition->als inhibition->amino_acids Blocks cell_division Cell Division and Growth amino_acids->cell_division plant_death Weed Death (Chlorosis, Necrosis) cell_division->plant_death Sustains

Caption: Mechanism of action of this compound-methyl as an ALS inhibitor.

Toxicological Profile

This compound-methyl generally exhibits low acute toxicity to mammals. The toxicological data is summarized in the table below.

EndpointValue/ClassificationReference
Acute Oral LD50 (Rat) > 5000 mg/kg
Acute Dermal LD50 (Rabbit) > 2000 mg/kg
Acute Inhalation LC50 (Rat) > 5.0 mg/L
Carcinogenicity (EPA) Group C "Possible Human Carcinogen"
Toxicity to Fish (96h LC50) 139.45 mg/L (Silver Carp), 289.08 mg/L (Common Carp)
Toxicity to Birds Low toxicity
Toxicity to Aquatic Invertebrates Low toxicity
Human Health Effects Changes in body and organ weights observed in animal studies. No evidence of neurotoxicity or increased susceptibility for infants and children.

Experimental Protocols

Synthesis of this compound-methyl

A common method for the synthesis of this compound-methyl is a one-pot, two-step process.

  • Step 1: Methyl o-sulphamoylbenzoate reacts with solid phosgene (B1210022) in a solvent (e.g., xylene) with a catalyst.

  • Step 2: The resulting intermediate compound then undergoes a second reaction with 2-methylamino-4-methoxy-6-methyl-1,3,5-triazine to yield the final this compound-methyl product.

Analytical Method for Determination in Water

A validated method for the detection and quantification of this compound-methyl and its metabolites in water utilizes solid-phase extraction (SPE) followed by liquid chromatography with tandem mass spectrometry (LC/MS/MS).

Protocol Summary:

  • Sample Preparation: A 200 mL water sample is filtered.

  • Solid-Phase Extraction (SPE): The filtered water is passed through an Oasis HLB SPE cartridge to concentrate the analytes.

  • Elution: The cartridge is washed, and then the analytes are eluted using 15 mL of base-adjusted acetonitrile.

  • Solvent Evaporation: 1 mL of water is added to the eluate, and the volume is reduced to less than 1 mL under a stream of nitrogen.

  • Reconstitution: The final volume is adjusted to 10 mL with water.

  • Analysis: The prepared sample is analyzed by reversed-phase liquid chromatography (LC) coupled with positive ion electrospray mass spectrometry/mass spectrometry (MS/MS).

  • Quantification: The Limit of Quantitation (LOQ) for this method is 0.050 µg/L, and the Limit of Detection (LOD) is estimated to be 0.005 µg/L.

G start Start: 200 mL Water Sample spe 1. Solid-Phase Extraction (Oasis HLB Cartridge) start->spe elution 2. Elute with Base-Adjusted Acetonitrile spe->elution evaporation 3. Evaporate under Nitrogen elution->evaporation reconstitution 4. Adjust Final Volume to 10 mL with Water evaporation->reconstitution analysis 5. Analyze by LC/MS/MS reconstitution->analysis end End: Quantitative Result analysis->end

Caption: Workflow for the analysis of this compound-methyl in water.

Residue Analysis in Crops

An analytical method for determining this compound-methyl residues in crops like soybeans, peanuts, and corn involves extraction, cleanup, and analysis by High-Performance Liquid Chromatography (HPLC).

  • Homogenization and Extraction: The crop sample is homogenized with acetone, followed by extraction with ethyl acetate.

  • Solvent Removal: The extract is evaporated to dryness.

  • Defatting (if necessary): For fatty matrices like soybeans and peanuts, the residue is defatted using an acetonitrile-n-hexane partition.

  • Cleanup: The residue is cleaned up using a Florisil column and a Bond Elut® SAX cartridge column.

  • HPLC Analysis: The final sample is analyzed on an HPLC system with an ODS-2 column, using a mobile phase of acetonitrile-water-phosphoric acid (50:50:0.01). Detection is performed at 240 nm.

  • Quantification: The detection limit for this method in crops is 0.01 ppm. ppm. [16]

References

The Dawn of a New Era in Weed Management: A Technical Guide to the Discovery and Synthesis of Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, discovery, and chemical synthesis of sulfonylurea herbicides, a class of compounds that revolutionized modern agriculture. From their serendipitous discovery to the intricate details of their synthesis and mode of action, this document offers a comprehensive overview for professionals in the chemical and life sciences.

A Serendipitous Discovery and the Dawn of a Herbicide Revolution

The story of sulfonylureas begins not in agriculture, but in medicine. In the 1940s, chemists studying sulfonamide antibiotics discovered that a related class of compounds, the sulfonylureas, induced hypoglycemia in animals[1]. This led to their development as oral antidiabetic drugs in the 1950s and 1960s, a use for which they are still known today[1][2][3][4].

The leap to agriculture came in the 1970s, spearheaded by the pioneering work of Dr. George Levitt at DuPont Experimental Station. In June 1975, Levitt and his team discovered that certain sulfonylurea compounds exhibited potent herbicidal activity at remarkably low application rates. This was a paradigm shift from the then-common practice of applying herbicides at rates of several kilograms per hectare; sulfonylureas were effective at mere grams per hectare. The first commercial sulfonylurea herbicide, chlorsulfuron (B1668881), was introduced by DuPont in 1982 for use in wheat and barley, marking a significant milestone in crop protection technology.

Timeline of Key Developments:
  • 1942: Marcel Janbon and coworkers discover the hypoglycemic effects of sulfonylureas while studying sulfonamide antibiotics.

  • 1950s-1960s: Sulfonylureas are developed and commercialized as antidiabetic medications.

  • June 1975: Dr. George Levitt at DuPont discovers the potent herbicidal properties of sulfonylurea compounds.

  • 1976: Chlorsulfuron is discovered by George Levitt.

  • 1982: DuPont commercializes chlorsulfuron under the brand name Glean, the first sulfonylurea herbicide on the market.

  • 1980s and beyond: Rapid development and commercialization of a wide range of sulfonylurea herbicides for various crops worldwide.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides are highly specific inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms. As these amino acids are essential building blocks for protein synthesis and cell growth, inhibition of ALS leads to a rapid cessation of cell division and plant growth, ultimately resulting in plant death.

This mode of action is highly effective and is the basis for several classes of herbicides, including sulfonylureas, imidazolinones, and triazolopyrimidines. The high potency of sulfonylureas stems from their ability to bind to and inhibit ALS at very low concentrations. Mammals lack the ALS enzyme, which contributes to the low mammalian toxicity of these herbicides.

Sulfonylurea Mode of Action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS Enzyme) Pyruvate->ALS Substrate BCAA_Pathway Biosynthesis Pathway ALS->BCAA_Pathway Catalyzes BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) BCAA_Pathway->BCAAs Proteins Proteins BCAAs->Proteins Growth Cell Division & Plant Growth Proteins->Growth SU_Herbicide Sulfonylurea Herbicide SU_Herbicide->Inhibition Inhibition->ALS Inhibition General Synthesis of Sulfonylurea Herbicides ArylSulfonamide Aryl Sulfonamide Isocyanate Aryl Sulfonyl Isocyanate ArylSulfonamide->Isocyanate Reaction Phosgene Phosgene (or equivalent) Phosgene->Isocyanate HeterocyclicAmine Heterocyclic Amine Sulfonylurea Sulfonylurea Herbicide HeterocyclicAmine->Sulfonylurea Isocyanate->Sulfonylurea Coupling Reaction

References

Metabolic Pathways of Tribenuron-Methyl in Cereal Crops: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Tribenuron-methyl (B105370) is a selective, post-emergence sulfonylurea herbicide widely utilized for the control of broadleaf weeds in cereal crops such as wheat and barley. Its selectivity is primarily attributed to the rapid metabolic detoxification within the crop plants, a process absent in susceptible weed species. This technical guide provides an in-depth examination of the metabolic pathways of this compound-methyl in cereals. It details the key biochemical transformations, including hydroxylation, O-demethylation, ester hydrolysis, sulfonylurea bridge cleavage, and subsequent conjugation reactions. Furthermore, this document outlines the standard experimental protocols employed for the study of herbicide metabolism, presents available quantitative data on residue levels and degradation rates, and illustrates the core metabolic and experimental workflows through detailed diagrams. This guide is intended for researchers, scientists, and professionals in the fields of agricultural science and drug development.

Introduction

This compound-methyl, chemically known as methyl-2-[[[[N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoate, is a member of the sulfonylurea class of herbicides.[1][2][3] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine.[1][4] This inhibition halts cell division and growth in susceptible plants, leading to their eventual death.

The remarkable selectivity of this compound-methyl in cereal crops such as wheat, barley, and oats stems from their ability to rapidly metabolize the active compound into non-phytotoxic products. Susceptible broadleaf weeds lack this rapid metabolic capability, leading to the accumulation of the herbicide and subsequent plant death. Understanding these metabolic pathways is crucial for optimizing herbicide efficacy, ensuring crop safety, and assessing environmental fate.

Core Metabolic Pathways in Cereal Crops

The detoxification of this compound-methyl in cereal crops is a multi-step process, generally categorized into Phase I (transformation) and Phase II (conjugation) reactions. These reactions modify the herbicide's structure to decrease its phytotoxicity and increase its water solubility, facilitating its sequestration or further degradation.

Phase I Metabolism: Transformation Reactions

Phase I reactions introduce or expose functional groups on the this compound-methyl molecule. The primary degradation pathway for sulfonylureas is the cleavage of the sulfonylurea bridge. Other significant reactions include hydroxylation, O-demethylation, and ester hydrolysis.

  • Sulfonylurea Bridge Cleavage: This is a major initial step in the degradation of this compound-methyl. The cleavage of the bond between the sulfonyl group and the urea (B33335) moiety results in the formation of two primary metabolites: methyl-2-aminosulfonyl benzoate (B1203000) and a triazine amine derivative (4-methoxy-6-methyl-2-methylamino-1,3,5-triazine).

  • Hydroxylation: This reaction, often catalyzed by cytochrome P450 monooxygenases, involves the addition of a hydroxyl (-OH) group to the phenyl ring of the this compound-methyl molecule. This process increases the molecule's polarity.

  • O-Demethylation: This involves the removal of a methyl group from the methoxy (B1213986) substituent on the triazine ring, converting it to a hydroxyl group. Studies in wheat seedlings have shown that O-demethylation is a key reaction for benzoic acids.

  • Ester Hydrolysis: The methyl ester group on the benzoate ring can be hydrolyzed by carboxylesterase enzymes to form the corresponding carboxylic acid. This reaction also contributes to the detoxification process.

Phase II Metabolism: Conjugation Reactions

Following Phase I transformations, the resulting metabolites, which now possess reactive functional groups like hydroxyls, undergo conjugation with endogenous molecules.

  • Glycosylation: The hydroxylated metabolites can be conjugated with glucose to form water-soluble glycosides. This reaction is catalyzed by glucosyltransferases (GTs) and is a common detoxification pathway in plants for xenobiotics, rendering them inactive and preparing them for transport and sequestration into vacuoles.

  • Glutathione Conjugation: Glutathione S-transferases (GSTs) play a role in the detoxification of this compound-methyl. These enzymes catalyze the conjugation of the herbicide or its metabolites with the tripeptide glutathione, further increasing water solubility and reducing toxicity.

G cluster_phase1 Phase I Metabolism cluster_bridge_cleavage Bridge Cleavage Products cluster_phase2 Phase II Metabolism parent This compound-Methyl hydroxylated Hydroxylated This compound-Methyl parent->hydroxylated Hydroxylation (P450s) demethylated O-Demethylated Metabolite parent->demethylated O-Demethylation hydrolyzed Carboxylic Acid Metabolite parent->hydrolyzed Ester Hydrolysis benzoate Methyl-2-aminosulfonyl benzoate parent->benzoate Sulfonylurea Bridge Cleavage triazine Triazine Amine Metabolite parent->triazine Sulfonylurea Bridge Cleavage glucose_conjugate Glucose Conjugate (Glycoside) hydroxylated->glucose_conjugate Glycosylation (GTs) gsh_conjugate Glutathione Conjugate demethylated->gsh_conjugate Glutathione Conjugation (GSTs) hydrolyzed->gsh_conjugate

Caption: Metabolic pathway of this compound-methyl in cereal crops.

Key Metabolites of this compound-Methyl

Research has identified several key metabolites resulting from the degradation of this compound-methyl in plants, soil, and water. A rapid reversed-phase HPLC method was developed for the simultaneous separation and estimation of this compound-methyl and its three major metabolites.

Metabolite NameParent Reaction PathwayChemical Formula (of this compound-Methyl)
Methyl-2-aminosulfonyl benzoateSulfonylurea Bridge CleavageC15H17N5O6S
4-methoxy-6-methyl-2-methylamino-1,3,5-triazineSulfonylurea Bridge Cleavage
SaccharinSulfonylurea Bridge Cleavage
IN-L5296, IN-A4098, IN-D5119, IN-00581Various degradation pathways

Table 1: Major metabolites of this compound-methyl identified in various studies. The metabolites IN-L5296, IN-A4098, IN-D5119, and IN-00581 have been identified in water residue analysis studies.

Quantitative Analysis of this compound-Methyl and its Metabolites

The persistence and concentration of this compound-methyl and its metabolites are critical for assessing crop safety and environmental impact. The following tables summarize key quantitative data from various studies.

Crop/MatrixApplication Rate (a.i./ha)Residue LevelHalf-life (days)Citation
Wheat Grain22.5 gBelow Detectable Level (<0.005 mg/kg)-
Wheat Foliage45.0 g0.012 µg/g-
Soil--5-20
Silty Loam Soil15 g-5.72
Sandy Loam Soil15 g-3.23

Table 2: Persistence and residue levels of this compound-methyl in wheat and soil.

MatrixLabeled CompoundMineralization (% in 126 days)Citation
Topsoil14C-tribenuron-methyl25%

Table 3: Mineralization of this compound-methyl in soil.

Analytical MethodMatrixRecovery Rate (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Citation
HPLCWheat41 - 120--
LC-MS/MSWater-0.005 µg/L0.050 µg/L

Table 4: Performance of analytical methods for this compound-methyl residue analysis.

Experimental Protocols for Metabolic Studies

The elucidation of herbicide metabolic pathways relies on a series of well-defined experimental procedures. The use of radiolabeled compounds, particularly with Carbon-14 (¹⁴C), is a common and effective method for tracing the fate of the herbicide and its metabolites within the plant.

G start Start: Plant Culturing (e.g., Wheat, Barley) application Herbicide Application (¹⁴C-Tribenuron-Methyl) start->application incubation Incubation Period (Time Course Sampling) application->incubation harvest Sample Harvesting (Roots, Shoots, Grains) incubation->harvest extraction Extraction of Analytes (Solvent Extraction) harvest->extraction cleanup Sample Cleanup & Concentration (Solid-Phase Extraction - SPE) extraction->cleanup analysis Separation & Analysis (HPLC / LC-MS/MS) cleanup->analysis quantification Quantification & Identification (Scintillation Counting, MS Spectra) analysis->quantification end End: Pathway Elucidation quantification->end

Caption: General experimental workflow for herbicide metabolism studies.

Plant Material and Herbicide Application

Cereal crops like wheat or barley are grown under controlled conditions (e.g., hydroponics or soil). A solution of radiolabeled this compound-methyl is applied to the plants, typically via foliar spray or addition to the nutrient solution to simulate real-world exposure.

Extraction of Analytes

At various time points after application, plant tissues (roots, shoots, grains) are harvested. The parent herbicide and its metabolites are extracted using appropriate solvents, such as polar organic solvents or buffer solutions. The extraction process is often followed by a cleanup and concentration step, commonly using Solid-Phase Extraction (SPE) cartridges, to remove interfering substances from the plant matrix.

Separation, Identification, and Quantification

The cleaned extracts are then analyzed to separate and identify the parent compound and its metabolites.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used for separating compounds in the extract. A common setup involves a reversed-phase column (e.g., RP-18) with a mobile phase such as a methanol-water gradient.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For definitive identification and quantification, HPLC is often coupled with tandem mass spectrometry. This technique provides molecular weight and structural information, allowing for the unambiguous identification of metabolites.

  • Radiometric Detection: When using ¹⁴C-labeled herbicide, a scintillation counter or radio-TLC scanner is used to detect and quantify the radioactivity in different HPLC fractions or TLC spots, allowing for a mass balance analysis.

Conclusion

The metabolic pathways of this compound-methyl in cereal crops are a sophisticated and efficient detoxification system that underpins the herbicide's selective action. The primary mechanisms involve Phase I reactions, most notably the cleavage of the sulfonylurea bridge, followed by Phase II conjugation reactions that render the metabolites inactive and easily sequestered. This rapid metabolism prevents the accumulation of the active herbicide to phytotoxic levels in crops like wheat and barley, while susceptible weeds, lacking these capabilities, succumb. The study of these pathways, utilizing advanced analytical techniques such as HPLC and LC-MS/MS, continues to be a vital area of research for developing safer and more effective weed management strategies in agriculture.

References

An In-depth Technical Guide to the Hydrolytic and Photoinduced Degradation of Tribenuron-Methyl in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic and photoinduced degradation of the sulfonylurea herbicide, tribenuron-methyl (B105370), in aqueous environments. This document summarizes key quantitative data, details experimental protocols, and visualizes degradation pathways and workflows to support research and development in environmental science and drug development.

Introduction

This compound-methyl is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in cereal crops. Its environmental fate, particularly its degradation in water, is a critical aspect of its ecological risk assessment. The primary abiotic degradation pathways for this compound-methyl in aqueous environments are hydrolysis and photoinduced degradation. Understanding the kinetics and mechanisms of these processes is essential for predicting its persistence and potential impact on non-target organisms.

This guide synthesizes available scientific data on the degradation of this compound-methyl, focusing on the chemical transformations it undergoes in water. The information presented is intended to serve as a valuable resource for researchers investigating the environmental behavior of herbicides and for professionals involved in the development of new agrochemicals with improved environmental profiles.

Hydrolytic Degradation of this compound-Methyl

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. The rate of hydrolysis of this compound-methyl is significantly influenced by the pH of the aqueous solution.

Quantitative Data on Hydrolytic Degradation

The hydrolytic degradation of this compound-methyl follows pseudo-first-order kinetics. The half-life (DT50) of this compound-methyl varies significantly with pH. It is most stable in neutral to slightly alkaline conditions and degrades rapidly in acidic and strongly alkaline solutions.

pHTemperature (°C)Half-life (DT50)Reference
5Not Specified1 day[1]
7Not Specified15.8 days[1]
9Not SpecifiedStable[1]
< 7 or > 1245Rapid Hydrolysis[2]

Table 1: Hydrolytic Half-life of this compound-Methyl at Different pH Values.

Experimental Protocol for Hydrolytic Degradation Studies

The following protocol is a generalized procedure based on established guidelines, such as the OECD Test Guideline 111, for determining the rate of hydrolysis of chemical compounds.[3]

Objective: To determine the rate of hydrolytic degradation of this compound-methyl in aqueous solutions at different pH values.

Materials:

  • This compound-methyl (analytical standard)

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Incubator or water bath with temperature control

  • HPLC-MS/MS system

Procedure:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., citrate (B86180) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).

  • Preparation of Test Solutions: Prepare a stock solution of this compound-methyl in a suitable organic solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to achieve a final concentration that is less than half the saturation concentration and results in a final solvent concentration of less than 1%.

  • Incubation: Dispense the test solutions into sterile amber glass vials, seal, and place them in a constant temperature incubator or water bath in the dark to prevent photodegradation. A typical temperature for the study is 25°C.

  • Sampling: At predetermined time intervals, withdraw an aliquot from the respective vials for analysis. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

  • Sample Analysis: Analyze the concentration of this compound-methyl and its degradation products in the samples using a validated analytical method, such as HPLC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound-methyl versus time. The degradation rate constant (k) is determined from the slope of the regression line, and the half-life (DT50) is calculated using the formula: DT50 = ln(2)/k.

G Experimental Workflow for Hydrolytic Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) prep_test Prepare Test Solutions prep_buffers->prep_test prep_stock Prepare this compound-Methyl Stock Solution prep_stock->prep_test incubation Incubate in Dark at Constant Temperature prep_test->incubation sampling Collect Samples at Time Intervals incubation->sampling hplc Analyze by HPLC-MS/MS sampling->hplc data_analysis Calculate Rate Constants and Half-lives hplc->data_analysis G Experimental Workflow for Photoinduced Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Test Solution in Buffer irradiation Irradiate in Photoreactor (Simulated Sunlight) prep_solution->irradiation dark_control Incubate Dark Control prep_solution->dark_control sampling Collect Samples at Time Intervals irradiation->sampling dark_control->sampling hplc Analyze by HPLC-MS/MS sampling->hplc data_analysis Calculate Photodegradation Rate and Half-life hplc->data_analysis G Degradation Pathway of this compound-Methyl TM This compound-Methyl P1 2-methoxy-4-methylamino-6-methyl-1,3,5-triazine (Triazine amine) TM->P1 Hydrolysis / Photolysis P2 Methyl 2-aminosulfonylbenzoate (Sulfonamide) TM->P2 Hydrolysis / Photolysis P3 Saccharin P2->P3 Further Degradation

References

An In-depth Technical Guide to the Mode of Action and Translocation of Tribenuron-methyl in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and physiological mechanisms of the herbicide tribenuron-methyl (B105370), focusing on its mode of action and translocation within plants. The information is intended to support research, scientific understanding, and potential applications in drug development.

Executive Summary

This compound-methyl is a selective, systemic, post-emergence herbicide belonging to the sulfonylurea class.[1] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2] This inhibition leads to the cessation of cell division and, ultimately, the death of susceptible plant species. This compound-methyl is readily absorbed by the foliage and roots and is translocated throughout the plant to its sites of action in the meristematic tissues.[1]

Mode of Action

The primary mode of action of this compound-methyl is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2] ALS is a key enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.

By binding to the ALS enzyme, this compound-methyl blocks the production of these vital amino acids. This leads to a rapid cessation of cell division and growth in the meristematic regions of the plant. Susceptible plants exhibit symptoms such as chlorosis, necrosis, and stunting within days of application, leading to death within one to three weeks.

Biochemical Pathway and Inhibition

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound-methyl.

This compound-methyl Mode of Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Division Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound-methyl This compound->ALS Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-methyl.

Translocation in Plants

This compound-methyl is a systemic herbicide, meaning it is absorbed and moved throughout the plant.

  • Absorption: It is primarily absorbed through the foliage, but can also be taken up by the roots from the soil.

  • Translocation: Following absorption, this compound-methyl is translocated via both the xylem and phloem to areas of active growth, such as the meristems of shoots and roots. This systemic movement ensures that the herbicide reaches its target site, the ALS enzyme, which is abundant in these growing regions.

The following diagram illustrates the translocation of this compound-methyl in a plant.

This compound-methyl Translocation cluster_plant Plant Foliage Foliage (Leaves) Phloem Phloem Foliage->Phloem Translocation Roots Roots Xylem Xylem Roots->Xylem Translocation Meristems Meristematic Tissues (Growing Points) Xylem->Meristems Phloem->Meristems Application Foliar Application of this compound-methyl Application->Foliage Absorption Uptake Root Uptake Uptake->Roots

Caption: Translocation pathway of this compound-methyl in a plant.

Quantitative Data

The efficacy of this compound-methyl can be quantified through various experimental measurements. The following tables summarize key quantitative data from studies on susceptible and resistant weed biotypes.

Table 1: In Vitro ALS Enzyme Inhibition by this compound-methyl
Plant SpeciesBiotypeI50 (µM)Resistance Index (RI)
Silene conoideaSusceptible (S)11.61-
Silene conoideaResistant (R)214.9518.5
Flixweed (Descurainia sophia)Susceptible (S)--
Flixweed (Descurainia sophia)Resistant (R)-30.9

I50: The concentration of herbicide required to inhibit 50% of the enzyme activity. Resistance Index (RI): The ratio of the I50 of the resistant biotype to the I50 of the susceptible biotype.

Table 2: Whole-Plant Dose-Response to this compound-methyl
Plant SpeciesBiotypeGR50 (g a.i./ha)Resistance Index (RI)
Silene conoideaSusceptible (S)--
Silene conoideaResistant (R)-382.3
Flixweed (Descurainia sophia)Susceptible (S)--
Flixweed (Descurainia sophia)Resistant (R)-116.3

GR50: The herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight). a.i./ha: active ingredient per hectare.

Table 3: Absorption and Translocation of 14C-Tribenuron-methyl in White Mustard (Sinapis alba)
Time After Treatment (hours)BiotypeAbsorption (% of recovered radioactivity)Translocation (% of absorbed radioactivity)
120Susceptible (S)43.6-
120Resistant (R)41.9-

Note: No significant differences were found in absorption or translocation between the susceptible and resistant biotypes in this study, suggesting that the resistance mechanism was not related to altered uptake or movement of the herbicide.

Experimental Protocols

In Vitro ALS Activity Assay

This protocol is adapted from methodologies used to determine the sensitivity of the ALS enzyme to this compound-methyl.

  • Enzyme Extraction:

    • Harvest 1-2 g of fresh young leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10% v/v glycerol, 1 mM DTT, and 5% w/v polyvinylpolypyrrolidone).

    • Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing extraction buffer, the enzyme extract, and varying concentrations of this compound-methyl.

    • Initiate the reaction by adding the substrate (e.g., pyruvate).

    • Incubate the reaction at 30-37°C for 60-90 minutes.

    • Stop the reaction by adding H2SO4.

    • Heat the mixture to decarboxylate the acetolactate product to acetoin.

    • Add creatine (B1669601) and α-naphthol solutions and incubate to allow for color development.

    • Measure the absorbance at 530 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each herbicide concentration relative to a control with no herbicide.

    • Determine the I50 value by fitting the data to a log-logistic dose-response curve.

Whole-Plant Dose-Response Assay

This protocol is a standard method for assessing the level of herbicide resistance in whole plants.

  • Plant Growth:

    • Grow susceptible and potentially resistant weed populations from seed in pots containing a standard potting mix.

    • Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Herbicide Application:

    • At the 3-4 leaf stage, treat the plants with a range of this compound-methyl doses.

    • Apply the herbicide using a laboratory track sprayer to ensure uniform coverage.

    • Include an untreated control for comparison.

  • Assessment:

    • After a set period (e.g., 21 days), visually assess the plants for injury and mortality.

    • Harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percentage of growth reduction for each dose relative to the untreated control.

    • Determine the GR50 value by fitting the data to a log-logistic dose-response curve.

    • Calculate the resistance index by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

The following diagram outlines a typical workflow for a whole-plant dose-response experiment.

Whole-Plant Dose-Response Workflow Seed_Germination Seed Germination (Susceptible & Resistant Biotypes) Plant_Growth Plant Growth to 3-4 Leaf Stage Seed_Germination->Plant_Growth Herbicide_Application Application of this compound-methyl (Range of Doses) Plant_Growth->Herbicide_Application Incubation Incubation in Controlled Environment (e.g., 21 days) Herbicide_Application->Incubation Data_Collection Data Collection (Visual Assessment, Biomass Measurement) Incubation->Data_Collection Data_Analysis Data Analysis (GR50 and Resistance Index Calculation) Data_Collection->Data_Analysis

Caption: Experimental workflow for a whole-plant dose-response assay.

Radiolabeled Herbicide Translocation Study

This protocol provides a general framework for studying the absorption and translocation of this compound-methyl using a radiolabeled form (e.g., 14C-tribenuron-methyl).

  • Plant Preparation:

    • Grow plants to a suitable size (e.g., 4-6 leaf stage).

  • Application of Radiolabeled Herbicide:

    • Apply a known amount and concentration of 14C-tribenuron-methyl to a specific leaf of each plant.

  • Harvesting:

    • Harvest the plants at various time points after application (e.g., 24, 48, 72, 120 hours).

    • Wash the treated leaf to remove any unabsorbed herbicide.

    • Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

  • Quantification of Radioactivity:

    • Dry and combust each plant section in a biological oxidizer to convert 14C to 14CO2, which is then trapped in a scintillation cocktail.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of applied radioactivity that was absorbed by the plant.

    • Determine the percentage of absorbed radioactivity that was translocated to other parts of the plant.

  • Visualization (Optional):

    • Press the whole plant and expose it to X-ray film or a phosphor imager to create an autoradiograph, which visually shows the distribution of the radiolabeled herbicide.

Conclusion

This compound-methyl is a potent inhibitor of the ALS enzyme, a critical component in the biosynthesis of essential branched-chain amino acids in plants. Its systemic nature, allowing for translocation to the sites of active growth, contributes to its efficacy as a post-emergence herbicide. Understanding the detailed mode of action, translocation dynamics, and the quantitative aspects of its interaction with target plants is crucial for optimizing its use, managing resistance, and exploring potential new applications in the field of drug development and plant science. The experimental protocols provided in this guide offer a foundation for further research into these mechanisms.

References

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Amino Acids and Its Inhibition by Tribenuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—is a fundamental metabolic pathway in plants and microorganisms, but absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. This guide provides a detailed examination of the enzymatic steps involved in BCAA synthesis and the mechanism by which tribenuron, a sulfonylurea herbicide, disrupts this process. By targeting the key enzyme acetolactate synthase (ALS), this compound effectively halts the production of these essential amino acids, leading to a cessation of cell division and growth in susceptible plants.[1][2][3][4] This document outlines the core biochemical pathway, presents quantitative data on enzyme inhibition, details relevant experimental protocols, and visualizes the involved processes and workflows.

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The synthesis of isoleucine, valine, and leucine is an elegantly efficient pathway where a series of shared enzymes catalyze parallel reactions to produce the precursors for all three amino acids.[5] The entire process originates from pyruvate (B1213749) and, for isoleucine, α-ketobutyrate, which is derived from threonine.

The key enzymes involved in this pathway are:

  • Threonine Dehydratase (TD): Catalyzes the conversion of threonine to α-ketobutyrate, the initial step specific to isoleucine synthesis.

  • Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS): This is the first common enzyme in the pathway and the primary target of this compound. It catalyzes two parallel reactions: the condensation of two pyruvate molecules to form α-acetolactate (the precursor for valine and leucine) and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (the precursor for isoleucine).

  • Ketol-Acid Reductoisomerase (KARI): This enzyme converts the products of ALS to their corresponding dihydroxy-acid derivatives.

  • Dihydroxyacid Dehydratase (DHAD): Catalyzes the dehydration of the dihydroxy-acid intermediates.

  • Branched-Chain Aminotransferase (BCAT): In the final step, this enzyme transfers an amino group to the α-keto acid precursors to form the final amino acids: valine, leucine, and isoleucine.

The synthesis of leucine branches off from the valine pathway after the formation of α-ketoisovalerate, requiring three additional leucine-specific enzymes.

BCAA_Biosynthesis_Pathway Threonine Threonine TD Threonine Dehydratase Threonine->TD Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS aKetobutyrate α-Ketobutyrate aKetobutyrate->ALS aAcetolactate α-Acetolactate KARI Ketol-Acid Reductoisomerase aAcetolactate->KARI aAcetoHydroxybutyrate α-Aceto-α-hydroxybutyrate aAcetoHydroxybutyrate->KARI Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate DHAD Dihydroxyacid Dehydratase Dihydroxyisovalerate->DHAD Dihydroxymethylvalerate 2,3-Dihydroxy- 3-methylvalerate Dihydroxymethylvalerate->DHAD aKetoisovalerate α-Ketoisovalerate BCAT Branched-Chain Aminotransferase aKetoisovalerate->BCAT Leu_Enzymes Leucine-specific Enzymes (3 steps) aKetoisovalerate->Leu_Enzymes aKetoMethylvalerate α-Keto-β- methylvalerate aKetoMethylvalerate->BCAT Valine Valine Isoleucine Isoleucine Leucine Leucine Leucine_Pathway ... Leucine_Pathway->Leucine TD->aKetobutyrate ALS->aAcetolactate Valine/Leucine Pathway ALS->aAcetoHydroxybutyrate Isoleucine Pathway KARI->Dihydroxyisovalerate KARI->Dihydroxymethylvalerate DHAD->aKetoisovalerate DHAD->aKetoMethylvalerate BCAT->Valine BCAT->Isoleucine Leu_Enzymes->Leucine_Pathway

Caption: The biosynthetic pathway for Valine, Leucine, and Isoleucine.

This compound Inhibition of Acetolactate Synthase (ALS)

This compound, in its active form This compound-methyl (B105370), is a member of the sulfonylurea class of herbicides. Its mode of action is the specific and potent inhibition of the acetolactate synthase (ALS) enzyme.

Mechanism of Action: this compound acts as a non-competitive or uncompetitive inhibitor. It binds to a site on the ALS enzyme that is distinct from the active site where the substrates (pyruvate and α-ketobutyrate) bind. This binding site is located near the exit of the product channel and is only accessible after the cofactor FAD is bound. The binding of this compound induces a conformational change in the enzyme, which blocks the product from leaving and effectively halts the catalytic cycle. This leads to a rapid cessation of BCAA synthesis.

Because plants cannot obtain BCAAs from external sources, the inhibition of their synthesis starves the plant of these essential building blocks for protein synthesis. This quickly stops cell division and growth, particularly in the meristematic regions (growing points) of the plant. Visible symptoms, such as chlorosis (yellowing) and necrosis, appear over several days, ultimately leading to plant death.

Tribenuron_Inhibition Substrates Pyruvate + α-Ketobutyrate ALS_Enzyme ALS Enzyme (Active Site) Substrates->ALS_Enzyme Binds to Active Site Enzyme_Substrate_Complex Enzyme-Substrate Complex ALS_Enzyme->Enzyme_Substrate_Complex Products BCAA Precursors Enzyme_Substrate_Complex->Products Catalysis Inhibited_Complex Inhibited Enzyme Complex Enzyme_Substrate_Complex->Inhibited_Complex Cell_Growth Cell Division & Protein Synthesis Products->Cell_Growth Enables This compound This compound This compound->Enzyme_Substrate_Complex Binds to Allosteric Site No_Products BCAA Synthesis Blocked Inhibited_Complex->No_Products No_Products->Cell_Growth Halts Plant_Death Plant Death Cell_Growth->Plant_Death

Caption: Mechanism of this compound inhibition of Acetolactate Synthase (ALS).

Quantitative Data on this compound Inhibition

The efficacy of ALS-inhibiting herbicides is quantified by measuring their impact on both the isolated enzyme and the whole plant. The concentration required to inhibit 50% of enzyme activity is denoted as I₅₀, while the dose causing a 50% reduction in plant growth (typically measured by biomass) is GR₅₀. Resistance to herbicides is often indicated by a significant increase in these values in resistant populations compared to susceptible ones.

HerbicidePopulationTargetParameterValueReference
This compound-methylDescurainia sophia (Susceptible)Whole PlantGR₅₀ (g a.i. ha⁻¹)0.29
This compound-methylDescurainia sophia (Resistant, Pro-197-Thr)Whole PlantGR₅₀ (g a.i. ha⁻¹)205.3
This compound-methylDescurainia sophia (Resistant, Trp-574-Leu)Whole PlantGR₅₀ (g a.i. ha⁻¹)140.7
This compound-methylDescurainia sophia (Susceptible)ALS EnzymeI₅₀ (µM)0.019
This compound-methylDescurainia sophia (Resistant)ALS EnzymeI₅₀ (µM)8.62
Metsulfuron-methyl (another SU herbicide)Alopecurus aequalis (Susceptible)ALS EnzymeI₅₀ (µM)0.0355

Note: Data is compiled from studies on various weed species and may vary depending on the specific ALS isozymes and experimental conditions.

Experimental Protocols

Protocol for In Vitro ALS Enzyme Activity Assay

This protocol describes a common method for extracting ALS from plant tissue and measuring its activity via a colorimetric assay. The assay measures the formation of acetolactate, which is converted to acetoin (B143602) for quantification.

1. Enzyme Extraction:

  • Harvest 0.5-1.0 g of fresh young leaf tissue.

  • Homogenize the tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 10 mM pyruvate, 5 mM MgCl₂, 1 mM EDTA, 10% v/v glycerol, and 1 mM DTT).

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • The supernatant contains the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM phosphate buffer pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, and 100 µM FAD.

  • For inhibition studies, add varying concentrations of this compound-methyl (dissolved in a suitable solvent like acetone (B3395972) or DMSO) to the reaction mixture. Include a control with solvent only.

  • Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50-100 µL of the enzyme extract.

  • Incubate the reaction at 37°C for 60 minutes.

3. Product Quantification (Acetoin Formation):

  • Stop the reaction by adding 6 M H₂SO₄. This acidic condition decarboxylates the product, α-acetolactate, to acetoin.

  • Incubate at 60°C for 15 minutes to ensure complete conversion.

  • Add a colorimetric reagent solution containing 0.5% creatine (B1669601) and 5% α-naphthol (in 2.5 M NaOH).

  • Incubate at 60°C for another 15 minutes to allow color development.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of acetoin to calculate the amount of product formed. Enzyme activity is typically expressed as nmol of acetoin formed per minute per mg of protein.

ALS_Assay_Workflow Start Start: Harvest Fresh Leaf Tissue Homogenize Homogenize in Ice-Cold Buffer Start->Homogenize Centrifuge Centrifuge at 4°C Homogenize->Centrifuge Extract Collect Supernatant (Crude Enzyme Extract) Centrifuge->Extract Initiate Add Enzyme Extract & Incubate at 37°C Extract->Initiate Reaction_Setup Prepare Reaction Mix (Buffer, Pyruvate, FAD, MgCl₂) + this compound Reaction_Setup->Initiate Stop Stop Reaction with H₂SO₄ (Converts Product to Acetoin) Initiate->Stop Color Add Creatine/α-Naphthol & Incubate at 60°C Stop->Color Measure Measure Absorbance at 540 nm Color->Measure End Calculate Enzyme Activity Measure->End

Caption: Experimental workflow for an in vitro Acetolactate Synthase (ALS) assay.

Protocol for Whole-Plant Growth Inhibition Assay

This protocol assesses the in vivo effect of this compound on plant growth.

  • Plant Cultivation: Grow susceptible weed or crop species in pots under controlled greenhouse conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-4 leaf stage, spray plants with a range of this compound-methyl doses. Include an untreated control group. Use a calibrated sprayer to ensure uniform application.

  • Growth Assessment: After a set period (e.g., 21 days), harvest the above-ground biomass for each plant.

  • Data Analysis: Measure the fresh or dry weight of the harvested biomass. Calculate the percentage of growth reduction relative to the untreated control. Use this data to perform a dose-response analysis and calculate the GR₅₀ value.

Protocol for BCAA Level Measurement via LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying BCAA levels in plant tissues.

  • Sample Preparation: Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol). Vortex thoroughly and incubate on ice.

  • Centrifugation: Centrifuge at high speed at 4°C to pellet cell debris.

  • Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Chromatography: Separate the amino acids using a suitable column (e.g., a reverse-phase C18 column).

    • Mass Spectrometry: Use stable-isotope-labeled internal standards for each BCAA to ensure accurate quantification. Monitor specific parent-to-daughter ion transitions for each amino acid (Multiple Reaction Monitoring - MRM mode).

  • Quantification: Calculate the concentration of each BCAA by comparing the peak area ratios of the endogenous analyte to its corresponding internal standard against a calibration curve.

BCAA Depletion and Downstream Signaling

BCAAs are not just building blocks for proteins; they are also important signaling molecules that regulate cell growth, metabolism, and stress responses. In mammals, the mechanistic Target of Rapamycin (mTOR) signaling pathway is a key sensor of amino acid availability, particularly leucine. When BCAA levels are high, mTOR is activated, promoting protein synthesis and cell growth while inhibiting autophagy (a cellular recycling process).

In plants, while the direct ortholog of mTOR (TOR) exists and plays a similar role in integrating nutrient and energy signals to control growth, the upstream sensing mechanisms for amino acids are less defined. However, it is established that the depletion of BCAAs due to ALS inhibition leads to a rapid shutdown of the TOR signaling pathway. This results in the inhibition of protein synthesis, cell cycle arrest, and the induction of autophagy, contributing significantly to the overall phytotoxic effects of the herbicide.

BCAA_Signaling_Pathway cluster_Normal Normal Conditions cluster_Inhibited This compound Action This compound This compound ALS ALS Enzyme This compound->ALS Inhibits BCAA_Depletion BCAA Depletion ALS->BCAA_Depletion Causes BCAA_Pool High BCAA Levels TOR_Pathway TOR Signaling (Active) BCAA_Pool->TOR_Pathway Activates TOR_Inhibition TOR Signaling (Inhibited) BCAA_Depletion->TOR_Inhibition Inhibits Protein_Synthesis Protein Synthesis & Cell Growth TOR_Pathway->Protein_Synthesis Promotes Autophagy_Inhibited Autophagy (Inhibited) TOR_Pathway->Autophagy_Inhibited Inhibits Growth_Arrest Growth Arrest TOR_Inhibition->Growth_Arrest Leads to Autophagy_Induced Autophagy (Induced) TOR_Inhibition->Autophagy_Induced Leads to

Caption: Impact of BCAA depletion on the TOR growth signaling pathway.

Conclusion

The biosynthesis of branched-chain amino acids is a vital pathway for plants and a validated, high-value target for herbicides. This compound-methyl exemplifies a highly effective chemical inhibitor that works by blocking the key enzyme acetolactate synthase, leading to a cascade of events from BCAA starvation to the shutdown of critical growth-regulating signaling pathways. A thorough understanding of this pathway, the mechanism of inhibition, and the associated experimental methodologies is crucial for developing new herbicidal compounds and for managing the evolution of herbicide resistance in agricultural settings.

References

Tribenuron-Methyl: A Technical Guide to Soil Persistence and Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the soil persistence, degradation pathways, and analytical methodologies for the sulfonylurea herbicide, tribenuron-methyl (B105370). This document is intended to serve as a critical resource for professionals engaged in environmental science, agricultural research, and residue analysis.

Soil Persistence and Dissipation of this compound-Methyl

This compound-methyl's persistence in soil is a key factor in its environmental risk assessment and in determining appropriate crop rotation intervals. Its dissipation is primarily governed by two key processes: chemical hydrolysis and microbial degradation.[1] The rate of these processes is influenced by a variety of soil and environmental factors.

Half-Life in Soil

The half-life (DT50) of this compound-methyl in soil can vary significantly, typically ranging from 5 to 20 days under normal environmental conditions.[2] However, studies have reported a wider range, from as short as 1.27 days to longer persistence depending on specific soil characteristics and climatic conditions.[3][4]

Table 1: Soil Half-Life of this compound-Methyl Under Various Conditions

Half-Life (DT50) in DaysSoil Type / ConditionsKey Influencing FactorsReference
1.27 - 5.37Wheat field ecosystemNot specified[4]
11.4 - 17.3Soil profile (0-30cm)Presence of vetiver grass
14.2 (mean)Soil profile (0-30cm)Not specified
~20 (typical)GeneralMicrobial activity, hydrolysis
>100 (at 6°C)Paddy soilLow temperature
16.35 (at 25°C)Paddy soilModerate temperature
10.35 (at 35°C)Paddy soilHigh temperature
Factors Influencing Degradation

Several factors critically influence the degradation rate of this compound-methyl in the soil environment:

  • Soil pH: Chemical hydrolysis of the sulfonylurea bridge is a major degradation pathway, particularly under acidic conditions. As pH increases, the rate of chemical hydrolysis decreases, and microbial degradation becomes the more dominant dissipation process. The aqueous solubility of this compound-methyl also increases with higher pH.

  • Microbial Activity: Soil microorganisms play a crucial role in the degradation of this compound-methyl. The presence of a healthy and active microbial community can significantly accelerate its breakdown. Some bacterial strains, such as certain species of Streptomyces, have been shown to be resistant to and capable of degrading this compound-methyl, especially in the presence of a carbon source like glucose.

  • Soil Temperature: Higher temperatures generally increase the rate of both chemical hydrolysis and microbial activity, leading to a shorter half-life.

  • Soil Moisture: Adequate soil moisture is essential for microbial activity and can influence the rate of hydrolysis.

  • Organic Matter: The organic matter content in soil can affect the sorption of this compound-methyl, potentially influencing its availability for degradation and leaching.

Soil Mobility and Leaching

This compound-methyl is a relatively polar and water-soluble compound, particularly at higher pH values. This gives it the potential for leaching into the soil profile. Studies have shown that this compound-methyl can be transported to depths of up to 90 cm in the soil. However, its mobility can be influenced by soil texture and organic matter content, with higher sorption observed in soils with higher clay and organic matter.

Residue Analysis of this compound-Methyl in Soil

Accurate and sensitive analytical methods are essential for monitoring this compound-methyl residues in soil. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are commonly employed for this purpose.

Experimental Protocol: HPLC with UV Detection

This protocol outlines a typical procedure for the analysis of this compound-methyl in soil using HPLC with UV detection.

1. Sample Preparation and Extraction:

  • Weigh 10 g of sieved, air-dried soil into a 50 mL centrifuge tube.
  • Add 10 mL of distilled water and shake for 5 minutes.
  • Add 6 mL of acetonitrile (B52724) and shake for 45 minutes.
  • Add 0.75 g of NaCl, shake for 1 minute, and then centrifuge.
  • Transfer 3 mL of the supernatant (acetonitrile layer) to a new tube.
  • Add 75 mg of primary secondary amine (PSA) and 360 mg of anhydrous MgSO4 for dispersive solid-phase extraction (d-SPE) cleanup.
  • Vortex for 1 minute and centrifuge for 10 minutes.
  • Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

2. HPLC-UV Instrumental Parameters:

  • Column: C18 (e.g., 25 cm length).
  • Mobile Phase: A mixture of water and acetonitrile (e.g., 4:6 v/v) with the addition of a small amount of phosphoric acid (e.g., 1.0%).
  • Flow Rate: 0.7 mL/min.
  • Column Temperature: 30 °C.
  • UV Detection Wavelength: 230 nm.
  • Injection Volume: Varies depending on the instrument and desired sensitivity.

Experimental Protocol: QuEChERS Method

The QuEChERS method offers a streamlined approach to sample preparation for multi-residue analysis and is highly effective for this compound-methyl.

1. Sample Extraction:

  • Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.
  • Add 10-15 mL of 1% acetic acid in acetonitrile.
  • Add an appropriate internal standard.
  • Add a pre-packaged mixture of QuEChERS extraction salts (e.g., anhydrous MgSO4, NaCl, sodium citrate).
  • Shake vigorously for 1 minute and then centrifuge.

2. Dispersive SPE Cleanup:

  • Take an aliquot of the supernatant from the extraction step.
  • Add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, or graphitized carbon black) and anhydrous MgSO4.
  • Vortex and centrifuge.
  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

3. Instrumental Analysis (LC-MS/MS):

  • Column: A suitable C18 column.
  • Mobile Phase: A gradient of water and methanol, both containing formic acid and ammonium (B1175870) formate.
  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Signaling Pathways and Mode of Action

Primary Mode of Action in Target Weeds

The primary mode of action of this compound-methyl, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing weed death.

ALS_Inhibition_Pathway Pyruvate Pyruvate Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) Pyruvate->Acetolactate Synthase (ALS) Substrate α-Acetolactate α-Acetolactate Acetolactate Synthase (ALS)->α-Acetolactate Catalyzes This compound-Methyl This compound-Methyl This compound-Methyl->Acetolactate Synthase (ALS) Inhibits Valine, Leucine, Isoleucine Biosynthesis Valine, Leucine, Isoleucine Biosynthesis α-Acetolactate->Valine, Leucine, Isoleucine Biosynthesis Precursor Protein Synthesis Protein Synthesis Valine, Leucine, Isoleucine Biosynthesis->Protein Synthesis Essential for Cell Division & Growth Cell Division & Growth Protein Synthesis->Cell Division & Growth Required for Weed Death Weed Death Cell Division & Growth->Weed Death Cessation leads to

Degradation Pathways

The degradation of this compound-methyl in the environment proceeds through two main pathways:

  • Chemical Hydrolysis: This process involves the cleavage of the sulfonylurea bridge, particularly under acidic soil conditions.

  • Microbial Degradation: Soil microorganisms can metabolize this compound-methyl, often through co-metabolism where the herbicide is broken down in the presence of another carbon source.

Degradation_Pathways cluster_hydrolysis Chemical Hydrolysis cluster_microbial Microbial Degradation This compound-Methyl This compound-Methyl Hydrolysis Hydrolysis This compound-Methyl->Hydrolysis Microbial Action Microbial Action This compound-Methyl->Microbial Action Cleavage of Sulfonylurea Bridge Cleavage of Sulfonylurea Bridge Hydrolysis->Cleavage of Sulfonylurea Bridge Degradation Products Degradation Products Cleavage of Sulfonylurea Bridge->Degradation Products Acidic Soil Conditions Acidic Soil Conditions Acidic Soil Conditions->Hydrolysis Favors Metabolites Metabolites Microbial Action->Metabolites Metabolites->Degradation Products Co-metabolism Co-metabolism Co-metabolism->Microbial Action Often via

Effects on Non-Target Organisms

This compound-methyl exhibits low acute toxicity to mammals, birds, and aquatic invertebrates. This is primarily because these organisms lack the ALS enzyme, which is the herbicide's target site.

Information on specific signaling pathways affected in non-target soil organisms, such as invertebrates and the broader microbial community, is limited. The primary ecotoxicological concern is the impact on non-target plants and susceptible microorganisms that possess the ALS enzyme. Some studies have investigated the effects of sulfonylurea herbicides on the composition and activity of soil microbial communities, with some actinobacteria strains showing resistance and the ability to degrade this compound-methyl.

Experimental Workflow for Soil Dissipation Studies

A typical workflow for conducting a soil dissipation study for this compound-methyl involves the following steps:

Dissipation_Study_Workflow A 1. Soil Collection and Characterization (pH, organic matter, texture) B 2. Soil Fortification (Spiking with known concentration of this compound-Methyl) A->B C 3. Incubation (Controlled temperature and moisture) B->C D 4. Time-Course Sampling (e.g., 0, 1, 3, 7, 14, 28, 60 days) C->D E 5. Sample Storage (Freezing until analysis) D->E F 6. Residue Extraction and Cleanup (e.g., QuEChERS or solvent extraction) E->F G 7. Instrumental Analysis (HPLC-UV or LC-MS/MS) F->G H 8. Data Analysis (Calculation of dissipation kinetics and half-life) G->H

This workflow can be adapted for field studies, which would involve applying the herbicide to field plots and collecting soil samples at various depths and time intervals.

Conclusion

This technical guide provides a detailed overview of the current scientific understanding of this compound-methyl's behavior in soil and the analytical methods for its detection. The persistence of this compound-methyl is relatively short under favorable conditions for degradation, primarily driven by microbial activity and chemical hydrolysis. The provided experimental protocols for HPLC-UV and QuEChERS offer robust and reliable methods for residue analysis. The primary mode of action is well-established as the inhibition of ALS, with low direct toxicity to organisms lacking this enzyme. Further research into the subtle effects on soil microbial community dynamics and potential indirect signaling pathway interactions in non-target organisms would further enhance our understanding of the environmental fate of this widely used herbicide.

References

Molecular formula and CAS number for tribenuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide tribenuron-methyl (B105370), focusing on its core chemical properties, mechanism of action, experimental protocols, and toxicological profile. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical and Physical Properties

This compound-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class of chemicals.[1] It is primarily used to control broadleaf weeds in cereal crops like wheat, barley, and oats.[1][2] Its chemical identity and key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C15H17N5O6S[2][3]
CAS Number 101200-48-0
Molecular Weight 395.39 g/mol
IUPAC Name methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate
Appearance Colorless to off-white crystalline solid
Melting Point 141°C
Vapor Pressure 0.036 x 10⁻³ Pa (25°C)
Water Solubility 50 mg/L (pH 5, 25°C), 280 mg/L (pH 6, 25°C), 2483 mg/L (pH 7, 20°C)
n-Octanol/Water Partition Coefficient (log Kow) 0.36 (pH 7)
Soil Half-life 5-20 days, depending on conditions

Mechanism of Action

The primary mode of action for this compound-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking ALS, this compound-methyl halts cell division and growth in susceptible plants. Cereal crops are tolerant because they can rapidly metabolize the compound into non-toxic substances, whereas targeted broadleaf weeds cannot. Symptoms in weeds, such as chlorosis and necrosis, appear within days, leading to plant death in 1 to 3 weeks.

Tribenuron_Methyl_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Biosynthesis Growth Cell Division & Plant Growth Amino_Acids->Growth This compound This compound-methyl This compound->ALS Inhibition

Mechanism of action of this compound-methyl.

Experimental Protocols

A common method for preparing this compound-methyl is a one-pot synthesis process. This approach simplifies the reaction setup, shortens the time, and reduces energy consumption.

Methodology:

  • Reaction Setup: The reaction is conducted in a single solvent, typically xylene.

  • Step 1 - Isocyanate Formation: Methyl o-sulphamoylbenzoate is reacted with solid phosgene (B1210022) (triphosgene). A catalyst, such as n-butyl isocyanate, is used. This reaction is typically carried out at the reflux temperature of xylene for approximately 3 hours to form the 2-methyl-formiate-3-benzenesulfonyl isocyanate intermediate.

  • Step 2 - Coupling Reaction: Without isolating the intermediate, methyl triazine is added to the reaction mixture.

  • Product Formation: The mixture is heated to approximately 70°C for about 2 hours to allow the coupling reaction to proceed, yielding this compound-methyl.

  • Isolation: The final product can then be isolated and purified from the reaction mixture. This one-pot method has been reported to achieve a total product recovery of over 80%.

Determining the magnitude of this compound-methyl residues in crops is essential for regulatory approval and food safety. The following protocol outlines a general procedure based on High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Homogenization and Extraction: A representative sample of the crop (e.g., dry pea seeds) is homogenized with acetone. The active ingredient is then extracted from the homogenate using ethyl acetate (B1210297).

  • Solvent Evaporation: The ethyl acetate extract is evaporated to dryness.

  • Defatting (for high-fat matrices): For crops like soybeans or peanuts, the residue is defatted using an acetonitrile-n-hexane liquid-liquid partitioning step.

  • Solid-Phase Extraction (SPE) Cleanup: The residue is further purified using a cleanup column, such as a Florisil column followed by a Bond Elut® SAX cartridge, to remove interfering matrix components.

  • HPLC Analysis:

    • Separation: The cleaned extract is reconstituted and injected into an HPLC system equipped with a C18 column (e.g., Inertsil ODS-2).

    • Mobile Phase: Separation is achieved using an isocratic mobile phase, for example, a mixture of acetonitrile, water, and phosphoric acid (e.g., 50:50:0.01 v/v/v).

    • Detection: this compound-methyl is detected using a UV or photodiode array (PDA) detector at a wavelength of 240 nm. More sensitive methods may employ liquid chromatography-mass spectrometry (LC-MS/MS).

  • Quantification: The concentration is determined by comparing the peak area of the sample to that of a known analytical standard. The detection limit for this method in crops is typically around 0.01 ppm.

Residue_Analysis_Workflow Start Crop Sample (e.g., Dry Pea) Homogenize 1. Homogenize with Acetone & Extract with Ethyl Acetate Start->Homogenize Evaporate 2. Evaporate Solvent Homogenize->Evaporate Defat 3. Defatting (Acetonitrile/Hexane) Evaporate->Defat Cleanup 4. Solid-Phase Extraction Cleanup (Florisil/SAX) Evaporate->Cleanup If not needed Defat->Cleanup If needed Analyze 5. HPLC-UV/PDA Analysis (240 nm) Cleanup->Analyze Result Residue Level (ppm) Analyze->Result

Experimental workflow for residue analysis.

Toxicological Profile

This compound-methyl exhibits low to moderate acute toxicity in mammals through oral, dermal, and inhalation routes. It is not considered a dermal irritant but can cause mild eye irritation and is a potential skin sensitizer. There is no evidence to suggest that this compound-methyl is neurotoxic or targets specific organs after repeated exposure.

EndpointSpeciesValue
Acute Oral LD₅₀ Rat> 5000 mg/kg
Acute Dermal LD₅₀ Rabbit> 2000 mg/kg
Acute Inhalation LC₅₀ Rat> 5.0 mg/L (4h)
96-hour LC₅₀ (Fish) Silver Carp139.45 ppm
96-hour LC₅₀ (Fish) Common Carp289.08 ppm
96-hour LC₅₀ (Fish) Rainbow Trout738 ppm

Developmental and reproductive toxicity studies have not shown increased susceptibility in offspring. The Environmental Protection Agency (EPA) has concluded that the no-observed-adverse-effect-level (NOAEL) of 0.8 mg/kg/day used for chronic risk assessment is protective of any potential cancer risk.

Conclusion

This compound-methyl is a highly effective sulfonylurea herbicide with a well-defined mechanism of action targeting the ALS enzyme in susceptible plants. Its physicochemical properties, including its relatively short soil half-life, contribute to its agricultural utility. Standardized analytical protocols, primarily based on HPLC, are well-established for its detection and quantification in various matrices. While demonstrating low acute toxicity to mammals, its impact on aquatic organisms necessitates careful management to prevent environmental contamination. This guide provides foundational technical data and protocols to support further research and development in related scientific fields.

References

Methodological & Application

Analytical methods for detecting tribenuron-methyl residues in water

Author: BenchChem Technical Support Team. Date: December 2025

An overview of established and emerging analytical methodologies for the quantitative determination of tribenuron-methyl (B105370) residues in aqueous samples is provided below. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering detailed protocols and comparative data for the most salient techniques.

Application Note: Detection of this compound-Methyl in Water

Introduction

This compound-methyl is a sulfonylurea herbicide used for broadleaf weed control in cereal crops. Its potential to contaminate surface and groundwater necessitates sensitive and reliable analytical methods for monitoring its presence. This note details two primary chromatographic methods for the quantification of this compound-methyl in water: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, the use of Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool is discussed.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of this compound-methyl in water.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
LC-MS/MSGround, Surface, Drinking Water0.005 µg/L0.050 µg/LNot Specified[1][2]
HPLC-UVSurface Water<14.5 ng/L<48.3 ng/L>60[3]
HPLC-MSnSurface Water<8.1 ng/L<26.9 ng/L>60[3]
IT-SPME-nanoLC-DADEnvironmental Waters0.25 µg/LNot SpecifiedNot Specified[4]
LC-MS/MS (General Pesticides)Water10 ng/L (Method Capability)Not SpecifiedNot Specified

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on the validated method for the determination of this compound-methyl and its metabolites in water.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Filter a 200 mL water sample.

  • Pass the filtered water through an Oasis HLB solid-phase extraction (SPE) cartridge.

  • Wash the cartridge.

  • Elute the analytes with 15 mL of base-adjusted acetonitrile (B52724).

  • Add 1 mL of water to the eluate.

  • Evaporate the eluate under a stream of nitrogen until the volume is less than 1 mL.

  • Adjust the final volume to 10 mL with water.

  • Vortex the solution and filter an aliquot through a 0.2-µm acrodisc filter into an HPLC vial.

2. Liquid Chromatography (LC) Conditions

  • HPLC System: Hewlett-Packard HP1100 or equivalent.

  • Column: 4.6 mm i.d. x 15 cm, Phenomenex Aqua.

  • Column Temperature: 40 °C.

  • Injection Volume: 0.075 mL.

  • Flow Rate: 1.00 mL/min.

  • Mobile Phase:

  • Gradient Elution: A specific time-based gradient of %A and %B should be optimized for the separation.

3. Mass Spectrometry (MS/MS) Conditions

  • Detection: Positive ion electrospray mass spectrometry/mass spectrometry (MS/MS).

  • The system should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound-methyl must be determined and optimized.

4. Quality Control

  • Analyze method blanks, laboratory control samples, and matrix spikes alongside the samples.

  • Prepare calibration standards to establish a linear range for quantification.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 200 mL Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_MS_Detection MS/MS Detection LC_Separation->MS_MS_Detection Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound-methyl in water.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general representation based on methods for sulfonylurea herbicide analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Precondition a C18 SPE cartridge with methanol followed by deionized water.

  • Pass a 500 mL water sample through the cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with deionized water to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute this compound-methyl with a suitable organic solvent such as methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of mobile phase.

  • Filter the reconstituted sample through a 0.45 µm filter before injection.

2. High-Performance Liquid Chromatography (HPLC) Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 4:1 v/v), potentially with an acid modifier like acetic acid to improve peak shape.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20-100 µL.

3. Data Analysis

  • Quantification is based on the peak area of the analyte compared to a calibration curve prepared from this compound-methyl standards.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 500 mL Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation UV_Detection UV Detection (240 nm) HPLC_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for HPLC-UV analysis of this compound-methyl in water.

Screening Method: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a valuable technique for rapid screening of a large number of samples for the presence of this compound-methyl. It is based on the specific binding of antibodies to the target analyte. While ELISA methods for other sulfonylurea herbicides have been developed, specific kits for this compound-methyl should be sourced from commercial suppliers.

General Principle:

  • Coating: A microplate is coated with antibodies specific to this compound-methyl.

  • Sample Addition: The water sample is added to the wells. If this compound-methyl is present, it will bind to the antibodies.

  • Competitive Binding: An enzyme-conjugated form of this compound-methyl is added, which competes with the analyte in the sample for antibody binding sites.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A substrate is added that reacts with the enzyme to produce a color change.

  • Detection: The intensity of the color is measured, which is inversely proportional to the concentration of this compound-methyl in the sample.

ELISA is a semi-quantitative method and positive results should be confirmed by a more robust technique like LC-MS/MS.

ELISA_Principle cluster_steps ELISA Competitive Assay Principle cluster_interpretation Interpretation step1 Antibody-coated well step2 Add sample (containing this compound-Methyl) and Enzyme-linked this compound-Methyl step1->step2 step3 Competitive Binding Occurs step2->step3 step4 Wash to remove unbound molecules step3->step4 step5 Add Substrate step4->step5 step6 Color Development step5->step6 step7 Measure Absorbance step6->step7 high_conc High Sample Concentration = Low Color step7->high_conc low_conc Low Sample Concentration = High Color step7->low_conc

Caption: Logical relationship in a competitive ELISA for this compound-methyl.

References

Application Notes and Protocols for Tribenuron-Methyl in Winter Wheat Fields

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Tribenuron-methyl (B105370) is a selective, systemic, post-emergence herbicide belonging to the sulfonylurea chemical class.[1][2] It is widely utilized for the control of a broad spectrum of broadleaf weeds in cereal crops, including winter wheat (Triticum aestivum L.).[3][4] Its high efficacy at low application rates, coupled with its crop safety, makes it a valuable tool in modern agriculture.[1] These application notes provide a comprehensive protocol for researchers and scientists on the effective and safe use of this compound-methyl in experimental and field settings for winter wheat.

2.0 Mechanism of Action and Selectivity

This compound-methyl's herbicidal activity stems from its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. By blocking ALS, this compound-methyl halts protein synthesis, which in turn inhibits cell division and plant growth. Susceptible weeds cease to grow almost immediately after application, with symptoms like chlorosis and necrosis appearing within 5 to 21 days.

The selectivity of this compound-methyl in winter wheat is due to the crop's ability to rapidly metabolize the active ingredient into non-phytotoxic compounds. Most susceptible broadleaf weeds lack this metabolic pathway, leading to the accumulation of the herbicide at the site of action and subsequent plant death.

TM This compound-Methyl (Applied to foliage) Uptake Foliar and Root Uptake & Translocation TM->Uptake Absorption ALS Acetolactate Synthase (ALS) Enzyme Uptake->ALS Inhibition Metabolism Rapid Metabolic Degradation (in Winter Wheat) Uptake->Metabolism Selectivity Mechanism BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Protein Protein Synthesis BCAA->Protein Growth Cell Division & Plant Growth Protein->Growth Death Weed Death Growth->Death Cessation NoEffect No Adverse Effect on Crop Metabolism->NoEffect

Caption: Mechanism of action of this compound-methyl in plants.

3.0 Application Parameters

Proper application is crucial for maximizing efficacy and ensuring crop safety. The following table summarizes key parameters for the application of this compound-methyl in winter wheat.

ParameterRecommendationSource(s)
Formulation Types Water Dispersible Granules (WDG), e.g., 75% a.i. Wettable Powder (WP), e.g., 10% a.i.
Application Timing (Crop Stage) From the 2-leaf stage up to the flag leaf or jointing stage.
Application Timing (Weed Stage) Actively growing broadleaf weeds, optimally at the 2-4 true leaf stage.
Dosage Rate (Active Ingredient) 7.5 - 30 g a.i./ha. A common rate for 75% WDG is 20 g/ha.
Spray Volume 200 - 400 L/ha to ensure even foliage coverage.
Adjuvants Non-ionic surfactants (NIS) or vegetable oils may enhance efficacy.
Rainfast Period 4 - 6 hours. Avoid application if rain is forecast within 3 hours.
Pre-Harvest Interval (PHI) Typically 30 days, but follow product-specific labels.
Re-entry Interval (REI) 12 - 24 hours post-application.
Rotational Crops Do not plant broadleaf crops for at least 60 days after application.

4.0 Efficacy and Weed Control Spectrum

This compound-methyl is effective against a wide range of annual broadleaf weeds.

Table 2: Susceptible Weed Species

  • Chickweed (Stellaria media)

  • Cleavers (Galium aparine)

  • Wild Mustard (Sinapis arvensis)

  • Shepherd's Purse (Capsella bursa-pastoris)

  • Common Lambsquarters (Chenopodium album)

  • Sowthistle (Sonchus oleraceus)

  • Pigweed (Amaranthus spp.)

  • Chicory (Cichorium pumilum)

  • Dentated Dock (Rumex dentatus)

  • Scarlet Pimpernel (Anagallis arvensis)

Table 3: Efficacy of this compound-Methyl Formulations on Total Broadleaf Weeds in Winter Wheat Data summarized from a field study evaluating various 75% WG/DF formulations applied at approximately 19 g/ha, 30 days after sowing.

Formulation ExampleWeed Control Efficiency (WCE %) - Season 1Weed Control Efficiency (WCE %) - Season 2
Granstar98.32%>90%
Skylla97.76%>90%
Cash Cool97.66%>90%
Tribonate96.90%>90%
Gerostar95.60%>90%
Granary95.39%>90%
Tongstar95.23%>90%
Ownostar92.93%>90%
Hand Weeding (for comparison)90.29%>90%
(Source: Summarized from El-Kholy et al., 2020)

The application of this compound-methyl has been shown to significantly increase wheat grain and straw yield compared to untreated controls by reducing weed competition.

5.0 Experimental Protocol for Field Trials

This protocol outlines a standard methodology for conducting field trials to evaluate the efficacy of this compound-methyl.

5.1. Experimental Design

  • Design: Use a Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Establish plots of adequate size to minimize edge effects, for example, 42 m² (6m x 7m).

  • Treatments: Include an untreated (weedy) control and, if applicable, a weed-free (hand-weeded) control for comparison.

5.2. Materials and Equipment

  • Certified winter wheat seed.

  • This compound-methyl formulation(s) (e.g., 75% WDG).

  • Adjuvant(s) (if required).

  • Calibrated research plot sprayer (e.g., Knapsack sprayer with flat jet nozzles).

  • Personal Protective Equipment (PPE): chemical-resistant gloves, coveralls, eye protection.

  • Measuring cylinders, weighing balance.

  • Quadrat for sampling (e.g., 0.25 m²).

5.3. Treatment Preparation and Application

  • Calibration: Calibrate the sprayer to deliver the desired spray volume (e.g., 200-400 L/ha) at a constant pressure and speed.

  • Calculation: Calculate the required amount of this compound-methyl product per plot based on the application rate (e.g., 20 g/ha of a 75% WDG formulation).

  • Mixing: Half-fill the spray tank with clean water. Add the required amount of this compound-methyl while agitating. If using an adjuvant, add it as per the manufacturer's recommendation. Fill the tank to the final volume with continuous agitation.

  • Application: Apply treatments at the appropriate crop and weed growth stage. Ensure uniform coverage of the entire plot, avoiding spray drift to adjacent plots by using shields and spraying in low-wind conditions.

5.4. Data Collection and Analysis

  • Weed Data: At a set interval post-application (e.g., 30-60 days), collect weed samples from randomly placed quadrats within each plot. Record weed density (number of weeds/m²) and fresh/dry biomass (g/m²).

  • Weed Control Efficiency (WCE %): Calculate using the formula: WCE (%) = [(Biomass in control - Biomass in treatment) / Biomass in control] x 100.

  • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 days after application using a 0-100% scale (0 = no effect, 100 = complete crop death).

  • Yield Data: At crop maturity, harvest the central area of each plot to determine grain yield (t/ha), straw yield, and yield components (e.g., thousand-grain weight).

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatment means (p ≤ 0.05).

start Start design 1. Experimental Design (RCBD, 4 Reps) start->design layout 2. Plot Establishment & Sowing design->layout pre_assess 3. Pre-Treatment Assessment (Weed spectrum, density) layout->pre_assess prep 4. Treatment Preparation (Herbicide Calculation & Mixing) pre_assess->prep app 5. Herbicide Application (Correct Crop/Weed Stage) prep->app post_assess 6. Post-Treatment Data Collection (Phytotoxicity, Weed Biomass, WCE%) app->post_assess harvest 7. Harvest (Yield & Yield Components) post_assess->harvest analysis 8. Statistical Analysis (ANOVA) harvest->analysis end End analysis->end decision decision action action start_node Start: Field Scouting d1 Broadleaf Weeds Present? start_node->d1 Identify Weeds end_node Monitor Efficacy d2 Weeds at Optimal Stage? (2-4 leaf) d1->d2 Yes a2 Action: Use Alternative Herbicide or Method d1->a2 No d3 Wheat at Correct Stage? (2-leaf to jointing) d2->d3 Yes a1 Action: Wait for Optimal Stage d2->a1 No d4 History of ALS Resistance in Field? d3->d4 Yes d3->a2 No a3 Action: Prepare this compound-Methyl d4->a3 No a4 Action: Add Tank-Mix Partner with Different MoA d4->a4 Yes a5 Action: Apply Herbicide (Check Weather) a3->a5 a4->a5 a5->end_node

References

Application Notes and Protocols for Tribenuron-Methyl in Barley Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tribenuron-methyl (B105370) for the selective post-emergence control of broadleaf weeds in barley (Hordeum vulgare L.). The information compiled is based on scientific literature and is intended to guide research and development efforts.

Introduction

This compound-methyl is a sulfonylurea herbicide widely used in cereal crops, including barley, for its high efficacy against a broad spectrum of broadleaf weeds at low application rates.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for plant growth and development.[2][3] Barley exhibits tolerance to this compound-methyl due to its ability to rapidly metabolize the active ingredient into non-toxic compounds, a mechanism absent in susceptible weed species.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound-methyl against various broadleaf weeds and its impact on barley yield.

Table 1: Efficacy of this compound-Methyl on Common Broadleaf Weeds in Cereals

Weed SpeciesCommon NameGrowth Stage at ApplicationThis compound-Methyl Rate (g a.i./ha)Weed Control (%)CropReference
Chenopodium albumCommon Lambsquarters2-4 leaf1585-88Wheat
Chenopodium albumCommon Lambsquarters4-6 leaf5, 10, 20, 30, 40Dose-dependent increaseGreenhouse
Sinapis arvensisWild Mustard3-4 leaf3.75 - 480 (Dose-response)GR₅₀: 2.2-16.8 times higher for resistant populationsWheat
Sinapis arvensisWild MustardNot specified1575Wheat
Galium aparineCleavers1-3 whorl10, 15, 20Dose-dependent decrease in biomassWheat
Anagallis arvensisScarlet PimpernelNot specified1573-100Wheat (Pot study)
Asphodelus tenuifoliusOnion WeedNot specified1573-100Wheat (Pot study)
Malva parvifloraLittle MallowNot specified15Not effectiveWheat (Pot study)
Rumex dentatusDentated DockNot specified1573-100Wheat (Pot study)
Vicia sativaCommon VetchNot specified1573-100Wheat (Pot study)

Note: Data from wheat and greenhouse studies are included to provide a broader understanding of this compound-methyl's efficacy. GR₅₀ refers to the dose required to reduce weed growth by 50%.

Table 2: Impact of this compound-Methyl on Barley Yield Components

TreatmentBarley CultivarApplication Rate (g a.i./ha)Yield ComponentObservationReference
This compound-methylObzor15 (as Granstar 75 DF)Grains per spike, Grain weight per spikeHighest values in combination with a grass herbicide
Metsulfuron-methyl (similar ALS inhibitor)BH 9594 + surfactantGrains per ear, Test weightLower than more effective broadleaf herbicide combinations
Metsulfuron-methyl (similar ALS inhibitor)Not specified25 + carfentrazone-ethyl (B33137) + surfactantEar heads/m², Grains/ear head, Test weight, YieldMaximum values recorded in this treatment

Note: Direct quantitative data on the impact of a range of this compound-methyl doses on barley yield components is limited in the searched literature. Data for a similar ALS inhibitor, metsulfuron-methyl, and a single dose of this compound-methyl are presented.

Experimental Protocols

Protocol for Evaluating the Efficacy of this compound-Methyl on Broadleaf Weeds in Barley

This protocol is a synthesis of methodologies reported in various field studies.

3.1.1 Experimental Design and Setup

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

  • Plot Size: A standard plot size is 5 m x 4 m (20 m²).

  • Crop: Use a certified barley variety suitable for the local agro-climatic conditions. Record the sowing date and seed rate (e.g., 100 kg/ha ).

  • Weed Seeding (Optional): For consistent weed pressure, broadcast a known density of target broadleaf weed seeds and incorporate them into the soil before sowing barley.

  • Control Plots: Include both a weedy check (untreated) and a weed-free (hand-weeded) control in each replication for comparison.

3.1.2 Herbicide Application

  • Timing: Apply this compound-methyl at the 2-4 leaf stage of the broadleaf weeds and when the barley is between the 2-leaf and flag leaf stage.

  • Application Equipment: Use a calibrated knapsack sprayer fitted with a flat-fan nozzle.

  • Spray Volume: A spray volume of 200-500 L/ha is recommended to ensure uniform coverage.

  • Treatments: Include a range of this compound-methyl doses (e.g., 7.5, 15, 22.5, and 30 g a.i./ha) with and without a non-ionic surfactant (adjuvant) at a concentration of 0.2% v/v.

3.1.3 Data Collection

  • Weed Density and Biomass: At 30 and 60 days after application, place a 0.5 m x 0.5 m quadrat at two random locations within each plot. Count the number of individuals of each weed species within the quadrat to determine weed density (plants/m²). Harvest the above-ground parts of all weeds within the quadrat, dry them in an oven at 70°C to a constant weight, and record the dry biomass (g/m²).

  • Weed Control Efficiency (WCE): Calculate WCE using the following formula: WCE (%) = [(WDC - WDT) / WDC] x 100 Where WDC is the weed dry matter in the weedy check plot, and WDT is the weed dry matter in the treated plot.

  • Barley Phytotoxicity: Visually assess crop injury at 7, 14, and 28 days after application using a 0-100% scale, where 0 represents no injury and 100 represents complete crop death.

  • Barley Yield and Yield Components: At maturity, harvest a predetermined area from the center of each plot. Record the grain yield ( kg/ha ) and straw yield. From a subsample, determine the number of spikes per square meter, number of grains per spike, and 1000-grain weight.

3.1.4 Statistical Analysis

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a suitable post-hoc test, such as Tukey's HSD or Duncan's Multiple Range Test, to compare treatment means at a significance level of p ≤ 0.05.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the biosynthesis pathway of branched-chain amino acids and the inhibitory action of this compound-methyl.

BCAA_Pathway cluster_legend Legend Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Threonine Threonine TD Threonine Deaminase Threonine->TD alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate KARI Ketol-Acid Reductoisomerase Acetolactate->KARI Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Acetohydroxybutyrate->KARI Dihydroxy_isovalerate α,β-Dihydroxy isovalerate DHAD Dihydroxyacid Dehydratase Dihydroxy_isovalerate->DHAD Dihydroxy_methylvalerate α,β-Dihydroxy -β-methylvalerate Dihydroxy_methylvalerate->DHAD Keto_isovalerate α-Keto-isovalerate Leucine_pathway Leucine Biosynthesis Keto_isovalerate->Leucine_pathway BCAT Branched-Chain Amino Transferase Keto_isovalerate->BCAT Keto_methylvalerate α-Keto-β-methylvalerate Keto_methylvalerate->BCAT Valine Valine Isoleucine Isoleucine Leucine Leucine Leucine_pathway->Leucine TD->alpha_Ketobutyrate ALS->Acetolactate ALS->Acetohydroxybutyrate KARI->Dihydroxy_isovalerate KARI->Dihydroxy_methylvalerate DHAD->Keto_isovalerate DHAD->Keto_methylvalerate BCAT->Valine BCAT->Isoleucine This compound This compound-methyl This compound->ALS Substrate Substrate/Product Intermediate Intermediate Enzyme Enzyme Amino_Acid Amino Acid Inhibitor Inhibitor Inhibition Inhibition Inhibitor->Inhibition

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by this compound-methyl.

Experimental Workflow

The following diagram outlines the workflow for a typical field experiment to evaluate the efficacy of this compound-methyl.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A1 Define Objectives & Treatments A2 Select Experimental Site A1->A2 A3 Prepare Seedbed & Apply Basal Fertilizers A2->A3 A4 Sow Barley & (Optional) Weed Seeds A3->A4 A5 Layout Experimental Plots (RCBD) A4->A5 B1 Monitor Crop & Weed Emergence A5->B1 B2 Apply Herbicide Treatments (Barley: 2-leaf to flag leaf; Weeds: 2-4 leaf) B1->B2 B3 Manage Plots (Irrigation, Pest Control) B2->B3 C3 Harvest Crop at Maturity B3->C3 C1 Assess Phytotoxicity (7, 14, 28 DAA) C2 Measure Weed Density & Biomass (30 & 60 DAA) C1->C2 D1 Data Compilation C2->D1 C4 Measure Yield & Yield Components C3->C4 C4->D1 D2 Statistical Analysis (ANOVA) D1->D2 D3 Calculate WCE & Weed Index D2->D3 D4 Generate Tables & Figures D3->D4 D5 Interpret Results & Write Report D4->D5

References

Application Note: Quantitative Analysis of Tribenuron-methyl and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of the sulfonylurea herbicide tribenuron-methyl (B105370) and its primary metabolites: IN-L5296 (N-methyl triazine amine), IN-A4098 (triazine amine), IN-D5119 (acid sulphonamide), and IN-00581 (saccharin). Detailed protocols for sample preparation from various matrices, including water, soil, and plant tissues, are presented. Furthermore, optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters are outlined to ensure sensitive and selective quantification. This application note serves as a valuable resource for researchers in environmental monitoring, agricultural science, and food safety.

Introduction

This compound-methyl is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in cereal crops.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] Understanding the metabolic fate of this compound-methyl in the environment and in biological systems is essential for assessing its environmental impact and ensuring food safety. This compound-methyl undergoes several metabolic transformations, including N-demethylation, de-esterification, and hydrolysis of the sulfonylurea bridge.[3] This leads to the formation of various metabolites, with IN-L5296, IN-A4098, IN-D5119, and IN-00581 being of significant interest. The accurate quantification of both the parent compound and its metabolites is crucial for regulatory compliance and risk assessment.

Metabolic Pathway of this compound-methyl

This compound-methyl is metabolized in plants, animals, and the environment through several key pathways. The primary metabolic routes involve the cleavage of the sulfonylurea bridge, demethylation, and hydrolysis of the ester group. A simplified diagram of the metabolic pathway is presented below.

Tribenuron_Metabolism This compound-methyl This compound-methyl IN-L5296 IN-L5296 This compound-methyl->IN-L5296 Hydrolysis of sulfonylurea bridge IN-D5119 IN-D5119 This compound-methyl->IN-D5119 De-esterification IN-00581 IN-00581 This compound-methyl->IN-00581 Hydrolysis IN-L5296\n(N-methyl triazine amine) IN-L5296 (N-methyl triazine amine) IN-A4098\n(Triazine amine) IN-A4098 (Triazine amine) IN-D5119\n(Acid sulphonamide) IN-D5119 (Acid sulphonamide) IN-00581\n(Saccharin) IN-00581 (Saccharin) IN-A4098 IN-A4098 IN-L5296->IN-A4098 N-demethylation

A simplified metabolic pathway of this compound-methyl.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound-methyl and its metabolites. These values are compiled from various sources and may vary depending on the specific instrumentation and matrix.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
This compound-methyl 396.1155.1181.1Positive
IN-L5296 155.198.169.1Positive
IN-A4098 141.185.168.1Positive
IN-D5119 200.0136.092.0Negative
IN-00581 182.0106.079.9Negative

Table 2: Quantitative Performance Data in Water Matrix

CompoundLimit of Quantitation (LOQ) (µg/L)Limit of Detection (LOD) (µg/L)
This compound-methyl 0.0500.005
IN-L5296 0.0500.005
IN-A4098 0.0500.005
IN-D5119 0.100.03
IN-00581 0.100.03

Experimental Protocols

Sample Preparation: Water Samples (SPE Method)

This protocol is adapted from the EPA method for the analysis of this compound-methyl and its degradates in water.[4]

Materials:

  • Oasis HLB Solid Phase Extraction (SPE) cartridges

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • For the analysis of this compound-methyl, IN-L5296, and IN-A4098, no pH adjustment is necessary.

    • For the analysis of IN-D5119 and IN-00581, acidify the water sample to a pH of approximately 3 with formic acid.

  • SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 200 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution:

    • For this compound-methyl, IN-L5296, and IN-A4098, elute the analytes with 10 mL of acetonitrile.

    • For IN-D5119 and IN-00581, elute with 10 mL of a methanol/water mixture (e.g., 70:30 v/v).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

SPE_Workflow cluster_sample_prep Sample Preparation (Water) Sample_Collection Collect Water Sample pH_Adjustment pH Adjustment (for specific metabolites) Sample_Collection->pH_Adjustment Sample_Loading Load Sample pH_Adjustment->Sample_Loading SPE_Conditioning Condition SPE Cartridge SPE_Conditioning->Sample_Loading Washing Wash Cartridge Sample_Loading->Washing Elution Elute Analytes Washing->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis QuEChERS_Workflow cluster_quechers QuEChERS Protocol (Soil/Plant) Homogenization Homogenize Sample Extraction Add Acetonitrile & Salts Shake & Centrifuge Homogenization->Extraction dSPE_Cleanup Transfer Supernatant Add d-SPE Sorbents Vortex & Centrifuge Extraction->dSPE_Cleanup Final_Extract Collect Final Extract dSPE_Cleanup->Final_Extract LC_MS_Analysis LC-MS/MS Analysis Final_Extract->LC_MS_Analysis

References

Application Notes and Protocols for Bioassay Development: Testing Tribenuron-Methyl Susceptibility in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenuron-methyl (B105370) is a selective, post-emergence sulfonylurea herbicide widely used for the control of broadleaf weeds in cereal crops.[1][2][3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and development. Inhibition of ALS leads to a rapid cessation of cell division and plant growth, followed by symptoms such as chlorosis, necrosis, and ultimately, plant death. The development of resistance to this compound-methyl in various weed species poses a significant challenge to its continued efficacy. Therefore, robust and reliable bioassays are essential for the early detection of resistance, understanding the level of susceptibility within weed populations, and for the development of effective weed management strategies.

These application notes provide detailed protocols for conducting whole-plant and seed-based bioassays to assess the susceptibility of weeds to this compound-methyl.

Mode of Action: ALS Inhibition

This compound-methyl is absorbed through the foliage and roots of the plant and translocated to the meristematic tissues where cell division is actively occurring. Within the plant cells, it binds to the ALS enzyme, blocking the synthesis of essential branched-chain amino acids. This disruption in amino acid production halts protein synthesis and cell division, leading to the eventual death of susceptible plants.

cluster_0 Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS Substrate BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalysis Protein Protein Synthesis & Cell Division BCAA->Protein Growth Plant Growth Protein->Growth This compound This compound-methyl This compound->Inhibition Inhibition->ALS Inhibition

Figure 1: Signaling pathway of this compound-methyl's mode of action.

Experimental Protocols

Two primary bioassay methods are detailed below: a whole-plant bioassay for assessing the response of established seedlings and a seed-based petri dish assay for a more rapid screening of susceptibility.

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is adapted from established methods for testing herbicide resistance at the whole-plant level and is considered highly reliable for determining the level of resistance.

1. Seed Collection and Germination:

  • Collect mature seeds from at least 30 randomly selected plants from the target weed population.

  • Ensure a sample size of at least 5,000 seeds to be representative.

  • Clean and air-dry the seeds, then store them in labeled paper bags at low temperatures until use.

  • Germinate seeds in trays containing a suitable potting mix. Germination methods may need to be optimized depending on the weed species and seed dormancy.

2. Plant Growth and Herbicide Application:

  • Once seedlings reach a similar growth stage (e.g., 2-4 true leaves), transplant them into individual pots.

  • Maintain the plants in a greenhouse under controlled conditions.

  • Prepare a stock solution of this compound-methyl and create a series of dilutions to establish a dose-response curve. Include a control group that receives no herbicide.

  • Apply the herbicide solutions to the plants using a cabinet sprayer to ensure uniform coverage.

3. Data Collection and Analysis:

  • Assess plant mortality and biomass reduction 21 to 28 days after treatment.

  • Visually score plant health on a scale (e.g., 0% = no effect, 100% = plant death).

  • Harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for each population.

  • The Resistance Index (RI) can be calculated by dividing the GR₅₀ of the suspected resistant population by the GR₅₀ of a known susceptible population.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Collection (from suspected resistant and susceptible populations) B Seed Germination & Seedling Growth (to 2-4 leaf stage) A->B C Herbicide Application (various concentrations of this compound-methyl) B->C D Incubation (21-28 days under controlled conditions) C->D E Data Collection (Visual assessment, fresh/dry weight) D->E F Calculation of GR50 & Resistance Index (RI) E->F

Figure 2: Experimental workflow for the whole-plant bioassay.
Protocol 2: Seed-Based Petri Dish Bioassay

This method offers a quicker assessment of this compound-methyl susceptibility and is particularly useful for screening large numbers of samples.

1. Preparation of Test Medium:

  • Prepare an agar (B569324) medium (e.g., 1.3% agar) and autoclave to sterilize.

  • While the agar is still molten, add the desired concentrations of this compound-methyl. A discriminating dose that clearly separates susceptible and resistant individuals should be determined in preliminary experiments.

  • Pour the agar mixture into sterile petri dishes and allow it to solidify.

2. Seed Plating and Incubation:

  • Surface sterilize the weed seeds to prevent fungal and bacterial contamination.

  • Place a set number of seeds (e.g., 20-30) onto the surface of the agar in each petri dish.

  • Seal the petri dishes and place them in a growth chamber with controlled light and temperature.

3. Data Collection and Analysis:

  • After 7-14 days, assess the germination rate and seedling growth.

  • Measure root and shoot length of the seedlings.

  • Susceptible seeds will typically fail to germinate or show severely stunted growth, while resistant seeds will germinate and grow more normally.

  • Data can be presented as the percentage of germination and the average root/shoot length at each herbicide concentration.

Data Presentation

Quantitative data from dose-response bioassays should be summarized in tables to facilitate easy comparison between different weed populations.

Table 1: Dose-Response of Weed Populations to this compound-Methyl (Whole-Plant Bioassay)

Weed PopulationGR₅₀ (g a.i./ha)Resistance Index (RI)
Susceptible CheckValue1.0
Population AValueValue
Population BValueValue
Population CValueValue

GR₅₀: Herbicide dose causing 50% reduction in growth. RI: Resistance Index = GR₅₀ (Test Population) / GR₅₀ (Susceptible Population).

Table 2: Effect of this compound-Methyl on Seedling Growth (Petri Dish Bioassay)

Weed PopulationThis compound-Methyl Conc. (µM)Germination (%)Average Root Length (mm)Average Shoot Length (mm)
Susceptible Check0ValueValueValue
Discriminating DoseValueValueValue
Population A0ValueValueValue
Discriminating DoseValueValueValue
Population B0ValueValueValue
Discriminating DoseValueValueValue

Conclusion

The provided protocols offer standardized methods for assessing weed susceptibility to this compound-methyl. The whole-plant bioassay provides a comprehensive assessment of resistance levels, while the seed-based assay allows for rapid screening. Consistent application of these bioassays is crucial for monitoring the evolution of herbicide resistance and for making informed decisions in weed management and the development of new herbicidal compounds.

References

Application Note and Protocol for the Solid Phase Extraction (SPE) of Tribenuron-methyl in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and standardized protocols for the solid phase extraction (SPE) of tribenuron-methyl (B105370) from various environmental matrices, including water and soil. The methodologies outlined are based on established and validated analytical procedures to ensure reliable and reproducible results for the quantification of this herbicide.

Introduction

This compound-methyl is a sulfonylurea herbicide widely used for the control of broadleaf weeds in cereal crops. Due to its potential for environmental contamination through runoff and leaching, sensitive and accurate analytical methods are crucial for monitoring its presence in environmental samples. Solid phase extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and concentration of analytes from complex matrices, making it ideal for the analysis of this compound-methyl at trace levels. This application note details the use of polymeric SPE sorbents for the efficient extraction of this compound-methyl from water and soil samples prior to chromatographic analysis.

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound-methyl in water samples using solid phase extraction followed by liquid chromatography-mass spectrometry (LC-MS/MS).

ParameterValueMatrixSPE SorbentAnalytical MethodReference
Limit of Detection (LOD)0.005 µg/LGround, Surface, Drinking WaterOasis HLBLC/MS/MS[1][2]
Limit of Quantification (LOQ)0.050 µg/LGround, Surface, Drinking WaterOasis HLBLC/MS/MS[1][2]
Recovery>85% (general for sulfonylureas)WaterPolymeric SorbentLC with Photodiode Array Detection[3]
Recovery (this compound-methyl)75%WaterPolymeric SorbentLC with Photodiode Array Detection
Recovery88% - 122%Water (at 0.1 µg/L)Not SpecifiedHPLC
Recovery53% - 99%Soil (at 1 µg/kg)Not SpecifiedHPLC

Experimental Protocols

Protocol 1: SPE of this compound-methyl from Water Samples

This protocol is adapted from the U.S. Environmental Protection Agency (EPA) method for the analysis of this compound-methyl in water.

1. Materials and Reagents

2. Sample Preparation

  • For water samples, no significant preparation is required other than ensuring the sample is free of large particulates. If necessary, filter the sample through a glass fiber filter.

3. SPE Procedure

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the Oasis HLB cartridge.

    • Follow with 10 mL of HPLC-grade water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 200 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 15 mL of hexane to remove non-polar interferences.

    • Pull vacuum to dry the cartridge for 3 minutes.

  • Elution:

    • Elute the retained this compound-methyl with 15 mL of basic acetonitrile into a collection tube.

  • Eluate Processing:

    • Add 1.0 mL of water to the eluate.

    • Evaporate the extract to approximately 0.5 mL under a gentle stream of nitrogen at 25-30°C.

    • Reconstitute the final volume to 10 mL with water.

    • Vortex the sample and filter through a 0.2-µm syringe filter into an HPLC vial for analysis.

Protocol 2: SPE of this compound-methyl from Soil Samples

This protocol is a general procedure based on established methods for sulfonylurea herbicides in soil.

1. Materials and Reagents

  • SPE Cartridge: Polymeric sorbent cartridge.

  • Reagents:

    • Methanol (HPLC grade)

    • Methylene (B1212753) chloride (HPLC grade)

    • Sodium sulfate (B86663) (anhydrous)

    • Carbonate buffer (pH 10)

    • Hydrochloric acid (HCl)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

2. Sample Preparation (Extraction from Soil)

  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Add 20 mL of pH 10 carbonate buffer and shake vigorously for 30 minutes.

  • Centrifuge the sample and collect the supernatant.

  • Carefully adjust the pH of the aqueous extract to 3.5 with HCl.

3. SPE Procedure

  • Cartridge Conditioning:

    • Precondition the cartridge with 10 mL of methylene chloride, followed by 10 mL of methanol, and then 20 mL of high-purity water.

  • Sample Loading:

    • Load the pH-adjusted soil extract onto the conditioned cartridge at a flow rate of approximately 15 mL/min.

  • Drying:

    • After sample loading, dry the cartridge for 10 minutes by drawing air through it.

  • Elution:

    • Elute the analytes with 8 mL of methylene chloride.

  • Eluate Processing:

    • Dry the eluent over anhydrous sodium sulfate.

    • Carefully evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue with 1.0 mL of 30% acetonitrile in high-purity water for LC analysis. Caution: this compound-methyl can degrade in solvents containing water; analyze samples promptly or store them chilled.

Visualizations

SPE_Workflow_Water start Start: Water Sample (200 mL) conditioning SPE Cartridge Conditioning (Methanol, Water) start->conditioning loading Sample Loading (5-10 mL/min) conditioning->loading washing Washing (15 mL Hexane) loading->washing drying Drying (3 min under vacuum) washing->drying elution Elution (15 mL Basic Acetonitrile) drying->elution evaporation Evaporation & Reconstitution (to 10 mL with Water) elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: SPE Workflow for this compound-methyl in Water.

SPE_Workflow_Soil start Start: Soil Sample (10 g) extraction Soil Extraction (pH 10 Carbonate Buffer) start->extraction ph_adjustment pH Adjustment to 3.5 extraction->ph_adjustment conditioning SPE Cartridge Conditioning (Methylene Chloride, Methanol, Water) ph_adjustment->conditioning loading Sample Loading (~15 mL/min) conditioning->loading drying Drying (10 min by air) loading->drying elution Elution (8 mL Methylene Chloride) drying->elution post_elution Drying & Reconstitution (in 30% Acetonitrile/Water) elution->post_elution analysis LC Analysis post_elution->analysis

Caption: SPE Workflow for this compound-methyl in Soil.

References

Application Notes and Protocols for Studying Target-Site Resistance to Tribenuron-Methyl in Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating target-site resistance to the sulfonylurea herbicide, tribenuron-methyl (B105370), in various weed populations. The protocols outlined below detail the necessary experimental procedures to identify and characterize resistance mechanisms at the whole-plant, enzymatic, and molecular levels.

Introduction to this compound-Methyl and Target-Site Resistance

This compound-methyl is a widely used herbicide that belongs to the sulfonylurea (SU) chemical family. It effectively controls a broad spectrum of broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase, AHAS). ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.

Target-site resistance (TSR) to this compound-methyl is a primary mechanism of evolved herbicide resistance in many weed species.[3] This form of resistance arises from specific mutations in the ALS gene, which alter the enzyme's structure. These mutations reduce the binding affinity of the herbicide to the enzyme, rendering it less effective even at recommended field application rates.[4] The continuous use of this compound-methyl has led to the selection of resistant weed populations globally.[5]

Several point mutations in the ALS gene have been identified to confer resistance to this compound-methyl. The most frequently reported mutations occur at specific amino acid positions, including Proline-197 (Pro-197), Aspartate-376 (Asp-376), and Tryptophan-574 (Trp-574).

Data Presentation: Quantitative Analysis of this compound-Methyl Resistance

The level of resistance to this compound-methyl can be quantified using whole-plant dose-response assays. The data is typically summarized by calculating the Resistance Index (RI) or Resistance Factor (RF), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population.

Weed SpeciesResistant PopulationALS Gene MutationGR₅₀ (g ai ha⁻¹) (Resistant)GR₅₀ (g ai ha⁻¹) (Susceptible)Resistance Index (RI/RF)Reference
Descurainia sophia (Flixweed)N11Pro-197-Thr--116.3-fold
Capsella bursa-pastoris (Shepherd's-Purse)R (from Xinghua, China)Pro-197-Ser + Trp-574-Leu--1313-fold
Galium aparine (Catchweed Bedstraw)HN3Not specified--707.8-fold
Galium aparine (Catchweed Bedstraw)HN6Pro-197-Ser and Trp-574-Leu (heterozygous)--842.4-fold
Galium aparine (Catchweed Bedstraw)HN8Not specified--501.2-fold
Silene conoideaR (from Hebei, China)Trp-574-Leu--382.3-fold
Ammannia auriculataYZ-1 to YZ-5, YZ-7 to YZ-10Pro-197-Leu, -Ala, -Ser, or -His2.95 - 32.960.1816.4 to 183.1-fold

Note: GR₅₀ values are presented where available in the source material. The Resistance Index is a direct measure of the magnitude of resistance.

In vitro ALS enzyme activity assays can also be used to determine the concentration of this compound-methyl required to inhibit 50% of the enzyme's activity (I₅₀).

Weed SpeciesPopulationI₅₀ (µM)Fold Resistance (R/S)Reference
Silene conoideaResistant (R)-18.5
Silene conoideaSusceptible (S)-1
Myosoton aquaticumModerately Resistant (MR)0.42 ± 0.171.24
Myosoton aquaticumSusceptible (S)0.34 ± 0.051

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the level of resistance in a weed population at the whole-plant level.

Materials:

  • Seeds from putative resistant and known susceptible weed populations.

  • Pots or trays filled with a suitable potting mix.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • This compound-methyl herbicide formulation.

  • Laboratory sprayer with a calibrated nozzle.

  • Balance, weigh boats, and distilled water for herbicide solution preparation.

Protocol:

  • Seed Germination: Germinate seeds of both resistant and susceptible populations in petri dishes or directly in pots. For species with seed dormancy, appropriate pre-treatment methods should be applied.

  • Plant Growth: Once germinated, transplant seedlings into individual pots. Grow the plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage.

  • Herbicide Application: Prepare a series of this compound-methyl concentrations. A typical dose range might include 0, 1/8, 1/4, 1/2, 1, 2, 4, 8, and 16 times the recommended field dose.

  • Spray the plants uniformly with the different herbicide concentrations using a laboratory sprayer. Include an untreated control for comparison.

  • Data Collection: After 21 days, assess the plant response. This can be done by visually rating the injury (on a scale of 0-100%) or by harvesting the above-ground biomass and measuring the fresh or dry weight.

  • Data Analysis: Calculate the GR₅₀ value for both the resistant and susceptible populations using a suitable statistical software package to fit a dose-response curve (e.g., a four-parameter logistic model). The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

In Vitro ALS Enzyme Activity Assay

This assay directly measures the sensitivity of the ALS enzyme to this compound-methyl.

Materials:

  • Fresh, young leaf tissue from resistant and susceptible plants.

  • Extraction buffer (e.g., phosphate (B84403) buffer with additives like pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and DTT).

  • This compound-methyl analytical standard.

  • Reagents for acetoin (B143602) quantification (e.g., creatine (B1669601) and α-naphthol).

  • Spectrophotometer or microplate reader.

  • Centrifuge.

  • Mortar and pestle or homogenizer.

Protocol:

  • Enzyme Extraction: Harvest 1-2 g of young leaf tissue and grind it to a fine powder in liquid nitrogen.

  • Homogenize the powder in ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C for 20 minutes.

  • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay: Prepare a reaction mixture containing the enzyme extract, reaction buffer, and a range of this compound-methyl concentrations.

  • Initiate the reaction by adding the substrate (pyruvate).

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding sulfuric acid. This also facilitates the conversion of acetolactate to acetoin.

  • Add creatine and α-naphthol and incubate to allow for color development.

  • Data Measurement: Measure the absorbance at a specific wavelength (e.g., 525 nm).

  • Data Analysis: Calculate the I₅₀ value, which is the herbicide concentration that inhibits 50% of the ALS enzyme activity, for both resistant and susceptible populations.

Molecular Analysis of the ALS Gene

This protocol is used to identify the specific mutations in the ALS gene that confer resistance.

Materials:

  • Leaf tissue from resistant and susceptible plants.

  • DNA extraction kit.

  • Primers designed to amplify the conserved regions of the ALS gene known to harbor resistance-conferring mutations.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Protocol:

  • Genomic DNA Extraction: Extract genomic DNA from the leaf tissue of individual resistant and susceptible plants using a commercial DNA extraction kit or a standard CTAB method.

  • PCR Amplification: Amplify the target region of the ALS gene using PCR with the designed primers. The primers should flank the codons for key amino acid positions like 197, 376, and 574.

  • Verification of PCR Products: Run the PCR products on an agarose (B213101) gel to confirm the amplification of a DNA fragment of the expected size.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. For analyzing a large number of samples, next-generation sequencing (NGS) can also be employed.

  • Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants with a reference ALS gene sequence. Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at the known resistance-conferring positions.

Mandatory Visualizations

Tribenuron_Methyl_Action_and_Resistance_Pathway cluster_plant_cell Plant Cell cluster_herbicide_action Herbicide Action cluster_resistance_mechanism Target-Site Resistance Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Substrate Branched_Chain_Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Branched_Chain_Amino_Acids Catalysis Plant_Growth Plant Growth Branched_Chain_Amino_Acids->Plant_Growth Tribenuron_Methyl This compound-Methyl Tribenuron_Methyl->ALS_Enzyme Inhibition Reduced_Binding Reduced Herbicide Binding ALS_Gene_Mutation ALS Gene Mutation (e.g., Trp-574-Leu) Altered_ALS_Enzyme Altered ALS Enzyme ALS_Gene_Mutation->Altered_ALS_Enzyme Altered_ALS_Enzyme->Reduced_Binding

Caption: Signaling pathway of this compound-methyl and the mechanism of target-site resistance.

Experimental_Workflow_Tribenuron_Resistance cluster_whole_plant Whole-Plant Level cluster_enzymatic Enzymatic Level cluster_molecular Molecular Level A Seed Collection (Susceptible & Resistant Pop.) B Plant Growth to 3-4 Leaf Stage A->B F Leaf Tissue Collection A->F J Leaf Tissue Collection A->J C Dose-Response Herbicide Application B->C D Growth Assessment (21 Days) C->D E GR50 & Resistance Index Calculation D->E I I50 Value Determination E->I Correlate G ALS Enzyme Extraction F->G H In Vitro ALS Activity Assay with Herbicide G->H H->I N Sequence Analysis & Mutation Identification I->N Explain K Genomic DNA Extraction J->K L PCR Amplification of ALS Gene K->L M DNA Sequencing L->M M->N

Caption: Experimental workflow for investigating this compound-methyl resistance.

Conclusion

The study of target-site resistance to this compound-methyl is crucial for effective weed management strategies. The protocols and information provided in these application notes offer a robust framework for researchers to investigate and characterize resistance in weed populations. By combining whole-plant bioassays, enzymatic studies, and molecular analysis, a comprehensive understanding of the resistance mechanisms can be achieved, which is essential for the development of sustainable herbicide resistance management programs.

References

Tribenuron-Methyl Tank-Mixing Compatibility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the tank-mixing compatibility of tribenuron-methyl (B105370), a sulfonylurea herbicide, with other herbicides. The following sections detail experimental protocols for assessing compatibility and present quantitative data on the efficacy and crop safety of various tank-mix combinations. This information is intended to guide researchers in developing effective and safe weed management strategies.

Introduction

This compound-methyl is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in cereal crops.[1][2] It functions by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[1] To broaden the spectrum of weed control and manage herbicide resistance, this compound-methyl is often tank-mixed with other herbicides.[1][3] However, the combination of different herbicide chemistries can lead to various interactions, including synergism, antagonism, or additive effects, which can impact both weed control efficacy and crop safety. These notes provide protocols and data to inform the rational design of this compound-methyl tank-mixes.

Data on Tank-Mixing Compatibility of this compound-Methyl

The following tables summarize quantitative data from field and pot studies on the tank-mixing of this compound-methyl with various herbicides for the control of broadleaf and grassy weeds in wheat.

Table 1: Efficacy of this compound-Methyl Tank-Mixes on Broadleaf Weed Control in Wheat

Tank-Mix PartnerThis compound-methyl Rate (g/ha)Partner Rate (g/ha)Target Weed(s)Weed Control (%)Crop (Wheat) Yield ( kg/ha )Interaction TypeReference
Carfentrazone-ethyl1520Chenopodium album, Rumex dentatus, Convolvulus arvensisImproved control of M. indica by 15-25%-Additive/Synergistic
2,4-D Ester15250Melilotus indicaImproved control by 15-25%-Additive/Synergistic
Metsulfuron-methyl154Melilotus indicaImproved control by 15-25%-Additive/Synergistic
Clodinafop-propargyl1560Broadleaf & Grassy Weeds-Highest Yield AttributesAdditive
Pinoxaden1545Broadleaf & Grassy Weeds-Highest Yield AttributesAdditive
Glyphosate (B1671968)--General Broadleaf WeedsEnhanced knockdown and control-Synergistic

Table 2: Crop Safety of this compound-Methyl Tank-Mixes in Wheat

Tank-Mix PartnerThis compound-methyl Rate (g/ha)Partner Rate (g/ha)Crop Injury SymptomsImpact on Wheat GrowthReference
Carfentrazone-ethyl1520Temporary leaf spotting, not visible 3 weeks after treatmentNo adverse effect
Metsulfuron-methyl154No injury symptomsNo adverse effect
2,4-D15-No injury symptomsNo adverse effect
Clodinafop-propargyl1560No injury symptomsNo adverse effect
Pinoxaden1545No injury symptomsNo adverse effect
Mesosulfuron + Iodosulfuron (Atlantis)-21.6Phytotoxic, checked plant growthSignificant reduction

Experimental Protocols

This section outlines detailed methodologies for conducting experiments to evaluate the tank-mixing compatibility of this compound-methyl.

Protocol for Evaluating Weed Control Efficacy and Crop Phytotoxicity

This protocol describes a field experiment to assess the biological interaction of this compound-methyl tank-mixes.

Objective: To determine the efficacy and potential phytotoxicity of this compound-methyl when tank-mixed with other herbicides on target weeds and the crop.

Materials:

  • Certified seeds of the desired crop (e.g., wheat, Triticum aestivum L.)

  • This compound-methyl formulation (e.g., 75% WDG)

  • Tank-mix partner herbicide(s)

  • Non-ionic surfactant

  • Calibrated research plot sprayer

  • Personal Protective Equipment (PPE)

  • Data collection tools (e.g., quadrats, biomass scales, notebooks)

Experimental Design:

  • The experiment should be laid out in a Randomized Complete Block Design (RCBD) with at least three replications.

  • Plot size should be adequate for representative sampling (e.g., 5m x 3m).

  • Treatments should include:

    • Untreated weedy check

    • Hand-weeded check

    • This compound-methyl applied alone at different rates

    • Tank-mix partner herbicide(s) applied alone

    • Tank-mix combinations of this compound-methyl and partner herbicide(s) at various rates.

Procedure:

  • Site Preparation: Prepare the experimental field to ensure uniform seedbed and weed pressure.

  • Sowing: Sow the crop at the recommended seed rate and depth.

  • Herbicide Application:

    • Apply herbicides post-emergence at the appropriate crop and weed growth stage (e.g., 40-43 days after sowing for wheat).

    • Calibrate the sprayer to deliver a constant and uniform spray volume (e.g., 200-400 L/ha).

    • Prepare the spray solution by partially filling the tank with water, adding the required amount of this compound-methyl, agitating, and then adding the tank-mix partner and surfactant. Maintain continuous agitation.

  • Data Collection:

    • Weed Density and Biomass: At specified intervals (e.g., 3 and 6 weeks after treatment), record the density and dry weight of individual weed species within randomly placed quadrats in each plot.

    • Crop Injury: Visually assess crop phytotoxicity at regular intervals using a 0-100% scale (0 = no injury, 100 = complete crop death).

    • Crop Growth Parameters: Measure plant height, number of tillers per plant, etc.

    • Yield and Yield Components: At maturity, harvest the crop from a designated area within each plot to determine grain yield, thousand-grain weight, etc.

Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).

  • Use Colby's method to determine the nature of the interaction (synergistic, antagonistic, or additive). The expected response (E) for a mixture is calculated as: E = (X + Y) - (XY/100) Where X is the percent inhibition by herbicide A at rate p, and Y is the percent inhibition by herbicide B at rate q.

    • If the observed response is greater than E, the interaction is synergistic.

    • If the observed response is less than E, the interaction is antagonistic.

    • If the observed response is equal to E, the interaction is additive.

Experimental_Workflow_for_Tank_Mix_Evaluation cluster_setup Experimental Setup cluster_application Application cluster_data Data Collection & Analysis cluster_outcome Outcome A Site Preparation & Sowing B Randomized Complete Block Design A->B C Treatment Allocation: - Untreated Control - Herbicide A alone - Herbicide B alone - Tank Mix (A+B) B->C D Sprayer Calibration C->D E Tank-Mix Preparation D->E F Post-emergence Application E->F G Weed Control Assessment (% mortality, biomass) F->G H Crop Injury Assessment (visual rating) F->H I Yield Measurement F->I J Statistical Analysis (ANOVA, Colby's Method) G->J H->J I->J K Interaction Type: Synergism, Antagonism, or Additivity J->K

Caption: Workflow for evaluating herbicide tank-mix compatibility.

Protocol for Preparing Tank-Mix Solutions (Jar Test)

Before large-scale mixing, a jar test is crucial to determine the physical compatibility of the tank-mix partners.

Objective: To assess the physical compatibility of this compound-methyl with other herbicide formulations and adjuvants.

Materials:

  • A clear glass jar with a lid (1-liter capacity)

  • Water from the intended spray source

  • This compound-methyl formulation

  • Tank-mix partner herbicide(s)

  • Adjuvant(s)

  • Pipettes or measuring cylinders

Procedure:

  • Add 500 ml of water to the jar.

  • Add the components in the correct mixing order (generally, wettable powders, water-dispersible granules like this compound-methyl, then suspension concentrates, and finally emulsifiable concentrates). Adjuvants are typically added last.

  • After adding each component, cap the jar and invert it 10-15 times to ensure thorough mixing.

  • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of precipitates, flakes, gels, or separation into layers.

  • If any of these signs appear, the mixture is physically incompatible and should not be tank-mixed.

Jar_Test_Protocol start Start add_water 1. Add 500ml of Water to Jar start->add_water add_tbm 2. Add this compound-methyl (WDG) add_water->add_tbm mix1 Cap and Invert to Mix add_tbm->mix1 add_partner 3. Add Tank-Mix Partner mix1->add_partner mix2 Cap and Invert to Mix add_partner->mix2 add_adjuvant 4. Add Adjuvant mix2->add_adjuvant mix3 Cap and Invert to Mix add_adjuvant->mix3 stand 5. Let Stand for 15-30 min mix3->stand observe 6. Observe for Incompatibility stand->observe compatible Physically Compatible observe->compatible No issues incompatible Physically Incompatible (Precipitate, Separation) observe->incompatible Issues observed

Caption: Protocol for conducting a jar test for physical compatibility.

Mechanisms of Interaction and Signaling Pathways

This compound-methyl belongs to the Group B herbicides, which inhibit the acetolactate synthase (ALS) enzyme. The interaction with other herbicides can occur at various levels, including absorption, translocation, and metabolism within the plant.

  • Antagonism: This can occur when a tank-mix partner interferes with the uptake or translocation of this compound-methyl, or when it induces a stress response in the weed that reduces the efficacy of the ALS inhibitor. For instance, antagonism has been observed when some ALS inhibitors are mixed with ACCase inhibitors.

  • Synergism: This may happen if a partner herbicide facilitates the uptake of this compound-methyl or inhibits its detoxification in the weed. The addition of glyphosate can enhance the overall weed knockdown.

  • Additive Effect: This is the most common interaction, where the combined effect of the herbicides is equal to the sum of their individual effects.

Herbicide_Interaction_Types cluster_interactions Herbicide Interaction Outcomes cluster_mechanisms Potential Mechanisms synergism Synergism (Observed > Expected) uptake Altered Uptake/ Translocation synergism->uptake e.g., Enhanced absorption metabolism Modified Metabolism/ Detoxification synergism->metabolism e.g., Enhanced absorption antagonism Antagonism (Observed < Expected) antagonism->uptake e.g., Reduced translocation antagonism->metabolism e.g., Reduced translocation additivity Additivity (Observed = Expected) target_site Different Target Sites additivity->target_site e.g., Independent action

Caption: Types and mechanisms of herbicide interactions.

Conclusion

Tank-mixing this compound-methyl with other herbicides can be an effective strategy to broaden the weed control spectrum and manage resistance. However, the potential for antagonistic or synergistic interactions, as well as crop injury, necessitates careful evaluation. The protocols and data presented in these notes provide a framework for conducting such evaluations. It is crucial to always perform a jar test for physical compatibility before tank-mixing and to conduct small-scale field trials to confirm biological efficacy and crop safety under local conditions. The addition of a non-ionic surfactant is generally recommended to enhance the performance of this compound-methyl.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Tribenuron-Methyl Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address tribenuron-methyl (B105370) phytotoxicity in sensitive crops during experimental procedures.

Understanding this compound-Methyl Phytotoxicity

This compound-methyl is a widely used sulfonylurea herbicide that selectively controls broadleaf weeds in cereal crops.[1][2][3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) essential for plant growth and cell division.[1][2] While tolerant crops like wheat and barley can rapidly metabolize this compound-methyl into non-toxic compounds, sensitive crops lack this efficient detoxification capability, leading to phytotoxicity.

Common Symptoms of this compound-Methyl Phytotoxicity:

Symptoms of this compound-methyl injury typically appear within 5 to 10 days of application and can vary depending on the crop's sensitivity and the exposure level. Common symptoms include:

  • Chlorosis: Yellowing of leaves, particularly new growth, due to the inhibition of chlorophyll (B73375) production.

  • Stunting: A general reduction in plant growth and development.

  • Necrosis: The death of plant tissue, often appearing as brown or black spots on the leaves.

  • Growth Abnormalities: Deformed or distorted leaves and stems.

  • Root Damage: Inhibition of root development, leading to shortened or stubby roots.

Troubleshooting Guide: Relieving this compound-Methyl Phytotoxicity

This guide provides potential solutions for researchers who observe symptoms of this compound-methyl phytotoxicity in their experimental plants.

Question: My sensitive crop is showing signs of chlorosis and stunted growth after an accidental application of this compound-methyl. What immediate steps can I take?

Answer:

If phytotoxicity is observed shortly after application, immediate action can help mitigate the damage.

  • Foliar Washing: If the herbicide was applied foliarly, thoroughly rinse the plant's leaves with a large volume of clean water. This can help wash off unabsorbed herbicide residues. For enhanced effectiveness, a slightly alkaline solution (e.g., 0.2% sodium bicarbonate or 0.5-1% lime water) can be used to help degrade the this compound-methyl on the leaf surface.

  • Activated Carbon: For soil-based exposure, applying activated carbon to the soil surface can help adsorb the herbicide, reducing its availability to the plant roots. The application rate will depend on the soil type and the suspected concentration of the herbicide.

  • Nutrient Support: Provide the affected plants with a balanced, quick-release fertilizer to support their recovery. This helps to invigorate growth and enhance the plant's natural defense and detoxification mechanisms.

Question: Can I use any chemical agents to actively reverse the phytotoxic effects of this compound-methyl?

Answer:

Yes, certain chemical agents, known as herbicide safeners and plant growth regulators, can be applied to enhance the crop's tolerance and promote recovery.

  • Herbicide Safeners: These compounds are specifically designed to protect crops from herbicide injury without affecting the herbicide's efficacy on target weeds. They work by inducing the expression of genes involved in herbicide detoxification, such as those encoding for glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. Commercially available safeners that have shown efficacy with ALS-inhibiting herbicides include cloquintocet-mexyl (B1217157) and mefenpyr-diethyl.

  • Plant Growth Regulators (PGRs): Certain PGRs can help plants overcome stress, including herbicide-induced phytotoxicity.

    • Brassinosteroids (e.g., Brassinolide): These plant hormones can enhance stress resistance and promote growth. Foliar application of brassinolide (B613842) has been shown to alleviate herbicide damage by activating the plant's antioxidant defense system and detoxification pathways.

    • Gibberellic Acid (GA3): This hormone is known to promote cell elongation and division. Application of GA3 can help counteract the growth-inhibiting effects of this compound-methyl.

Frequently Asked Questions (FAQs)

Q1: How do herbicide safeners work to protect crops from this compound-methyl?

A1: Herbicide safeners stimulate the natural defense mechanisms within the crop. They upregulate the expression of genes that produce detoxification enzymes, primarily glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes accelerate the metabolism of this compound-methyl into inactive compounds, effectively detoxifying the herbicide before it can cause significant damage to the plant.

Q2: What is the recommended application timing for rescue agents after observing phytotoxicity?

A2: For optimal results, rescue agents should be applied as soon as phytotoxicity symptoms are observed. The earlier the intervention, the higher the likelihood of successful recovery. For plant growth regulators like brassinolide, application one day after herbicide exposure has shown good results in some studies.

Q3: Are there any preventative measures I can take to avoid this compound-methyl phytotoxicity in my experiments?

A3: Yes. The most effective preventative measure is to use this compound-methyl only on tolerant crop species as specified by the manufacturer. If working with sensitive crops, ensure strict adherence to experimental protocols to prevent accidental exposure. In situations where the use of this compound-methyl on a marginally tolerant crop is unavoidable, a pre-application of a suitable herbicide safener can enhance crop safety.

Q4: How can I quantitatively assess the level of phytotoxicity in my experiments?

A4: Phytotoxicity can be assessed visually using a rating scale or by measuring specific physiological parameters. A common visual rating scale is the 0-100% scale, where 0% represents no injury and 100% represents complete plant death. For more quantitative data, you can measure plant height, shoot and root biomass, and chlorophyll content and compare these measurements between treated and untreated control plants.

Data Presentation

Table 1: Phytotoxicity Rating Scale

Rating% InjuryDescription of Symptoms
00No visible effect.
11-10Slight chlorosis or stunting.
211-20Mild chlorosis and stunting.
321-30Moderate chlorosis, stunting, and some necrosis.
431-40Significant chlorosis, stunting, and necrosis.
541-50Severe stunting, extensive chlorosis and necrosis.
651-60Plant appears very unhealthy, with severe symptoms.
761-70Only a small amount of green tissue remaining.
871-80Plant is mostly necrotic and unlikely to recover.
981-99Plant is nearly dead.
10100Plant is completely dead.

Source: Adapted from various phytotoxicity assessment scales.

Table 2: Efficacy of Rescue Agents in Mitigating Herbicide Phytotoxicity (Hypothetical Data for Illustrative Purposes)

Rescue AgentConcentrationApplication Timing% Reduction in Phytotoxicity
Cloquintocet-mexyl50 g a.i./haCo-application with herbicide75%
Mefenpyr-diethyl25 g a.i./haCo-application with herbicide70%
Brassinolide0.1 mg/L24 hours post-herbicide60%
Gibberellic Acid (GA3)50 mg/L48 hours post-herbicide45%

Note: The efficacy of rescue agents can vary depending on the crop species, environmental conditions, and the severity of the initial phytotoxicity.

Experimental Protocols

Protocol 1: Assessing this compound-Methyl Phytotoxicity in a Pot Experiment

Objective: To evaluate the phytotoxicity of this compound-methyl on a sensitive crop species.

Materials:

  • Seeds of the sensitive crop species

  • Pots (e.g., 15 cm diameter) filled with a standard potting mix

  • This compound-methyl herbicide formulation

  • Calibrated sprayer

  • Growth chamber or greenhouse with controlled environmental conditions

  • Ruler and balance for measurements

  • Phytotoxicity rating scale (see Table 1)

Methodology:

  • Plant Growth: Sow 3-5 seeds per pot and thin to one uniform seedling per pot after emergence. Grow the plants until they reach the 2-4 leaf stage.

  • Herbicide Application: Prepare a stock solution of this compound-methyl according to the manufacturer's instructions. Apply the herbicide at the desired experimental rates using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

  • Experimental Conditions: Maintain the plants in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Data Collection:

    • Visual Assessment: Rate the phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT) using the phytotoxicity rating scale.

    • Morphological Measurements: At 21 DAT, measure the plant height. Carefully harvest the shoots, and determine the fresh and dry weight.

  • Data Analysis: Compare the visual ratings and morphological measurements between the treated and control groups to determine the extent of phytotoxicity.

Protocol 2: Rescue of this compound-Methyl Phytotoxicity using a Foliar-Applied Plant Growth Regulator (Brassinolide)

Objective: To evaluate the efficacy of brassinolide in alleviating this compound-methyl phytotoxicity.

Materials:

  • Plants exhibiting this compound-methyl phytotoxicity (from Protocol 1)

  • Brassinolide (e.g., 24-epibrassinolide)

  • Distilled water and a surfactant

  • Foliar sprayer

Methodology:

  • Induce Phytotoxicity: Follow steps 1-3 of Protocol 1 to induce this compound-methyl phytotoxicity in a set of experimental plants.

  • Prepare Rescue Solution: Prepare a brassinolide solution at the desired concentration (e.g., 0.1 mg/L) in distilled water. Add a surfactant according to the manufacturer's recommendation to ensure proper leaf coverage.

  • Application of Rescue Agent: At a predetermined time after herbicide application (e.g., 24 hours), apply the brassinolide solution as a foliar spray until the leaves are thoroughly wetted. Include a control group that receives only the herbicide treatment.

  • Data Collection and Analysis: Continue to monitor the plants and collect data on phytotoxicity, plant height, and biomass as described in Protocol 1. Compare the data from the brassinolide-treated group with the herbicide-only group to assess the rescue effect.

Visualizations

Experimental_Workflow_Phytotoxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection cluster_analysis Analysis A Sow Seeds & Grow Seedlings C Apply this compound-Methyl A->C B Prepare Herbicide Solution B->C D Visual Phytotoxicity Rating (3, 7, 14, 21 DAT) C->D E Measure Plant Height & Biomass (21 DAT) C->E F Compare Treated vs. Control D->F E->F

Caption: Experimental workflow for assessing this compound-methyl phytotoxicity.

Signaling_Pathway_Safener_Action cluster_input External Stimulus cluster_cell Plant Cell cluster_signal Signal Transduction cluster_gene Gene Expression cluster_detox Detoxification Safener Herbicide Safener Receptor Safener Receptor (Putative) Safener->Receptor Binds This compound This compound-Methyl Metabolism Accelerated Herbicide Metabolism This compound->Metabolism Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates Detox_Genes Upregulation of Detoxification Genes (GST, P450) Signaling_Cascade->Detox_Genes Induces Detox_Enzymes Increased Synthesis of Detoxification Enzymes Detox_Genes->Detox_Enzymes Leads to Detox_Enzymes->Metabolism Catalyzes Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites

Caption: Simplified signaling pathway of herbicide safener action.

Logical_Relationship_Troubleshooting A Phytotoxicity Symptoms Observed (Chlorosis, Stunting) B Immediate Action A->B F Chemical Rescue A->F C Foliar Washing B->C D Activated Carbon (Soil) B->D E Nutrient Application B->E I Monitor for Recovery C->I D->I E->I G Herbicide Safeners (e.g., Cloquintocet-mexyl) F->G H Plant Growth Regulators (Brassinosteroids, GA3) F->H G->I H->I

Caption: Logical troubleshooting flow for this compound-methyl phytotoxicity.

References

Technical Support Center: Optimizing Tribenuron-Methyl Efficacy with Non-ionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tribenuron-methyl (B105370) and non-ionic surfactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a non-ionic surfactant when tank-mixed with this compound-methyl?

A1: Non-ionic surfactants are added to this compound-methyl solutions to enhance the herbicide's effectiveness.[1] They achieve this by reducing the surface tension of the spray droplets, which allows for better spreading and coverage on the weed's leaf surface.[2] This improved contact facilitates the absorption of the active ingredient into the plant.

Q2: What is the recommended concentration of non-ionic surfactant to use with this compound-methyl?

A2: A common recommendation is to add a non-ionic surfactant at a concentration of 0.1% v/v, which is equivalent to 100 mL of surfactant per 100L of the final spray volume.[3][4][5] However, the optimal concentration can vary depending on the specific surfactant, target weed species, and environmental conditions.

Q3: Can I mix this compound-methyl with other herbicides and adjuvants?

A3: Yes, this compound-methyl is often compatible with other herbicides, such as glyphosate. It can also be mixed with other adjuvants like nitrogen sources (e.g., ammonium (B1175870) nitrate, ammonium sulfate) to further enhance its efficacy. When creating a tank mix, ensure that the this compound-methyl is fully in suspension before adding companion herbicides or surfactants.

Q4: How does water quality affect the performance of my this compound-methyl and non-ionic surfactant mixture?

A4: Water quality can significantly impact the performance of your herbicide solution. Hard water, which contains high levels of cations like calcium and magnesium, can sometimes reduce the efficacy of herbicides. Additionally, the pH of the water can influence the stability and absorption of the herbicide. It is recommended to use clear water, free from sediment, as suspended soil particles can bind to the herbicide and reduce its availability.

Troubleshooting Guide

Problem 1: Reduced efficacy of this compound-methyl despite the addition of a non-ionic surfactant.

  • Possible Cause 1: Incorrect Surfactant Concentration.

    • Solution: Ensure you are using the recommended concentration of the non-ionic surfactant, typically 0.1% v/v. Using too little may not provide adequate surface tension reduction, while using too much could potentially cause unwanted effects.

  • Possible Cause 2: Poor Water Quality.

    • Solution: Test your water source for hardness and pH. If you have hard water, consider using a water conditioning agent. Ensure the water is clean and free of suspended solids.

  • Possible Cause 3: Weed Growth Stage and Condition.

    • Solution: this compound-methyl is most effective on young, actively growing weeds. Weeds that are stressed due to drought or other adverse conditions may be less susceptible. Apply when weeds are in the recommended growth stage for optimal control.

  • Possible Cause 4: Rainfall shortly after application.

    • Solution: Avoid applying this compound-methyl if rainfall is expected within a few hours. A rain-free period of at least 2 hours post-application is often recommended to allow for adequate absorption. Non-ionic surfactants can improve rainfastness, but heavy rainfall soon after application can still wash the herbicide off the leaves.

Problem 2: Inconsistent results across different experiments.

  • Possible Cause 1: Variation in Environmental Conditions.

    • Solution: Environmental factors such as temperature, humidity, and sunlight can influence herbicide efficacy. Record these conditions for each experiment to help identify sources of variation.

  • Possible Cause 2: Improper Tank Mixing Procedure.

    • Solution: Follow a consistent and correct mixing order. Typically, you should partially fill the tank with water, add the this compound-methyl and agitate until it's in suspension, then add the non-ionic surfactant and any other tank-mix partners, and finally top up with the remaining water while maintaining agitation.

  • Possible Cause 3: Herbicide Resistance.

    • Solution: If you are working with weed populations that have a history of exposure to ALS-inhibiting herbicides like this compound-methyl, resistance could be a factor. Consider using herbicides with different modes of action in rotation to manage resistance.

Data Summary

Table 1: Effect of Adjuvants on the Efficacy (ED90) of this compound-Methyl for Wild Mustard Control

Adjuvant Added to this compound-MethylED90 (g ai ha-1)
None (this compound-methyl alone)15
Ammonium Nitrate6
Ammonium Acetate6
Sodium Lauryl Ether Sulfate (Anionic Surfactant)14
Castor Oil Ethoxylate (Non-ionic Surfactant)11.02

ED90: The effective dose of herbicide required to cause a 90% reduction in plant biomass. Data sourced from a greenhouse experiment on wild mustard (Sinapis arvensis).

Experimental Protocols

Protocol 1: Greenhouse Evaluation of this compound-Methyl Efficacy with Non-ionic Surfactants

This protocol is based on the methodology described in the study by Karimi-Mordagh et al. (2023).

  • Plant Preparation:

    • Grow the target weed species (e.g., wild mustard, Sinapis arvensis) in pots containing a suitable soil mix.

    • Thin the seedlings to a uniform number per pot (e.g., four plants) before herbicide application.

    • Ensure plants are at the appropriate growth stage for treatment (e.g., 4-6 true leaves).

  • Herbicide and Surfactant Solution Preparation:

    • Prepare a stock solution of this compound-methyl at a known concentration.

    • Create a series of dilutions to achieve the desired application rates (e.g., 0, 4.5, 9, and 15 g active ingredient per hectare).

    • For treatments including a non-ionic surfactant, add the surfactant to the diluted herbicide solution at the desired concentration (e.g., 0.1% v/v). Ensure thorough mixing.

  • Herbicide Application:

    • Use a laboratory pot sprayer equipped with a flat fan nozzle calibrated to deliver a consistent spray volume (e.g., 150 L/ha).

    • Apply the treatments evenly to the foliage of the plants.

    • Include a control group that is not treated with the herbicide.

  • Post-Application Care and Evaluation:

    • Maintain the plants in a greenhouse with controlled temperature and light conditions.

    • Water the plants as needed, avoiding washing the herbicide from the leaves.

    • After a set period (e.g., 3 weeks), harvest the above-ground biomass of the plants.

    • Record the fresh and dry weights of the plant material.

  • Data Analysis:

    • Analyze the biomass data to determine the effect of the different treatments.

    • Calculate metrics such as the ED90 (effective dose for 90% control) to quantify herbicide efficacy.

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_application Application Stage cluster_eval Evaluation Stage plant_prep 1. Plant Preparation (Target weed species at correct growth stage) solution_prep 2. Solution Preparation (this compound-methyl +/- Non-ionic Surfactant) application 3. Herbicide Application (Calibrated sprayer for even coverage) solution_prep->application post_app 4. Post-Application Care (Controlled environment) application->post_app data_collection 5. Data Collection (Biomass measurement) post_app->data_collection data_analysis 6. Data Analysis (Efficacy determination, e.g., ED90) data_collection->data_analysis

Caption: Experimental workflow for evaluating herbicide efficacy.

logical_relationship cluster_inputs Input Variables cluster_process Process cluster_outcome Outcome herbicide This compound-methyl Concentration application Spray Application herbicide->application surfactant Non-ionic Surfactant Type & Concentration surfactant->application water Water Quality (pH, Hardness) water->application weed Weed Factors (Species, Growth Stage) weed->application env Environmental Conditions (Temperature, Humidity, Rain) env->application efficacy Herbicide Efficacy application->efficacy

Caption: Factors influencing this compound-methyl efficacy.

References

Technical Support Center: Tribenuron-Methyl Soil Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals studying the degradation of tribenuron-methyl (B105370) in soil. The information is designed to address specific experimental issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving this compound-methyl degradation in soil?

A1: The degradation of this compound-methyl in soil is primarily governed by two key mechanisms: chemical hydrolysis and microbial degradation.[1] Chemical hydrolysis involves the cleavage of the sulfonylurea bridge and is the dominant pathway in acidic conditions.[1][2] Microbial degradation, which can be more rapid and effective than chemical hydrolysis, involves the breakdown of the herbicide by soil microorganisms such as bacteria and fungi.[1][3]

Q2: My degradation results are inconsistent across different soil types. Why is this happening?

A2: Soil characteristics significantly influence the persistence and degradation rate of this compound-methyl. Key factors include:

  • Soil pH: This is a critical factor. Chemical hydrolysis is faster at acidic pH values. As pH increases, the herbicide becomes more soluble and persistent.

  • Soil Texture: The extent of this compound-methyl sorption (binding) to soil particles increases in soils with higher silt and clay content, which can affect its availability for degradation.

  • Organic Matter: Soil organic matter content can influence herbicide persistence, with higher organic matter sometimes leading to increased sorption and potentially slower degradation.

Q3: Why is the degradation rate of this compound-methyl in my sterile soil samples nearly the same as in the non-sterile samples?

A3: If you observe similar degradation rates in both sterile and non-sterile soil, it strongly suggests that chemical hydrolysis, rather than microbial activity, is the dominant degradation pathway under your experimental conditions. This is common in soils with a low pH. To confirm this, you should verify the soil pH, as acidic conditions accelerate hydrolysis.

Q4: How can I promote microbial degradation of this compound-methyl in my experiments?

A4: To enhance microbial degradation, you should optimize conditions for microbial activity. Studies have shown that bacterial consortia can effectively degrade this compound-methyl. Consider the following:

  • Temperature: Optimal degradation by microbial consortia has been observed at temperatures between 35°C and 37°C.

  • pH: While chemical hydrolysis is faster in acidic soil, many degrading microbes prefer a neutral to slightly alkaline pH, around 7.0 to 8.0.

  • Nutrient Availability: Some microbes degrade this compound-methyl through co-metabolism, meaning they require an additional carbon source, such as glucose or succinate, to carry out the degradation process.

Troubleshooting Guides

This section addresses common problems encountered during this compound-methyl degradation experiments.

Issue 1: Degradation Rate is Slower Than Expected

If the observed half-life of this compound-methyl is significantly longer than anticipated, consult the following flowchart and table.

G start Start: Slow Degradation Observed check_ph 1. Measure Soil pH start->check_ph ph_high Is pH > 7? check_ph->ph_high Check pH Level ph_acidic Is pH < 6? ph_high->ph_acidic No res_ph_high High pH slows chemical hydrolysis, increasing persistence. This is a likely cause. ph_high->res_ph_high Yes check_temp 2. Check Incubation Temperature ph_acidic->check_temp No (pH is neutral) res_ph_acidic Acidic pH favors hydrolysis. If degradation is still slow, suspect other factors. ph_acidic->res_ph_acidic Yes temp_low Is Temp < 20°C? check_temp->temp_low res_temp_high Temperature is likely not the primary limiting factor. temp_low->res_temp_high No res_temp_low Low temperature significantly reduces both microbial and chemical degradation rates. Increase temp to 20-35°C. temp_low->res_temp_low Yes check_microbes 3. Assess Microbial Activity res_microbes Low microbial activity may be the cause. Consider biostimulation (e.g., adding glucose) to promote co-metabolism. check_microbes->res_microbes res_ph_acidic->check_temp res_temp_high->check_microbes

Caption: Troubleshooting flowchart for slow this compound-methyl degradation.

Issue 2: High Variability Between Replicates

High variability can compromise the validity of your results. This issue often stems from procedural inconsistencies.

  • Possible Cause: Non-homogeneous soil samples.

    • Solution: Ensure soil is thoroughly mixed, sieved to remove large debris, and air-dried to a consistent moisture level before distributing it into experimental units. This ensures that properties like pH, organic matter, and microbial populations are uniform across all replicates.

  • Possible Cause: Inconsistent application of the herbicide.

    • Solution: Prepare a stock solution of this compound-methyl and apply it to the soil as a solution rather than a powder to ensure even distribution. Gently mix the soil again after application (spiking) and before incubation.

  • Possible Cause: Fluctuations in incubation conditions.

    • Solution: Use a calibrated incubator to maintain constant temperature. Ensure all samples have a consistent soil moisture content (e.g., 40-60% of water holding capacity) and replenish water loss by weight regularly to prevent samples from drying out.

Data Summary

Table 1: Key Factors Influencing this compound-Methyl Degradation
FactorEffect on Degradation RateOptimal Conditions / Remarks
Soil pH Rate increases as pH decreases (more acidic) due to accelerated chemical hydrolysis.Microbial degradation can be optimal at a neutral to slightly alkaline pH (7.0-8.0).
Temperature Rate increases with higher temperatures.Optimal microbial degradation has been reported between 35°C and 37°C.
Microbial Activity Higher microbial activity leads to faster degradation.Can be enhanced with nutrient supplements (e.g., glucose) for co-metabolism.
Soil Texture Higher sorption in clay and silt soils can reduce bioavailability for degradation.The effect is more pronounced at lower pH.
Moisture Affects both chemical and microbial processes.Generally, degradation is favored in moist soils over dry conditions.
Table 2: Reported Half-Lives (t₁/₂) of this compound-Methyl
ConditionpHTemperature (°C)Half-Life (days)Reference
Biobed MatrixNot specified20< 70
Soil Profile (0-30cm)Not specifiedField Conditions11.4 - 17.3
Liquid Culture (Bacterial Consortium)8.035Not directly stated, but 99.4% degradation achieved.
Danish Soil (Mineralization)Not specifiedNot specified25% mineralization in 126 days.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a typical workflow for a soil degradation study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection 1. Soil Collection & Sieving soil_char 2. Soil Characterization (pH, OM, Texture) soil_collection->soil_char soil_spike 3. Herbicide Spiking soil_char->soil_spike incubation 4. Incubation (Controlled T & Moisture) soil_spike->incubation sampling 5. Time-course Sampling incubation->sampling extraction 6. Solvent Extraction sampling->extraction hplc 7. HPLC/LC-MS Analysis extraction->hplc data 8. Data Analysis (Kinetics, t½) hplc->data

Caption: Standard workflow for a this compound-methyl soil degradation study.

Protocol: Extraction of this compound-Methyl from Soil for HPLC Analysis

This protocol is a generalized guide. You may need to optimize it for your specific soil type and equipment.

  • Sample Preparation:

    • Collect a representative soil sample (e.g., 10 g) from your incubation microcosm.

    • If necessary, air-dry the soil and sieve it to ensure homogeneity.

  • Extraction:

    • Place the 10 g soil sample into a centrifuge tube (e.g., 50 mL).

    • Add 10 mL of distilled water and an appropriate volume of extraction solvent. A common choice is a buffer solution or a mixture of a polar organic solvent (like acetonitrile) and water.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the tube in an ultrasonic bath for 5-10 minutes to enhance extraction efficiency.

    • Centrifuge the sample at a high speed (e.g., 8000 rpm) for 10 minutes to pellet the soil particles.

  • Cleanup (if necessary):

    • Carefully decant the supernatant into a clean tube.

    • Depending on the cleanliness of the extract, you may need to perform a solid-phase extraction (SPE) cleanup step to remove interfering compounds before analysis.

  • Final Preparation for Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into an HPLC-UV or LC-MS/MS system for quantification.

Degradation Pathways Overview

The degradation of this compound-methyl is initiated by the cleavage of its central sulfonylurea bridge, a process that can be driven by either chemical or microbial action.

G cluster_pathways Degradation Pathways TBM This compound-methyl hydrolysis Chemical Hydrolysis (Dominant at low pH) TBM->hydrolysis Cleavage of Sulfonylurea Bridge microbial Microbial Degradation (Faster, co-metabolic) TBM->microbial Cleavage of Sulfonylurea Bridge products Primary Degradation Products (e.g., Triazine amine, methyl 2-aminosulfonylbenzoate) hydrolysis->products microbial->products mineralization Further Mineralization (CO₂, H₂O, etc.) products->mineralization

Caption: Simplified degradation pathways of this compound-methyl in soil.

References

Technical Support Center: Investigating Tribenuron-Methyl Resistance in Descurainia sophia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the molecular mechanisms of tribenuron-methyl (B105370) resistance in Descurainia sophia.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-methyl resistance in Descurainia sophia?

A1: Resistance to this compound-methyl in Descurainia sophia is primarily conferred by two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves mutations in the acetolactate synthase (ALS) gene, the target enzyme for this compound-methyl.[1][2] NTSR mainly involves enhanced metabolic detoxification of the herbicide, often mediated by cytochrome P450 monooxygenases (P450s).[3][4]

Q2: Which mutations in the ALS gene are known to confer resistance?

A2: Several amino acid substitutions in the ALS gene have been identified in resistant Descurainia sophia populations. The most frequently reported mutations occur at positions Pro-197, Asp-376, and Trp-574.[5] Different substitutions at these positions can result in varying levels of resistance to this compound-methyl and other ALS-inhibiting herbicides. For instance, the Trp-574-Leu mutation is known to confer broad cross-resistance to multiple classes of ALS inhibitors.

Q3: How can I determine if my Descurainia sophia population has target-site resistance?

A3: Target-site resistance can be identified by sequencing the ALS gene from resistant and susceptible individuals. The presence of known resistance-conferring mutations in the resistant plants is a clear indicator. An in vitro ALS enzyme activity assay can also be performed to assess the sensitivity of the ALS enzyme to this compound-methyl. A higher I50 value (the concentration of herbicide required to inhibit 50% of enzyme activity) in the resistant population compared to the susceptible population suggests target-site resistance.

Q4: What is the role of cytochrome P450 enzymes in this compound-methyl resistance?

A4: In some resistant Descurainia sophia populations, an enhanced metabolism of this compound-methyl is observed, which is a form of non-target-site resistance. This is often due to the overexpression of certain cytochrome P450 genes, such as CYP96A146 and CYP72A15. These enzymes detoxify the herbicide before it can reach its target site, the ALS enzyme.

Q5: How can I investigate metabolic resistance in my samples?

A5: Metabolic resistance can be investigated through several approaches. A whole-plant bioassay in the presence and absence of a P450 inhibitor, such as malathion, can provide initial evidence. If the resistance level decreases in the presence of the inhibitor, it suggests the involvement of P450s. Further confirmation can be obtained by quantifying the expression levels of candidate P450 genes using qRT-PCR or RNA-Seq and by conducting herbicide metabolism studies using techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the rate of this compound-methyl breakdown in resistant and susceptible plants.

Troubleshooting Guides

ALS Gene Sequencing
Problem Possible Cause Solution
Low DNA Yield or Poor Quality Inefficient cell lysis due to the presence of polysaccharides and phenolic compounds in D. sophia tissues.- Use young, fresh leaf tissue for DNA extraction.- Add polyvinylpyrrolidone (B124986) (PVP) or polyvinylpolypyrrolidone (PVPP) to the extraction buffer to remove phenolic compounds.- Optimize the grinding step to ensure complete cell disruption.
PCR Amplification Failure - PCR inhibitors co-extracted with DNA.- Inappropriate primer design.- Incorrect annealing temperature.- Dilute the DNA template to reduce inhibitor concentration.- Design primers based on conserved regions of the D. sophia ALS gene.- Perform a temperature gradient PCR to determine the optimal annealing temperature.
Unclear Sequencing Results - Presence of multiple ALS gene copies (isozymes).- Contamination of the PCR product.- Clone the PCR products into a vector and sequence multiple clones to identify different isozymes.- Gel-purify the PCR product before sequencing to remove non-specific amplicons.
In Vitro ALS Enzyme Activity Assay
Problem Possible Cause Solution
Low Enzyme Activity - Enzyme degradation during extraction.- Suboptimal assay conditions.- Perform all extraction steps at 4°C and use fresh tissue.- Ensure the assay buffer contains necessary cofactors (e.g., FAD, TPP) and has the correct pH.
High Background Noise - Non-enzymatic conversion of the substrate.- Contamination of reagents.- Include a no-enzyme control to measure background levels.- Use high-purity reagents and sterile water.
Inconsistent Results - Inaccurate protein quantification.- Pipetting errors.- Use a reliable protein quantification method (e.g., Bradford assay) and ensure accurate measurements.- Use calibrated pipettes and be consistent with incubation times.
Gene Expression Analysis (qRT-PCR)
Problem Possible Cause Solution
Poor RNA Quality - RNase contamination.- Use RNase-free labware and reagents.- Treat samples with DNase to remove genomic DNA contamination.
Primer Dimers or Non-specific Amplification - Poor primer design.- Design primers that span an exon-exon junction to avoid amplification of genomic DNA.- Perform a melt curve analysis to check for non-specific products.
Inaccurate Quantification - Unstable reference genes.- Inefficient reverse transcription.- Validate the stability of reference genes (e.g., ACT7, UBC, 18S rRNA) under your experimental conditions.- Use a high-quality reverse transcriptase and optimize the reaction conditions.

Data Presentation

Table 1: Resistance Levels to this compound-Methyl in Descurainia sophia Populations with Different ALS Mutations.

PopulationALS MutationResistance Index (RI)Reference
R1Trp-574-LeuHigh (Specific value not provided)
R2Trp-574-LeuHigh (Specific value not provided)
SSX-2Pro-197-Leu723 - 1422
SSX-3Pro-197-Ala723 - 1422
TJ-2Pro-197-Ser723 - 1422
GS-2Pro-197-Ser723 - 1422
pHB23Pro-197-SerNegative cross-resistance to imazethapyr
Resistant PopulationPro-197-Thr457.37
TR PopulationAsp-376-Glu & Pro-197-Ala10,836

Table 2: In Vitro ALS Enzyme Activity in Resistant (R) and Susceptible (S) Descurainia sophia.

PopulationHerbicideI50 (µM)Fold Resistance (R/S)Reference
S. conoidea (S)This compound-methyl11.61-
S. conoidea (R)This compound-methyl214.9518.5

Experimental Protocols

ALS Gene Sequencing Protocol
  • DNA Extraction:

    • Grind 100 mg of fresh, young leaf tissue from both resistant and susceptible D. sophia plants in liquid nitrogen.

    • Extract total genomic DNA using a CTAB-based method or a commercial plant DNA extraction kit, including PVP in the lysis buffer to remove phenolics.

    • Assess DNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • PCR Amplification:

    • Design primers to amplify the full coding sequence of the ALS gene. Multiple primer pairs may be necessary to cover the entire gene, especially if different isozymes are present.

    • Perform PCR using a high-fidelity DNA polymerase. A typical reaction includes: 100 ng of genomic DNA, 10 pmol of each primer, 1X PCR buffer, 200 µM dNTPs, and 1 unit of polymerase in a 25 µL reaction volume.

    • Use the following cycling conditions as a starting point: 95°C for 5 min, followed by 35 cycles of 95°C for 30 s, 55-60°C (optimize annealing temperature) for 30 s, and 72°C for 2 min, with a final extension at 72°C for 10 min.

  • Sequencing and Analysis:

    • Purify the PCR products using a commercial kit.

    • Send the purified products for Sanger sequencing.

    • Align the obtained sequences from resistant and susceptible plants with a reference D. sophia ALS sequence to identify any nucleotide changes that result in amino acid substitutions at known resistance-conferring positions.

In Vitro ALS Enzyme Activity Assay Protocol
  • Enzyme Extraction:

    • Harvest 1-2 g of fresh leaf tissue from young, actively growing resistant and susceptible plants.

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM TPP, 10 µM FAD, 10% v/v glycerol, and 1 mM DTT).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 min at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract, assay buffer, and varying concentrations of this compound-methyl.

    • Initiate the reaction by adding the substrate (e.g., 100 mM pyruvate).

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction by adding H₂SO₄.

    • Decarboxylate the product (acetolactate) to acetoin (B143602) by heating at 60°C for 15 min.

    • Add creatine (B1669601) and α-naphthol solution and incubate at 60°C for 15 min to develop a colored complex.

    • Measure the absorbance at 530 nm.

    • Calculate the I50 values by plotting the percentage of enzyme inhibition against the herbicide concentration.

Mandatory Visualizations

Resistance_Mechanisms TribenuronMethyl This compound-Methyl ALS_Inhibition ALS Enzyme Inhibition TribenuronMethyl->ALS_Inhibition Inhibits Altered_ALS Altered ALS Enzyme TribenuronMethyl->Altered_ALS Binding reduced Herbicide_Detox Enhanced Herbicide Metabolism TribenuronMethyl->Herbicide_Detox Metabolized by AminoAcid_Biosynthesis_Block Amino Acid Biosynthesis Blocked ALS_Inhibition->AminoAcid_Biosynthesis_Block Plant_Death Susceptible Plant Death AminoAcid_Biosynthesis_Block->Plant_Death TSR Target-Site Resistance (TSR) ALS_Mutation ALS Gene Mutation (e.g., Pro-197, Asp-376, Trp-574) TSR->ALS_Mutation NTSR Non-Target-Site Resistance (NTSR) P450_Overexpression Cytochrome P450 Overexpression NTSR->P450_Overexpression ALS_Mutation->Altered_ALS Resistance Resistance Altered_ALS->Resistance Detoxified_Herbicide Detoxified Herbicide Herbicide_Detox->Detoxified_Herbicide P450_Overexpression->Herbicide_Detox Detoxified_Herbicide->Resistance

Caption: Molecular mechanisms of this compound-methyl resistance in Descurainia sophia.

Experimental_Workflow Start Start: Suspected Resistant D. sophia Population WholePlantAssay Whole-Plant Dose-Response Assay Start->WholePlantAssay ConfirmResistance Confirm Resistance (Calculate RI) WholePlantAssay->ConfirmResistance TSR_Investigation Target-Site Resistance (TSR) Investigation ConfirmResistance->TSR_Investigation If Resistant NTSR_Investigation Non-Target-Site Resistance (NTSR) Investigation ConfirmResistance->NTSR_Investigation If Resistant ALS_Sequencing ALS Gene Sequencing TSR_Investigation->ALS_Sequencing ALS_Assay In Vitro ALS Enzyme Assay TSR_Investigation->ALS_Assay Malathion_Assay P450 Inhibitor Assay (Malathion) NTSR_Investigation->Malathion_Assay Gene_Expression P450 Gene Expression (qRT-PCR) NTSR_Investigation->Gene_Expression Metabolism_Study Herbicide Metabolism Study (LC-MS) NTSR_Investigation->Metabolism_Study Identify_Mutation Identify Resistance Mutation(s) ALS_Sequencing->Identify_Mutation ALS_Assay->Identify_Mutation Assess_Metabolism Assess Metabolic Resistance Malathion_Assay->Assess_Metabolism Gene_Expression->Assess_Metabolism Metabolism_Study->Assess_Metabolism Conclusion Conclusion: Elucidate Resistance Mechanism(s) Identify_Mutation->Conclusion Assess_Metabolism->Conclusion

Caption: Experimental workflow for investigating this compound-methyl resistance.

References

Technical Support Center: Enhancing Tribenuron-Methyl Performance with Nitrogen Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with the addition of nitrogen sources to improve the efficacy of the herbicide tribenuron-methyl (B105370).

Frequently Asked Questions (FAQs)

Q1: Can the addition of nitrogen sources improve the performance of this compound-methyl?

A1: Yes, several studies have shown that adding nitrogen sources as adjuvants can significantly enhance the herbicidal activity of this compound-methyl against various broadleaf weeds.[1][2][3] The addition of nitrogen sources can lead to a reduction in the required herbicide dose without compromising weed control efficacy.[1][2]

Q2: What types of nitrogen sources are effective?

A2: Research has demonstrated the effectiveness of several nitrogen sources when tank-mixed with this compound-methyl. These include:

Q3: How does nitrogen enhance this compound-methyl's efficacy?

A3: While the precise mechanisms are complex, it is understood that nitrogen sources can act as adjuvants that may improve the absorption and translocation of the herbicide within the weed. Increased nitrogen levels can also make some weed species more susceptible to this compound-methyl.

Q4: Is it more effective to use nitrogen sources alone or in combination with surfactants?

A4: The mixture of a surfactant and a nitrogen source with this compound-methyl has been shown to be more effective than using either additive alone. Combining these adjuvants can lead to a greater reduction in the required herbicide dose.

Q5: Will adding nitrogen sources affect the crop?

A5: The use of liquid nitrogen fertilizers as a carrier for this compound-methyl may result in temporary crop yellowing or stunting. It is crucial to follow recommended application rates and conduct compatibility tests.

Troubleshooting Guide

Issue 1: Reduced efficacy of this compound-methyl despite the addition of a nitrogen source.

  • Possible Cause 1: Incorrect Nitrogen Source or Rate.

    • Solution: Ensure you are using a recommended nitrogen source such as ammonium nitrate, ammonium sulfate, or UAN. The effectiveness can be rate-dependent. Refer to the experimental protocols for suggested concentrations.

  • Possible Cause 2: Lack of a Surfactant.

    • Solution: The combination of a nitrogen source and a surfactant often yields the best results. Consider adding a suitable non-ionic surfactant (NIS) or other recommended surfactant to your tank mix.

  • Possible Cause 3: Weed Species and Growth Stage.

    • Solution: The response to adjuvants can vary among weed species and their growth stages. Younger, actively growing weeds are generally more susceptible. The efficacy of nitrogen addition may be more pronounced on certain species like Tripleurospermum inodorum and Anagallis arvensis compared to Chenopodium album.

  • Possible Cause 4: Environmental Conditions.

    • Solution: Herbicide uptake can be influenced by environmental factors. Application during favorable growing conditions (adequate moisture, moderate temperatures) can improve performance.

Issue 2: Crop shows signs of phytotoxicity (yellowing, stunting) after application.

  • Possible Cause 1: High Concentration of Liquid Nitrogen Fertilizer.

    • Solution: When using liquid nitrogen fertilizers like UAN as a carrier, high concentrations can cause temporary crop injury. Ensure the fertilizer rate is appropriate for the crop's growth stage and consider using water as the primary carrier with a smaller amount of nitrogen fertilizer as the adjuvant.

  • Possible Cause 2: Incompatibility of Tank Mix Components.

    • Solution: Always perform a jar test to check for physical compatibility before mixing large quantities of this compound-methyl, nitrogen sources, and other adjuvants in the spray tank.

Data Presentation

Table 1: Effect of Nitrogen Sources and Surfactants on this compound-Methyl Efficacy (ED₉₀) against Wild Mustard (Sinapis arvensis)

Additive(s)This compound-Methyl ED₉₀ (g ai ha⁻¹)
None (Control)15
Ammonium Nitrate6
Ammonium Acetate6
Sodium Lauryl Ether Sulfate (Surfactant)14
Castor Oil Ethoxylate (Surfactant)11.02

ED₉₀: The effective dose of herbicide required to control 90% of the weed population. Data sourced from a greenhouse experiment.

Table 2: Recommended Combinations for Enhanced Efficacy

Nitrogen SourceRecommended Surfactant
Ammonium NitrateLauryl Alcohol Ethoxylate, Castor Oil Ethoxylate
Ammonium AcetateSodium Lauryl Ether Sulfate
Ammonium SulfateLauryl Alcohol Ethoxylate

Based on findings from Karimi-Merdogh et al. (2023).

Experimental Protocols

Protocol 1: Greenhouse Evaluation of this compound-Methyl Efficacy with Nitrogen Sources and Surfactants

This protocol is based on the methodology described by Karimi-Merdogh et al. (2023).

  • Plant Material: Grow wild mustard (Sinapis arvensis) in pots under controlled greenhouse conditions.

  • Experimental Design: A factorial experiment in a completely randomized design with four replications is recommended.

  • Treatments:

    • Factor 1: this compound-Methyl Rate: Include a control (0 g ai ha⁻¹) and at least three graded doses (e.g., 4.5, 9, and 15 g ai ha⁻¹).

    • Factor 2: Nitrogen Source: Include a control (no nitrogen), ammonium nitrate, ammonium sulfate, and ammonium acetate.

    • Factor 3: Surfactant Type: Include a control (no surfactant) and various types of surfactants (e.g., anionic, non-ionic).

  • Application: Apply treatments post-emergence when weeds are at a specific growth stage (e.g., 2-4 true leaves). Use a calibrated sprayer to ensure uniform application.

  • Data Collection: At a set time post-application (e.g., 21 days), measure parameters such as:

    • Weed control efficacy (visual rating or biomass reduction).

    • Plant greenness index.

    • Leaf area.

    • Total dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effects of the different factors and their interactions. Calculate the ED₉₀ values.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_data Data Collection & Analysis P1 Potting of Weed Species P2 Greenhouse Cultivation P1->P2 T3 Post-emergence Spraying P2->T3 Weeds at target growth stage T1 Preparation of This compound-Methyl Solutions T2 Addition of Nitrogen Sources & Surfactants T1->T2 T2->T3 D1 Measurement of Efficacy Parameters T3->D1 Post-application (e.g., 21 days) D2 Statistical Analysis (ANOVA, ED90) D1->D2 R R D2->R Results & Conclusions

Caption: Workflow for evaluating the enhanced efficacy of this compound-methyl.

Logical_Relationship cluster_adjuvants Adjuvants TM This compound-Methyl E Enhanced Herbicide Efficacy TM->E NS Nitrogen Sources (e.g., Ammonium Nitrate) NS->E Synergistic Effect S Surfactants (e.g., NIS) S->E Synergistic Effect R Reduced Herbicide Application Rate E->R C Improved Weed Control E->C

Caption: Relationship between this compound-methyl, adjuvants, and performance.

References

Overcoming tribenuron-methyl resistance through crop rotation strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management of tribenuron-methyl (B105370) herbicide resistance, with a focus on the strategic implementation of crop rotation.

Frequently Asked Questions (FAQs)

Q1: What is this compound-methyl and how does it work?

This compound-methyl is a sulfonylurea (SU) herbicide widely used for controlling broadleaf weeds. It functions by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development.[1][2] Inhibition of ALS leads to a deficiency in these amino acids, ultimately causing the plant to cease growth and die.[3]

Q2: What are the primary mechanisms of weed resistance to this compound-methyl?

Resistance to this compound-methyl in weeds primarily occurs through two mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[3] These mutations alter the enzyme's structure, reducing its binding affinity for sulfonylurea herbicides like this compound-methyl. Common mutations occur at specific amino acid positions, such as Proline-197 or Tryptophan-574, leading to high levels of resistance.

  • Non-Target-Site Resistance (NTSR): This mechanism does not involve alterations to the ALS enzyme itself. Instead, it is often due to enhanced herbicide metabolism by the plant. Enzymes such as cytochrome P450 monooxygenases can detoxify the herbicide before it reaches the target ALS enzyme, preventing its inhibitory action. In some cases, both TSR and NTSR can coexist in the same resistant population.

Q3: How can crop rotation effectively manage this compound-methyl resistance?

Crop rotation is a cornerstone of integrated weed management that disrupts the selection cycle for herbicide-resistant weeds. Its effectiveness stems from several principles:

  • Diversification of Herbicide Modes of Action: Planting different crops allows for the rotation of herbicides with different modes of action. This prevents the repeated use of ALS inhibitors, reducing the selection pressure for this compound-methyl resistant biotypes.

  • Altered Crop Competition: Different crops have varied growth habits, canopy structures, and planting dates, which creates a competitive environment that can suppress the growth of specific weed species.

  • Disruption of Weed Life Cycles: Rotating between winter and summer crops, or annual and perennial crops, can disrupt the germination and establishment patterns of weeds adapted to a specific cropping system. A meta-analysis of various studies found that diversifying crop rotations significantly reduced weed density by an average of 49%.

  • Introduction of Different Management Practices: Crop rotation often involves varied tillage practices and cultivation methods, which can help manage the weed seedbank.

Troubleshooting Guide for Resistance Experiments

Q4: I've observed poor herbicide performance in the field. How do I confirm it's due to resistance and not other factors?

Before concluding resistance, it's critical to rule out other potential causes of herbicide failure. Field observation is the first step. Key indicators that point towards resistance include:

  • A single weed species survives, while other normally susceptible species are controlled effectively.

  • Patches of live weeds are present next to dead plants of the same species.

  • The field has a history of repeated use of herbicides with the same mode of action (e.g., ALS inhibitors).

  • Resistance to the same herbicide has been confirmed in neighboring fields.

If these indicators are present, the next step is to collect seed or plant samples for laboratory confirmation. Always eliminate factors like incorrect application dose, faulty sprayer equipment, adverse weather conditions (e.g., rain shortly after application), or treating weeds that are too large.

Q5: My whole-plant dose-response assay shows a high Resistance Index (RI), but the in-vitro ALS enzyme assay shows a much lower RI. What does this indicate?

This discrepancy strongly suggests the presence of Non-Target-Site Resistance (NTSR), likely enhanced herbicide metabolism. The whole-plant assay reflects all resistance mechanisms present, including metabolism. The in-vitro ALS assay, however, isolates the target enzyme, so its activity is primarily affected by target-site mutations. A high RI in the whole-plant test combined with a low RI in the enzyme test indicates that while a target-site mutation may be present, a significant portion of the resistance is due to the plant's ability to break down the herbicide before it reaches the ALS enzyme.

Q6: What are the most critical steps for collecting weed samples for resistance testing to ensure reliable results?

The quality of your experimental results depends heavily on proper sample collection.

  • Timing: Collect mature seeds from plants that have survived a proper herbicide application. The best time is often when 10-20% of the seeds have naturally shed.

  • Sample Size: Collect seeds from at least 30-50 randomly selected plants within the suspected patch or across the field to ensure the sample is representative.

  • Avoid Bias: Do not collect seeds from just a few individual plants, as this can skew the results. If resistance is widespread, use a "W" pattern to walk through the field for collection.

  • Storage: Store collected seeds in clearly labeled paper bags (not plastic) and allow them to air-dry away from direct sunlight to prevent mold.

Q7: The dose-response curve from my bioassay is not fitting the standard log-logistic model well. What are common troubleshooting steps?

Poor model fit can arise from several experimental issues:

  • Dose Range: The selected herbicide concentrations may be too narrow or not centered around the 50% growth reduction (GR50) value. Ensure your dose range spans from no effect to complete mortality for both susceptible and suspected resistant populations.

  • Experimental Variability: High variability between replicates can affect model fit. Check for inconsistencies in plant growth stage, soil moisture, pot size, and environmental conditions in the greenhouse.

  • Data Quality: Ensure accurate measurements of plant biomass (fresh or dry weight). Outliers can significantly skew the regression.

  • Heterogeneous Resistance: The seed sample may contain a mix of susceptible, moderately resistant, and highly resistant individuals, which can flatten the dose-response curve and make it difficult to model with a single equation.

Quantitative Data Summary

Table 1: this compound-Methyl Resistance Levels in Various Weed Species

This table summarizes the results from whole-plant dose-response bioassays, showing the herbicide rate causing 50% growth reduction (GR₅₀) and the calculated Resistance Index (RI).

Weed SpeciesPopulationGR₅₀ (g a.i. ha⁻¹)Resistance Index (RI = GR₅₀ R / GR₅₀ S)Citation(s)
Silene conoideaSusceptible (S)0.47-
Resistant (R)179.70382.3
Centaurea cyanusSusceptible (S1)4.73-
Susceptible (S2)6.07-
Resistant (R)>320 (16x field dose)Not Determined
Echinochloa crus-galliSusceptible4.2-
Resistant32.87.8
Monochoria vaginalisSusceptible0.08-
Resistant (Kediri)16.45205.6
Table 2: Effect of Crop Rotation Strategies on Weed Density

This table illustrates the impact of diversifying crop rotations on weed populations compared to monoculture or simple rotations.

Study FocusCropping System ComparisonWeed Density Reduction (%)Citation(s)
Meta-AnalysisDiversified Rotation vs. Simple Rotation49% (Mean Reduction)
Individual StudySorghum-Wheat vs. Rice-WheatLower density in Sorghum-Wheat
Individual StudyCereal Rotation with Canola Break-Crop vs. Continuous CerealEffective suppression of weed propagules
Individual StudyRotation with Legumes (e.g., Mungbean)Improved wheat yield and weed suppression
10-Year StudyRotation including a cereal crop vs. Continuous maizeReduced weed density in herbicide-treated plots

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is essential for quantifying the level of resistance in a suspected weed population.

  • Seed Germination: Germinate seeds from both the suspected resistant (R) population and a known susceptible (S) population in petri dishes containing agar (B569324) or moist filter paper.

  • Seedling Transplant: Once seedlings reach a consistent growth stage (e.g., 2-3 leaves), transplant them into pots filled with a standardized soil mix. Allow plants to establish for at least 5-7 days under controlled greenhouse conditions.

  • Herbicide Preparation: Prepare a stock solution of this compound-methyl. Perform serial dilutions to create a range of 7-9 treatment doses, plus an untreated control. The dose range should be wide enough to cause effects from 0% to 100% mortality for both S and R populations.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.

  • Incubation and Assessment: Return the plants to the greenhouse. After a set period (typically 21-28 days), assess the plants by either visual scoring of injury or by harvesting the above-ground biomass to measure fresh or dry weight.

  • Data Analysis: Convert biomass data to a percentage of the untreated control for each population. Fit the data to a four-parameter log-logistic curve to determine the GR₅₀ value (the herbicide dose required to reduce plant growth by 50%). The Resistance Index (RI) is then calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Protocol 2: In-Vitro ALS Enzyme Activity Assay

This assay helps determine if resistance is due to an altered target site.

  • Plant Material: Collect young, actively growing leaf tissue (e.g., 0.5-1.0 g) from both S and R plants.

  • Enzyme Extraction: Homogenize the leaf tissue in a cold extraction buffer. Centrifuge the homogenate and collect the supernatant, which contains the crude enzyme extract.

  • ALS Assay Reaction: In microcentrifuge tubes, combine the enzyme extract with an assay buffer containing necessary cofactors (e.g., pyruvate (B1213749), thiamine (B1217682) pyrophosphate, FAD). Add varying concentrations of this compound-methyl to different tubes to create a dose-response curve. Include a control with no herbicide.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-35°C) for 60-90 minutes. The ALS enzyme will convert pyruvate to acetolactate.

  • Reaction Termination and Colorimetric Reading: Stop the reaction by adding sulfuric acid (H₂SO₄), which also decarboxylates acetolactate to acetoin (B143602). Add creatine (B1669601) and α-naphthol and incubate further to allow for color development.

  • Data Analysis: Measure the absorbance of the solution using a spectrophotometer. The amount of acetoin is proportional to the ALS activity. Calculate the herbicide concentration that inhibits enzyme activity by 50% (I₅₀). The resistance factor is calculated as I₅₀ (Resistant) / I₅₀ (Susceptible).

Visualizations

cluster_0 Normal Plant Cell cluster_1 Herbicide Action & Resistance Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) Pyruvate Pyruvate ALS_S Acetolactate Synthase (ALS) (Susceptible) Pyruvate->ALS_S Substrate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS_S->BCAA Catalysis Growth Normal Growth BCAA->Growth TM This compound-Methyl TM->ALS_S Inhibition ALS_R Mutated ALS (e.g., Trp574Leu) TM->ALS_R Binding Blocked P450 P450 Enzymes TM->P450 Metabolism ALS_S_NTSR Susceptible ALS TM->ALS_S_NTSR Reduced Concentration BCAA_TSR BCAA Synthesis (Unaffected) ALS_R->BCAA_TSR Pyruvate_TSR Pyruvate Pyruvate_TSR->ALS_R Growth_TSR Resistant Growth BCAA_TSR->Growth_TSR TM_Metabolite Inactive Metabolite P450->TM_Metabolite Growth_NTSR Resistant Growth ALS_S_NTSR->Growth_NTSR

Caption: this compound-methyl action and resistance mechanisms.

start Poor Herbicide Performance Observed in Field check Rule out non-resistance factors? (e.g., application error, weather) start->check check->start No, Re-evaluate Field Data collect Collect Weed Seed/Plant Samples (Susceptible & Resistant Populations) check->collect Yes lab Laboratory Testing collect->lab dose_response Whole-Plant Dose-Response Bioassay lab->dose_response enzyme_assay In-Vitro ALS Enzyme Assay lab->enzyme_assay molecular Molecular Analysis (ALS Gene Sequencing) lab->molecular results Analyze Results (Calculate RI, I₅₀, Identify Mutations) dose_response->results enzyme_assay->results molecular->results conclusion Confirm Resistance Mechanism (TSR, NTSR, or both) results->conclusion

Caption: Experimental workflow for herbicide resistance confirmation.

cluster_mono Monoculture System (e.g., Continuous Wheat) cluster_rotation Crop Rotation System Wheat1 Year 1: Wheat ALS_App1 Apply ALS Herbicide Wheat1->ALS_App1 Res_Weed1 Resistant Weeds Survive ALS_App1->Res_Weed1 Wheat2 Year 2: Wheat Res_Weed1->Wheat2 ALS_App2 Apply ALS Herbicide Wheat2->ALS_App2 Res_Weed2 Resistant Population Increases ALS_App2->Res_Weed2 High_Pressure High Selection Pressure for ALS Resistance Res_Weed2->High_Pressure Wheat_Rot Year 1: Wheat ALS_App_Rot Apply ALS Herbicide Wheat_Rot->ALS_App_Rot Soy Year 2: Soybean ALS_App_Rot->Soy Gly_App Apply Different MOA (e.g., Glyphosate) Soy->Gly_App Corn Year 3: Corn Gly_App->Corn Aux_App Apply Different MOA (e.g., Auxin) Corn->Aux_App Low_Pressure Reduced Selection Pressure for ALS Resistance Aux_App->Low_Pressure

Caption: Logic of crop rotation for managing herbicide resistance.

References

Technical Support Center: Enhancing Tribenuron-Methyl Rainfastness with Vegetable Oil Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the rainfastness of tribenuron-methyl (B105370) using vegetable oil adjuvants.

Frequently Asked Questions (FAQs)

Q1: Why is rainfastness a critical factor for post-emergence herbicides like this compound-methyl?

A1: Post-emergence herbicides are applied directly to the foliage of weeds. Rainfall shortly after application can wash the herbicide off the leaf surface before it can be adequately absorbed, leading to reduced weed control. Enhancing rainfastness ensures the herbicide remains effective even if precipitation occurs soon after application.[1][2]

Q2: How do vegetable oil adjuvants improve the rainfastness of this compound-methyl?

A2: Vegetable oil adjuvants, particularly methylated seed oils (MSOs), enhance rainfastness through several mechanisms:

  • Increased Absorption: They help to dissolve the waxy cuticle on the leaf surface, facilitating faster penetration of the herbicide into the plant tissue.[3][4][5]

  • Reduced Droplet Evaporation: Oil-based adjuvants slow the drying time of the spray droplets on the leaf, allowing more time for the herbicide to be absorbed.

  • Improved Spreading and Sticking: They reduce the surface tension of the spray droplets, leading to better coverage on the leaf surface and increased adherence, which helps to resist washoff from rainfall.

Q3: What type of vegetable oil adjuvants are most effective with this compound-methyl?

A3: Studies have shown that methylated seed oils (MSOs) are generally more effective than standard vegetable or crop oil concentrates (COCs) in enhancing the efficacy of herbicides like this compound-methyl, especially under challenging environmental conditions such as drought. MSOs are more aggressive in penetrating the leaf cuticle, leading to faster and greater herbicide absorption.

Q4: Can the addition of a vegetable oil adjuvant cause any negative effects?

A4: Yes, while generally beneficial, the use of more aggressive adjuvants like MSOs can sometimes lead to increased crop injury, especially at high temperatures. It is crucial to follow the herbicide and adjuvant labels for recommended rates and application guidelines. Additionally, improper tank mixing can lead to physical or chemical incompatibilities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced weed control despite using a vegetable oil adjuvant. - Rainfall occurred too soon after application: Even with an adjuvant, a certain rain-free period is necessary. - Improper adjuvant concentration: Using a rate that is too low may not provide the desired enhancement. - Poor water quality: Hard water containing cations like calcium and magnesium can antagonize weak acid herbicides like this compound-methyl. - Weeds are under stress: Drought-stressed weeds have a thicker cuticle, making herbicide absorption more difficult.- Check the specific rainfast interval for the this compound-methyl and adjuvant combination being used. - Always follow the label recommendations for adjuvant rates. - Use a water conditioner like ammonium (B1175870) sulfate (B86663) (AMS) to counteract the effects of hard water. - Consider using a more aggressive adjuvant like a methylated seed oil (MSO) when dealing with stressed weeds.
Formation of clumps, gels, or separation in the spray tank. - Incorrect mixing order: Adding oil-based adjuvants before dry formulations (like water-dispersible granules of this compound-methyl) can cause the dry particles to become coated in oil and not disperse properly in water. - Physical incompatibility of tank-mix partners: Some pesticide formulations are not compatible with each other or with certain adjuvants.- Follow the correct mixing order. A common recommendation is to add products in this sequence: 1) Water conditioner, 2) Dry formulations (e.g., WDG, WP), 3) Liquid formulations, 4) Adjuvants (e.g., vegetable oil). Always check the product labels for specific instructions. - Conduct a jar test to check for physical compatibility before mixing a large batch. Mix the components in a clear jar in the same proportion as in the spray tank and observe for any signs of incompatibility.
Increased crop injury (phytotoxicity). - Use of a "hot" or aggressive adjuvant: Methylated seed oils (MSOs) can increase herbicide uptake in the crop as well as the weeds, potentially leading to injury, especially under high temperatures or humidity. - High adjuvant rate: Exceeding the recommended adjuvant rate can increase the risk of crop damage.- Avoid applying during periods of high temperature and humidity. - Strictly adhere to the recommended adjuvant rates on the product labels. - If crop sensitivity is a concern, consider using a less aggressive adjuvant like a crop oil concentrate (COC) or a non-ionic surfactant (NIS), though this may result in lower efficacy under certain conditions.

Data Presentation

Table 1: Efficacy of this compound-Methyl with and without Vegetable Oil Adjuvants on Common Lambsquarters (Chenopodium album L.)

This table summarizes the effective dose of this compound-methyl required to achieve 50% control (ED50) of common lambsquarters when applied alone or with different adjuvants.

AdjuvantAdjuvant Concentration (% v/v)This compound-Methyl ED50 (g a.i. ha⁻¹)
No AdjuvantN/A21.24
Citogate0.211.48
Castor Oil0.211.65
Canola Oil0.211.81

a.i. ha⁻¹: active ingredient per hectare

Table 2: Influence of Rainfall Timing on the Efficacy of this compound-Methyl with Different Adjuvants

This table qualitatively describes the impact of simulated rainfall at different time intervals after application on the performance of this compound-methyl with a vegetable oil adjuvant compared to surfactant-based adjuvants.

Adjuvant TypeRainfall 1 Hour After TreatmentRainfall 2 Hours After TreatmentRainfall 4 Hours After Treatment
Vegetable OilSignificantly lower efficacy than surfactantsNo significant difference compared to surfactantsNo significant difference compared to surfactants
Non-ionic/Anionic SurfactantsSignificantly higher efficacy than vegetable oilNo significant difference compared to vegetable oilNo significant difference compared to vegetable oil

Experimental Protocols

Protocol 1: Laboratory Bioassay for Evaluating this compound-Methyl Rainfastness

This protocol outlines a general procedure for assessing the rainfastness of this compound-methyl formulations enhanced with vegetable oil adjuvants in a controlled laboratory setting.

  • Plant Propagation:

    • Grow a target weed species (e.g., Chenopodium album) in pots containing a suitable growth medium.

    • Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

    • Ensure uniform growth of the plants to the desired stage (e.g., 4-6 true leaves) before herbicide application.

  • Herbicide and Adjuvant Preparation:

    • Prepare a stock solution of this compound-methyl.

    • Create a series of spray solutions with a fixed concentration of this compound-methyl and varying concentrations of the vegetable oil adjuvant. Include a control with no adjuvant and another with a standard adjuvant for comparison.

  • Herbicide Application:

    • Use a laboratory track sprayer to apply the herbicide solutions to the plants. This ensures a uniform and repeatable application.

    • Calibrate the sprayer to deliver a specific volume per unit area (e.g., 200 L/ha).

  • Rain Simulation:

    • At predetermined intervals after herbicide application (e.g., 1, 2, 4, and 24 hours), subject the treated plants to simulated rainfall.

    • Use a rain simulator calibrated to deliver a specific amount and intensity of rainfall (e.g., 3 mm at an intensity of 10 mm/hr).

    • Include a set of treated plants that do not receive simulated rainfall as a positive control.

  • Data Collection and Analysis:

    • After a specified period (e.g., 21 days), visually assess the plants for injury using a rating scale (0 = no effect, 100 = complete kill).

    • Harvest the above-ground biomass of the plants, dry it in an oven, and record the dry weight.

    • Analyze the data to determine the effect of the adjuvant and the rain-free period on the efficacy of this compound-methyl. This can be done by comparing the dry weight reduction relative to the untreated control.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_application 2. Application cluster_treatment 3. Rain Simulation cluster_analysis 4. Data Collection & Analysis Plant_Propagation Plant Propagation (e.g., Chenopodium album) Herbicide_Application Herbicide Application (Laboratory Track Sprayer) Plant_Propagation->Herbicide_Application Herbicide_Prep Herbicide & Adjuvant Solution Preparation Herbicide_Prep->Herbicide_Application Rain_Simulation Simulated Rainfall (Varying time intervals post-application) Herbicide_Application->Rain_Simulation No_Rain_Control No Rain Control Herbicide_Application->No_Rain_Control Visual_Assessment Visual Assessment of Injury Rain_Simulation->Visual_Assessment No_Rain_Control->Visual_Assessment Biomass_Measurement Biomass Measurement (Dry Weight) Visual_Assessment->Biomass_Measurement Data_Analysis Data Analysis Biomass_Measurement->Data_Analysis

Caption: Experimental workflow for rainfastness bioassay.

Logical_Relationships cluster_input Inputs cluster_process Process cluster_interaction Interaction on Leaf Surface cluster_event External Event cluster_outcome Outcome This compound This compound-Methyl Tank_Mix Tank Mixing This compound->Tank_Mix Adjuvant Vegetable Oil Adjuvant Adjuvant->Tank_Mix Application Foliar Application Tank_Mix->Application Droplet_Spreading Improved Droplet Spreading Application->Droplet_Spreading Cuticle_Penetration Enhanced Cuticle Penetration Application->Cuticle_Penetration Reduced_Evaporation Reduced Evaporation Application->Reduced_Evaporation Rainfall Rainfall Application->Rainfall leads to Rainfastness Increased Rainfastness Droplet_Spreading->Rainfastness Cuticle_Penetration->Rainfastness Reduced_Evaporation->Rainfastness Herbicide_Washoff Herbicide Washoff Rainfall->Herbicide_Washoff Weed_Control Effective Weed Control Rainfastness->Weed_Control Rainfastness->Herbicide_Washoff mitigates Reduced_Efficacy Reduced Efficacy Herbicide_Washoff->Reduced_Efficacy

Caption: Logical relationships in enhancing rainfastness.

References

Technical Support Center: Reversing Metabolic Resistance to Tribenuron-Methyl with Cytochrome P450 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of cytochrome P450 (P450) inhibitors to reverse metabolic resistance to the herbicide tribenuron-methyl (B105370) in weeds.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

ProblemPossible Cause(s)Suggested Solution(s)
No reversal of resistance observed with P450 inhibitor. 1. The resistance mechanism in the weed population may not be P450-mediated (e.g., target-site mutation).2. The concentration of the P450 inhibitor (e.g., malathion) is insufficient.3. The timing of inhibitor application is not optimal.1. Confirm the resistance mechanism by sequencing the acetolactate synthase (ALS) gene.[1][2]2. Perform a dose-response experiment with varying concentrations of the inhibitor to determine the optimal concentration.3. Apply the inhibitor prior to the this compound-methyl treatment to ensure adequate uptake and inhibition of P450 enzymes.[1][2]
High variability in dose-response assay results. 1. Inconsistent growth conditions for weed populations.2. Non-uniform application of herbicide or inhibitor.3. Genetic variability within the weed population.1. Ensure all plants are grown under standardized conditions (light, temperature, humidity, soil).2. Use a calibrated sprayer for uniform application.[2]3. Use a large enough sample size to account for biological variability.
Difficulty in extracting and analyzing this compound-methyl and its metabolites via LC-MS/MS. 1. Inefficient extraction of the compounds from plant tissue.2. Suboptimal LC-MS/MS parameters.3. Degradation of this compound-methyl during sample preparation.1. Optimize the extraction solvent and procedure. Acetone is commonly used for extraction.2. Adjust the mobile phase, gradient, and mass spectrometer settings for optimal separation and detection.3. This compound-methyl is unstable in acidic aqueous solutions; ensure the pH of your extraction and mobile phases are appropriate.
P450 inhibitor shows phytotoxicity to the plants. The concentration of the inhibitor is too high.Conduct a dose-response experiment with the inhibitor alone to determine the maximum non-phytotoxic concentration. Malathion (B1675926) at 720 g a.i. ha⁻¹ has been shown to have no visual effect on the growth of Descurainia sophia.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is metabolic resistance to this compound-methyl?

A1: Metabolic resistance is a mechanism where weeds can detoxify herbicides before they reach their target site in the plant. In the case of this compound-methyl, this is often mediated by an increased activity of cytochrome P450 enzymes, which break down the herbicide into non-toxic forms. This is a type of non-target-site resistance.

Q2: How do cytochrome P450 inhibitors work to reverse this resistance?

A2: Cytochrome P450 inhibitors, such as malathion, block the activity of the P450 enzymes responsible for metabolizing this compound-methyl. By inhibiting these enzymes, the herbicide remains active within the plant, allowing it to reach its target site (the ALS enzyme) and exert its herbicidal effect.

Experimental Design and Protocols

Q3: What are the key experiments to demonstrate the role of P450 inhibitors in reversing this compound-methyl resistance?

A3: The key experiments include:

  • Whole-Plant Dose-Response Assays: To quantify the level of resistance and the degree of reversal by the P450 inhibitor.

  • In Vitro ALS Activity Assays: To determine if target-site resistance is also present.

  • Herbicide Metabolism Analysis using LC-MS/MS: To directly measure the rate of this compound-methyl breakdown in resistant and susceptible plants, with and without the inhibitor.

Q4: How do I interpret the results of a dose-response assay with a P450 inhibitor?

A4: In a dose-response assay, you will calculate the GR50 (the herbicide dose causing 50% growth reduction) for the resistant (R) and susceptible (S) populations, both with and without the P450 inhibitor. A significant reduction in the GR50 value for the R population in the presence of the inhibitor indicates that P450-mediated metabolism contributes to the resistance. The Resistance Factor (RF) is calculated as GR50(R) / GR50(S). A decrease in the RF when the inhibitor is used demonstrates the reversal of resistance.

Data Interpretation and Visualization

Q5: How can I visualize the experimental workflow?

A5: An experimental workflow can be effectively visualized using a flowchart. The diagram below illustrates a typical workflow for investigating P450-mediated herbicide resistance.

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis & Interpretation start Start: Suspected Herbicide Resistance plant_growth Grow Resistant (R) and Susceptible (S) Weed Populations start->plant_growth dose_response Whole-Plant Dose-Response Assay (this compound-methyl +/- P450 Inhibitor) plant_growth->dose_response als_assay In Vitro ALS Activity Assay plant_growth->als_assay metabolism_study Herbicide Metabolism Study (LC-MS/MS) plant_growth->metabolism_study calc_gr50 Calculate GR50 and Resistance Factor (RF) dose_response->calc_gr50 calc_i50 Calculate I50 for ALS Activity als_assay->calc_i50 quantify_metabolism Quantify this compound-methyl and Metabolites metabolism_study->quantify_metabolism conclusion Conclusion on Resistance Mechanism calc_gr50->conclusion calc_i50->conclusion quantify_metabolism->conclusion

Experimental workflow for investigating P450-mediated resistance.

Q6: How can the metabolic pathway of this compound-methyl detoxification and its inhibition be visualized?

A6: The following diagram illustrates the P450-mediated metabolism of this compound-methyl and the inhibitory action of a P450 inhibitor.

metabolic_pathway cluster_plant Resistant Weed Cell TM This compound-methyl P450 Cytochrome P450 (Overexpressed) TM->P450 Metabolism ALS ALS Enzyme (Target Site) TM->ALS Blocked Path TM->ALS Herbicide Action Metabolite Inactive Metabolite P450->Metabolite NoEffect Weed Survival Metabolite->NoEffect Effect Weed Death ALS->Effect Inhibited Inhibitor P450 Inhibitor (e.g., Malathion) Inhibitor->P450 Inhibition

P450-mediated this compound-methyl metabolism and inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-methyl resistance and its reversal by P450 inhibitors.

Table 1: Whole-Plant Dose-Response to this compound-Methyl with and without Malathion in Descurainia sophia

PopulationTreatmentGR50 (g a.i. ha⁻¹)Resistance Factor (RF)
Susceptible (S)This compound-methyl0.046-
Susceptible (S)This compound-methyl + Malathion0.039-
Resistant (R)This compound-methyl5.35116.3
Resistant (R)This compound-methyl + Malathion1.1228.7

Table 2: In Vitro ALS Enzyme Activity Inhibition by this compound-Methyl in Descurainia sophia

PopulationI50 (μM)Resistance Factor (RF)
Susceptible (S)1.77-
Resistant (R)54.6530.9

Table 3: Reversal of this compound-Methyl Resistance by Malathion in Transgenic Arabidopsis expressing CYP77B34 from Descurainia sophia

Transgenic LineTreatmentResistance Index (RI)
Line 1This compound-methyl1.87
Line 1This compound-methyl + Malathion1.38
Line 2This compound-methyl3.08
Line 2This compound-methyl + Malathion1.62
Line 3This compound-methyl2.17
Line 3This compound-methyl + Malathion1.67

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

Objective: To determine the dose of this compound-methyl required to cause 50% growth reduction (GR50) in susceptible and resistant weed populations, with and without a P450 inhibitor.

Materials:

  • Seeds of resistant (R) and susceptible (S) weed populations.

  • Pots with standard potting mix.

  • This compound-methyl commercial formulation.

  • P450 inhibitor (e.g., malathion).

  • Calibrated laboratory sprayer.

  • Growth chamber or greenhouse with controlled conditions.

Procedure:

  • Plant Growth:

    • Sow seeds of R and S populations in pots and grow them in a greenhouse or growth chamber to the 3-4 leaf stage.

  • Herbicide and Inhibitor Preparation:

    • Prepare a stock solution of this compound-methyl.

    • Prepare a range of this compound-methyl concentrations to be tested. For the R population, this will be a higher range than for the S population.

    • Prepare a stock solution of the P450 inhibitor (e.g., malathion at 1000 g a.i. ha⁻¹).

  • Treatment Application:

    • Divide the plants from each population into two groups: one to be treated with this compound-methyl alone, and one to be pre-treated with the P450 inhibitor.

    • Apply the P450 inhibitor to the designated group.

    • After a set time (e.g., 1-2 hours), apply the different doses of this compound-methyl to all plants, including a non-treated control for each population.

  • Incubation and Assessment:

    • Return the plants to the greenhouse or growth chamber.

    • After 21 days, harvest the above-ground biomass for each plant, and record the fresh weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each herbicide dose relative to the untreated control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR50 values.

    • Calculate the Resistance Factor (RF) as GR50(R) / GR50(S).

Protocol 2: In Vitro ALS Activity Assay

Objective: To determine the concentration of this compound-methyl required to inhibit 50% of the ALS enzyme activity (I50) in extracts from R and S plants.

Materials:

  • Young leaf tissue from R and S plants.

  • ALS extraction buffer.

  • Reaction buffer containing substrates (pyruvate) and cofactors.

  • This compound-methyl stock solution.

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in cold extraction buffer.

    • Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

  • ALS Activity Assay:

    • Set up a series of reactions containing the enzyme extract, reaction buffer, and a range of this compound-methyl concentrations.

    • Incubate the reactions at a specific temperature for a set time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of acetolactate produced, which can be quantified colorimetrically after conversion to acetoin.

  • Data Analysis:

    • Calculate the percent inhibition of ALS activity for each this compound-methyl concentration relative to the control with no herbicide.

    • Perform a non-linear regression analysis to determine the I50 values.

    • Calculate the Resistance Factor (RF) as I50(R) / I50(S).

Protocol 3: Herbicide Metabolism Analysis by LC-MS/MS

Objective: To quantify the rate of this compound-methyl metabolism in R and S plants.

Materials:

  • R and S plants at the 3-4 leaf stage.

  • This compound-methyl solution.

  • Extraction solvent (e.g., acetone).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Treatment and Sampling:

    • Treat R and S plants with a sub-lethal dose of this compound-methyl.

    • Harvest plant tissue at different time points after treatment (e.g., 0, 6, 12, 24, 48 hours).

  • Extraction:

    • Homogenize the plant tissue in the extraction solvent.

    • Filter and concentrate the extract.

  • LC-MS/MS Analysis:

    • Inject the extract into the LC-MS/MS system.

    • Develop a method to separate this compound-methyl from its potential metabolites.

    • Use multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the parent herbicide and its metabolites.

  • Data Analysis:

    • Create a standard curve for this compound-methyl to quantify its concentration in the plant extracts.

    • Plot the concentration of this compound-methyl over time for both R and S populations to determine the rate of metabolism.

    • Compare the metabolic rates between the two populations. A faster decline in the parent compound in the R population indicates enhanced metabolism.

References

Validation & Comparative

A Comparative Analysis of Tribenuron-Methyl and Other Sulfonylurea Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tribenuron-methyl (B105370) with other sulfonylurea herbicides, focusing on their performance, mechanism of action, and target specificity. The information is supported by experimental data to aid in research and development of new weed management strategies.

Introduction to Sulfonylurea Herbicides

Sulfonylurea herbicides are a class of highly effective, low-dose herbicides widely used in agriculture for the control of broadleaf weeds and some grasses.[1][2] Their primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, sulfonylurea herbicides disrupt protein synthesis and cell division, leading to plant death.

This compound-methyl is a post-emergence sulfonylurea herbicide valued for its efficacy against a wide spectrum of broadleaf weeds in cereal crops like wheat and barley. This guide will compare the performance of this compound-methyl to other prominent sulfonylurea herbicides, providing quantitative data on their efficacy and crop safety.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The sole target of sulfonylurea herbicides is the ALS enzyme, which catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids. This targeted action is what imparts their high potency and, in many cases, crop selectivity.

dot digraph "Sulfonylurea Herbicide Mechanism of Action" { rankdir=LR; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Pyruvate [label="Pyruvate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_Ketobutyrate [label="α-Ketobutyrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ALS [label="Acetolactate Synthase (ALS)\n(Target Enzyme)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sulfonylurea [label="Sulfonylurea Herbicides\n(e.g., this compound-methyl)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetolactate [label="α-Acetolactate"]; Acetohydroxybutyrate [label="α-Aceto-α-hydroxybutyrate"]; Valine_Leucine [label="Valine & Leucine Biosynthesis"]; Isoleucine [label="Isoleucine Biosynthesis"]; Protein_Synthesis [label="Protein Synthesis & Cell Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Plant_Death [label="Plant Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pyruvate -> ALS; alpha_Ketobutyrate -> ALS; ALS -> Acetolactate [label=""]; ALS -> Acetohydroxybutyrate [label=""]; Acetolactate -> Valine_Leucine; Acetohydroxybutyrate -> Isoleucine; Valine_Leucine -> Protein_Synthesis; Isoleucine -> Protein_Synthesis; Sulfonylurea -> ALS [label=" Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; Protein_Synthesis -> Plant_Death [style=dotted];

{rank=same; Pyruvate; alpha_Ketobutyrate;} {rank=same; Acetolactate; Acetohydroxybutyrate;} {rank=same; Valine_Leucine; Isoleucine;} } Caption: Mechanism of action of sulfonylurea herbicides.

Comparative Efficacy: Inhibition of ALS and Weed Control

The efficacy of sulfonylurea herbicides can be quantified by their ability to inhibit the ALS enzyme (IC50 values) and to control weed growth (ED50 values). Lower values indicate higher potency.

In Vitro ALS Inhibition

The following table summarizes the concentration of various sulfonylurea herbicides required to inhibit the activity of the ALS enzyme by 50% (IC50) in susceptible plant species.

HerbicideSusceptible Plant SpeciesIC50 (nM)Reference
This compound-methyl Silene conoidea (Susceptible)11,610
Metsulfuron-methyl Immature Oil Palm41
Chlorsulfuron Barley68 (initial), 3 (steady-state)
Nicosulfuron Not SpecifiedLow nM range
Rimsulfuron Not SpecifiedLow nM range

Note: IC50 values can vary depending on the plant species and the specific experimental conditions.

Whole Plant Weed Control (ED50)

The effective dose required to cause a 50% reduction in plant biomass (ED50) is a critical measure of a herbicide's performance in a whole-plant setting.

HerbicideWeed SpeciesED50 (g a.i./ha)Reference
This compound-methyl Centaurea cyanus (Susceptible)4.73 - 6.07
This compound-methyl Chenopodium album21.24
Metsulfuron-methyl Not specifiedGenerally effective at low doses
Sulfosulfuron Not specifiedEffective at low doses
Chlorsulfuron Not specifiedEffective at low doses

Note: ED50 values are influenced by environmental conditions, weed growth stage, and the presence of adjuvants.

Crop Selectivity and Safety

The selectivity of sulfonylurea herbicides is primarily due to the differential metabolism rates between crops and weeds. Tolerant crops can rapidly metabolize the herbicide into inactive compounds, whereas susceptible weeds cannot.

Comparative Crop Injury

The following table provides a qualitative comparison of the potential for crop injury from different sulfonylurea herbicides, particularly in wheat.

HerbicideCropPotential for InjuryNotes
This compound-methyl WheatLowGenerally safe on wheat; some temporary yellowing may occur under stress conditions.
Metsulfuron-methyl WheatLow to ModerateCan cause injury to some wheat varieties, especially under certain environmental conditions.
Chlorsulfuron WheatLow to ModerateLong soil persistence can affect sensitive rotational crops.
Sulfosulfuron WheatLowGood selectivity in wheat.
Mesosulfuron + Iodosulfuron WheatLowNo residual effect on succeeding transplanted rice.

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay

This protocol outlines the general steps for determining the IC50 value of a sulfonylurea herbicide on the ALS enzyme.

dot digraph "ALS Enzyme Inhibition Assay Workflow" { rankdir=LR; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; extract [label="Extract ALS Enzyme\nfrom susceptible plant tissue"]; prepare_assay [label="Prepare Assay Mixture:\n- Enzyme extract\n- Reaction buffer\n- Pyruvate substrate"]; add_herbicide [label="Add varying concentrations\nof Sulfonylurea Herbicide"]; incubate [label="Incubate at optimal\ntemperature"]; stop_reaction [label="Stop Reaction\n(e.g., with acid)"]; measure [label="Measure Acetoin Production\n(spectrophotometrically)"]; calculate [label="Calculate IC50 Value"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> extract -> prepare_assay -> add_herbicide -> incubate -> stop_reaction -> measure -> calculate -> end; } Caption: Experimental workflow for an in-vitro ALS enzyme inhibition assay.

Methodology:

  • Enzyme Extraction: Fresh, young leaf tissue from a susceptible plant species is homogenized in an extraction buffer to isolate the ALS enzyme. The crude extract is then centrifuged to remove cell debris.

  • Assay Preparation: The reaction mixture is prepared containing the enzyme extract, a reaction buffer (with cofactors like FAD, TPP, and Mg2+), and the substrate pyruvate.

  • Herbicide Addition: A range of concentrations of the test sulfonylurea herbicide is added to the reaction mixtures. A control with no herbicide is also included.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Color Development: The enzymatic reaction is stopped by adding acid (e.g., H2SO4), which also catalyzes the conversion of the reaction product, acetolactate, to acetoin. Creatine and α-naphthol are then added to produce a colored complex with acetoin.

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 530 nm).

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each herbicide concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the herbicide concentration and fitting the data to a dose-response curve.

Whole-Plant Greenhouse Bioassay for Efficacy (ED50)

This protocol describes a typical greenhouse experiment to determine the ED50 of a herbicide on a target weed species.

dot digraph "Greenhouse Bioassay Workflow" { rankdir=TB; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="Sow weed seeds in pots\nand grow to a specific stage"]; prepare_herbicide [label="Prepare a range of herbicide\nconcentrations"]; apply_herbicide [label="Apply herbicides to plants\n(e.g., using a track sprayer)"]; grow [label="Grow plants in a controlled\ngreenhouse environment"]; harvest [label="Harvest above-ground biomass\nafter a set period"]; weigh [label="Dry and weigh the biomass"]; calculate [label="Calculate ED50 Value"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed -> prepare_herbicide -> apply_herbicide -> grow -> harvest -> weigh -> calculate -> end; } Caption: Experimental workflow for a whole-plant greenhouse bioassay.

Methodology:

  • Plant Material: Seeds of the target weed species are sown in pots containing a suitable growing medium and grown in a greenhouse under controlled conditions (temperature, light, humidity).

  • Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), the plants are treated with a range of doses of the herbicide. A non-treated control is included. Application is typically done using a calibrated track sprayer to ensure uniform coverage.

  • Growth Period: The treated plants are returned to the greenhouse and allowed to grow for a specified period (e.g., 14-21 days).

  • Data Collection: After the growth period, the above-ground biomass of each plant is harvested, dried in an oven, and weighed. Visual injury ratings may also be recorded.

  • ED50 Calculation: The dry weight data is expressed as a percentage of the non-treated control. The ED50 value is determined by fitting the data to a log-logistic dose-response curve.

Herbicide Resistance

A significant challenge with sulfonylurea herbicides is the evolution of resistance in weed populations. Resistance is often conferred by a single amino acid substitution in the ALS enzyme, which reduces the binding affinity of the herbicide. For example, a resistant biotype of Kochia scoparia showed a 5- to 28-fold decrease in ALS sensitivity to sulfonylurea herbicides compared to the susceptible biotype.

Conclusion

This compound-methyl is an effective sulfonylurea herbicide for the control of broadleaf weeds in cereal crops. Its performance is comparable to other sulfonylureas, with its primary advantage often being its specific weed control spectrum and crop safety profile. When selecting a sulfonylurea herbicide, researchers and professionals must consider the target weed species, crop to be treated, potential for resistance development, and the soil persistence and rotational crop restrictions. The quantitative data and experimental protocols provided in this guide offer a foundation for further comparative studies and the development of novel weed management solutions.

References

Cross-Resistance Patterns of ALS Inhibitors in Tribenuron-Resistant Weeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weeds poses a significant threat to global food security. Tribenuron-methyl, a sulfonylurea herbicide, is a widely used acetolactate synthase (ALS) inhibitor for controlling broadleaf weeds. However, its extensive use has led to the selection of resistant weed biotypes. Understanding the cross-resistance patterns of these resistant weeds to other ALS inhibitors is crucial for developing effective and sustainable weed management strategies. This guide provides a comparative analysis of cross-resistance profiles in various this compound-resistant weed species, supported by experimental data and detailed methodologies.

Comparative Analysis of Cross-Resistance

Studies have revealed that this compound-resistant weeds often exhibit cross-resistance to other ALS-inhibiting herbicides from different chemical families, including sulfonylureas (SU), triazolopyrimidines (TP), pyrimidinyl-thiobenzoates (PTB), sulfonylamino-carbonyl-triazolinones (SCT), and imidazolinones (IMI). The extent of cross-resistance is largely determined by the specific mutation in the ALS gene.

The following table summarizes the resistance indices (RI) of several this compound-resistant weed species to a range of ALS inhibitors. The RI is calculated as the ratio of the herbicide concentration required to inhibit the growth of the resistant population by 50% (GR50) to that of the susceptible population.

Weed SpeciesResistant PopulationHerbicideChemical ClassResistance Index (RI)ALS MutationReference
Galium aparine (Catchweed Bedstraw)HN3This compound-methylSU707.8Trp-574-Leu[1]
HN6This compound-methylSU842.4Pro-197-Ser & Trp-574-Leu[1]
HN8This compound-methylSU501.2Not specified[1]
pHB3 (Trp-574-Leu)Pyrazosulfuron-ethylSU>4Trp-574-Leu[1]
FlumetsulamTP>4Trp-574-Leu[1]
Flucarbazone-sodiumSCT>4Trp-574-Leu
PyribenzoximPTB>4Trp-574-Leu
ImazethapyrIMI>4Trp-574-Leu
pHB4 (Pro-197-Ser)Pyrazosulfuron-ethylSU>4Pro-197-Ser
FlumetsulamTP>4Pro-197-Ser
Flucarbazone-sodiumSCT>4Pro-197-Ser
PyribenzoximPTB>4Pro-197-Ser
ImazethapyrIMI>4Pro-197-Ser
pHB5 (Asp-376-Glu)Pyrazosulfuron-ethylSU>4Asp-376-Glu
FlumetsulamTP>4Asp-376-Glu
Flucarbazone-sodiumSCT>4Asp-376-Glu
PyribenzoximPTB>4Asp-376-Glu
ImazethapyrIMI>4Asp-376-Glu
Descurainia sophia (Flixweed)N11This compound-methylSU116.3Pro-197-Thr
Silene conoideaR populationThis compound-methylSU382.3Trp-574-Leu
Sinapis arvensis (Wild Mustard)Al-3This compound-methylSU16.8Trp-574-Leu
Ag-SrThis compound-methylSU10.5Trp-574-Leu
G-5This compound-methylSU2.2Trp-574-Leu

Note: An RI of >4 indicates that the population survived a 4-fold discriminating dose of the herbicide known to control the susceptible population.

Mechanisms of Resistance

Herbicide resistance in weeds can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This is the most common mechanism of resistance to ALS inhibitors and involves mutations in the ALS gene, which encodes the target enzyme. These mutations alter the herbicide-binding site on the enzyme, reducing its sensitivity to the herbicide. To date, mutations at nine different amino acid positions in the ALS gene have been reported to confer resistance to ALS inhibitors: Ala-122, Pro-197, Ala-205, Phe-206, Asp-376, Arg-377, Trp-574, Ser-653, and Gly-654. The specific amino acid substitution determines the pattern and level of cross-resistance to different ALS inhibitor families. For instance, the Trp-574-Leu mutation generally confers broad cross-resistance to all five classes of ALS inhibitors.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. A common NTSR mechanism is enhanced herbicide metabolism, often mediated by cytochrome P450 monooxygenases. In some cases, both TSR and NTSR mechanisms can coexist within the same resistant plant, leading to very high levels of resistance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of cross-resistance patterns.

Whole-Plant Dose-Response Assay

This assay is used to determine the level of resistance in a weed population to a specific herbicide.

  • Seed Collection and Germination: Collect mature seeds from at least 30 randomly selected plants from the suspected resistant population. A susceptible population's seeds should also be collected. Germinate seeds in petri dishes on moist filter paper or in trays with a suitable growing medium.

  • Plant Growth: Transplant seedlings at a similar growth stage into pots containing a standard potting mix. Grow plants in a greenhouse under controlled conditions (e.g., temperature, light, and humidity).

  • Herbicide Application: When plants reach the 2-4 leaf stage, apply the herbicide at a range of doses. A discriminating dose, which is the dose that controls the susceptible population, and multiples of this dose are typically used. Untreated plants serve as a control.

  • Data Collection and Analysis: Assess plant survival and measure fresh or dry weight 21 days after treatment. Calculate the herbicide dose that causes a 50% reduction in growth (GR50) for both resistant and susceptible populations. The Resistance Index (RI) is then calculated as GR50 (Resistant) / GR50 (Susceptible).

ALS Gene Sequencing

This molecular technique is used to identify mutations in the ALS gene that may confer resistance.

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of both resistant and susceptible plants using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the ALS gene using specific primers designed to target conserved regions of the gene.

  • Sequencing: Sequence the purified PCR products and compare the nucleotide sequences of the resistant and susceptible plants to identify any point mutations.

In Vitro ALS Activity Assay

This biochemical assay directly measures the sensitivity of the ALS enzyme to the herbicide.

  • Enzyme Extraction: Extract the ALS enzyme from young leaf tissue of both resistant and susceptible plants.

  • Enzyme Activity Measurement: Measure the activity of the extracted enzyme in the presence of a range of herbicide concentrations.

  • Data Analysis: Determine the herbicide concentration that inhibits the enzyme activity by 50% (I50) for both resistant and susceptible populations. A higher I50 value for the resistant population indicates target-site resistance.

Visualizations

Experimental Workflow for Assessing Herbicide Cross-Resistance

experimental_workflow cluster_field Field Sampling cluster_greenhouse Greenhouse Bioassay cluster_lab Laboratory Analysis cluster_analysis Data Analysis & Interpretation seed_collection Seed Collection (Resistant & Susceptible Populations) germination Seed Germination seed_collection->germination transplanting Seedling Transplanting germination->transplanting herbicide_app Herbicide Application (Dose-Response) transplanting->herbicide_app dna_extraction DNA Extraction transplanting->dna_extraction enzyme_extraction ALS Enzyme Extraction transplanting->enzyme_extraction data_collection Data Collection (Survival, Biomass) herbicide_app->data_collection gr50_calc GR50 & Resistance Index (RI) Calculation data_collection->gr50_calc pcr ALS Gene Amplification (PCR) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing mutation_id Mutation Identification sequencing->mutation_id enzyme_assay In Vitro ALS Activity Assay enzyme_extraction->enzyme_assay i50_calc I50 Calculation enzyme_assay->i50_calc conclusion Determination of Cross-Resistance Pattern gr50_calc->conclusion mutation_id->conclusion i50_calc->conclusion

Caption: Workflow for herbicide cross-resistance assessment.

Simplified Signaling Pathway of ALS Inhibitor Action and Resistance

als_pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis precursors Pyruvate / α-Ketobutyrate als_enzyme Acetolactate Synthase (ALS) precursors->als_enzyme products Valine, Leucine, Isoleucine als_enzyme->products als_inhibitor ALS Inhibitor Herbicide als_inhibitor->als_enzyme Inhibition tsr Target-Site Resistance (TSR) (Altered ALS Enzyme) tsr->als_enzyme Prevents Inhibition ntsr Non-Target-Site Resistance (NTSR) (Enhanced Metabolism) ntsr->als_inhibitor

Caption: ALS inhibitor action and resistance mechanisms.

References

Independent Laboratory Validation of Tribenuron-Methyl Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently validated analytical methods for the quantification of tribenuron-methyl (B105370) in various environmental matrices. The information presented is supported by experimental data from independent laboratory validation reports and scientific literature to assist researchers in selecting the most appropriate method for their specific applications.

Comparison of Analytical Method Performance

The selection of an analytical technique for this compound-methyl quantification is influenced by factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of validated High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.

Table 1: Performance Characteristics of Analytical Methods for this compound-Methyl in Water
Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%)
LC/MS/MS[1]Ground, Surface, Drinking Water0.005 µg/L0.050 µg/LNot explicitly stated, but method was validated.
HPLC-UV[2][3]Surface Water<14.5 ng/L<48.3 ng/L>60%
HPLC-MSn[2][3]Surface Water<8.1 ng/L<26.9 ng/L>60%
Table 2: Performance Characteristics of Analytical Methods for this compound-Methyl in Soil
Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%)
LC/MS/MSSoil0.3 µg/kg1.0 µg/kg70-120%
HPLC-UVSoilNot specifiedNot specifiedNot specified, but used for residue measurement.
Table 3: Performance Characteristics of Analytical Methods for this compound-Methyl in Crops
Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%)
HPLC-UVVarious Crops0.01 ppmNot specified54-79%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from independent laboratories.

LC/MS/MS Method for this compound-Methyl in Water

This method is applicable for the quantitative determination of this compound-methyl in ground, surface, and drinking water.

Sample Preparation (Solid Phase Extraction - SPE)

  • Filter a 200 mL water sample.

  • Pass the sample through an Oasis HLB solid phase extraction (SPE) cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute this compound-methyl with base-adjusted acetonitrile.

  • Add 1 mL of water to the eluate and evaporate under a nitrogen stream until the volume is less than 1 mL.

  • Adjust the final volume to 10 mL with water.

Instrumentation

  • HPLC System: Shimadzu LC-20AD Liquid Chromatograph or equivalent.

  • Mass Spectrometer: Applied BioSystems/MDS Sciex API 4000 LC/MS/MS system or equivalent.

  • Column: Reversed-phase C18 column.

  • Detection: Positive ion electrospray mass spectrometry/mass spectrometry (MS/MS).

HPLC-UV Method for this compound-Methyl in Crops

This method is suitable for the determination of this compound-methyl residues in various crop matrices.

Sample Preparation

  • Homogenize the crop sample with acetone.

  • Perform extraction with ethyl acetate.

  • Evaporate the extract to dryness.

  • For matrices with high-fat content (e.g., soybean, peanut), perform a defatting step with acetonitrile-n-hexane partitioning.

  • Clean up the extract using a Florisil column followed by a Bond Elut® SAX cartridge.

Instrumentation

  • HPLC System: HPLC with a photodiode array detector.

  • Column: Inertsil ODS-2 or equivalent C18 column.

  • Mobile Phase: Acetonitrile-water-phosphoric acid (50:50:0.01).

  • Detection Wavelength: 240 nm.

Visualizations

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound-methyl is a sulfonylurea herbicide that targets the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development. By inhibiting ALS, this compound-methyl disrupts protein synthesis, leading to the cessation of cell division and eventual death of susceptible plants.

ALS_Inhibition_Pathway cluster_pathway Biosynthesis of Branched-Chain Amino Acids cluster_inhibition Inhibition by this compound-Methyl Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_aceto_alpha_hydroxybutyrate->Isoleucine This compound This compound-Methyl This compound->Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-Methyl.

Experimental Workflow for this compound-Methyl Analysis

The following diagram illustrates a typical workflow for the analysis of this compound-methyl residues in environmental samples, from sample collection to data analysis.

Experimental_Workflow Sample_Collection Sample Collection (Water, Soil, Crops) Sample_Preparation Sample Preparation (Homogenization, Extraction) Sample_Collection->Sample_Preparation Cleanup Extract Cleanup (SPE, Column Chromatography) Sample_Preparation->Cleanup Analysis Instrumental Analysis (LC/MS/MS or HPLC-UV) Cleanup->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General experimental workflow for this compound-methyl residue analysis.

References

Comparing the efficacy of tribenuron-methyl with and without adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the herbicidal efficacy of tribenuron-methyl (B105370) when applied alone versus in combination with various adjuvants. The inclusion of experimental data, detailed methodologies, and visual pathways aims to facilitate a deeper understanding of the synergistic effects of adjuvants in weed management strategies.

The application of adjuvants with the sulfonylurea herbicide this compound-methyl has been shown to significantly enhance its bio-efficacy, allowing for reduced application rates while maintaining or even improving weed control. This guide synthesizes findings from scientific studies to provide a clear comparison of this compound-methyl's performance with and without these enhancing agents.

Quantitative Efficacy Comparison

The addition of adjuvants to this compound-methyl consistently leads to a lower effective dose required to achieve 50% control (ED50) of weed populations. This indicates a potentiation of the herbicide's activity. The following table summarizes the ED50 of this compound-methyl against common lambsquarters (Chenopodium album) with and without the addition of different adjuvants.

TreatmentAdjuvant Concentration (%v/v)This compound-Methyl ED50 (g a.i. ha⁻¹)
This compound-Methyl aloneN/A21.24[1][2]
This compound-Methyl + Citogate0.211.48[1][2]
This compound-Methyl + Castor Oil0.211.65[1]
This compound-Methyl + Canola Oil0.211.81

a.i. ha⁻¹: active ingredient per hectare

These data clearly demonstrate that the use of adjuvants can reduce the required dose of this compound-methyl by nearly half to achieve the same level of control for common lambsquarters. All tested adjuvants—citogate, castor oil, and canola oil—significantly improved the herbicide's performance. Studies have also indicated that adding a non-ionic surfactant at a concentration of 0.2% increases the efficacy of this compound compared to applications without a surfactant. Furthermore, research has shown that the most effective adjuvants with this compound are methylated seed oil and basic pH blend adjuvants, with the greatest activity observed when they are applied together.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, the following provides a detailed methodology synthesized from common greenhouse experimental practices for evaluating herbicide performance with adjuvants.

Plant Material and Growth Conditions
  • Test Species: Common lambsquarters (Chenopodium album) seeds are sown in pots containing a sterilized potting mix (e.g., a mixture of soil, sand, and peat).

  • Growing Environment: Plants are grown in a controlled greenhouse environment with a temperature of 25/20°C (day/night) and a 16-hour photoperiod.

  • Plant Stage: The herbicide treatments are applied when the plants have reached the 4-6 true leaf stage.

Experimental Design
  • A complete randomized design with a factorial arrangement is typically employed.

  • Factors include:

    • This compound-methyl concentrations (e.g., 0, 5, 10, 20, 30, and 40 g a.i. ha⁻¹).

    • Adjuvant type and concentration (e.g., no adjuvant, citogate at 0.2% v/v, canola oil at 0.2% v/v, and castor oil at 0.2% v/v).

  • Each treatment combination is replicated at least three times.

Herbicide and Adjuvant Application
  • Preparation: this compound-methyl solutions are prepared at the desired concentrations. Adjuvants are added to the respective spray solutions and mixed thoroughly.

  • Application: The treatments are applied using a laboratory cabinet sprayer equipped with a flat-fan nozzle, calibrated to deliver a specific spray volume (e.g., 200 L ha⁻¹) at a constant pressure.

Data Collection and Analysis
  • Efficacy Assessment: Weed control efficacy is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Reduction: At the end of the experiment (e.g., 21 days after treatment), the above-ground biomass of the plants in each pot is harvested, dried in an oven at 70°C for 48 hours, and the dry weight is recorded.

  • Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA). The dose-response data for biomass reduction is fitted to a four-parameter log-logistic model to determine the ED50 values.

Visualizing the Experimental Workflow and Mode of Action

To further clarify the experimental process and the biological mechanism of this compound-methyl, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_data Data Collection & Analysis Planting Planting of Test Weed Species (e.g., Common Lambsquarters) Growth Growth in Controlled Greenhouse Environment Planting->Growth Application Spray Application at 4-6 Leaf Stage Growth->Application Preparation Preparation of this compound-Methyl Solutions (With and Without Adjuvants) Preparation->Application Assessment Visual Efficacy Assessment Application->Assessment Biomass Biomass Measurement (Dry Weight) Application->Biomass Analysis Statistical Analysis (ANOVA, Log-Logistic Model) Assessment->Analysis Biomass->Analysis ED50 Determination of ED50 Values Analysis->ED50

Caption: Experimental workflow for comparing this compound-methyl efficacy.

Tribenuron_Methyl_Pathway cluster_herbicide Herbicide Action cluster_plant Plant Biochemical Pathway This compound This compound-Methyl Uptake Enhanced Uptake & Penetration This compound->Uptake Adjuvant Adjuvant Adjuvant->Uptake Inhibition Inhibition of ALS Uptake->Inhibition ALS Acetolactate Synthase (ALS) Enzyme Biosynthesis Biosynthesis of Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->Biosynthesis Catalyzes Inhibition->ALS Protein_Synthesis Protein Synthesis Biosynthesis->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death

Caption: Mode of action of this compound-methyl and the role of adjuvants.

Conclusion

The experimental evidence strongly supports the inclusion of adjuvants in spray solutions containing this compound-methyl to enhance its herbicidal efficacy. The use of adjuvants allows for a significant reduction in the amount of active ingredient needed for effective weed control, which can have both economic and environmental benefits. Researchers and professionals in drug and herbicide development should consider the critical role of adjuvants in optimizing the performance of active ingredients. Further research could explore the efficacy of a wider range of adjuvants and their effects on different weed species and under various environmental conditions.

References

Evaluating the sensitivity of different crops to tribenuron-methyl soil residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the sensitivity of various crops to the soil residues of tribenuron-methyl (B105370), a widely used sulfonylurea herbicide. Understanding the potential for this herbicide to carry over and affect subsequent crops is critical for effective crop rotation planning and mitigating yield loss. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and offers a visual representation of the experimental workflow for researchers and agricultural scientists.

Data on Crop Sensitivity

The persistence of this compound-methyl in soil can lead to phytotoxicity in sensitive rotational crops.[1][2] The level of sensitivity varies significantly among different plant species. Greenhouse bioassays are a common method for quantifying this sensitivity by measuring the impact of various herbicide concentrations on plant growth, particularly root and shoot biomass.[2][3][4]

The effective dose that causes a 50% reduction in a growth parameter (ED₅₀) is a standard metric for comparing sensitivity. A lower ED₅₀ value indicates greater sensitivity.

Table 1: Comparative Sensitivity of Different Crops to this compound-Methyl Soil Residues

Crop SpeciesScientific NameSensitivity RankingED₅₀ of Root Dry Weight (RDW) (µg kg⁻¹ soil)
Oilseed RapeBrassica napus L.Most Sensitive0.179
WheatTriticum aestivum L.SensitiveNot specified in the provided data, but ranked as highly sensitive
ChickpeaCicer arietinum L.SensitiveNot specified in the provided data, but noted to be more sensitive than lentil and common vetch
Sugar BeetBeta vulgaris L.IntermediateNot specified
Corn (Maize)Zea mays L.Intermediate to TolerantNot specified
CottonGossypiumIntermediateNot specified in the provided data, but ranked between oilseed rape and pea
PeaPisum sativum L.IntermediateNot specified in the provided data, but ranked between cotton and corn
BarleyHordeum vulgare L.Most Tolerant3.68

Summary of Findings:

  • High Sensitivity: Broadleaf crops, particularly oilseed rape, are extremely sensitive to this compound-methyl residues. Studies have also identified wheat and chickpea as sensitive species.

  • Intermediate Sensitivity: Sugar beet and corn exhibit moderate sensitivity. Other crops like cotton and pea fall into this category as well.

  • High Tolerance: Cereal crops like barley have shown the highest tolerance to this compound-methyl soil residues.

Experimental Protocols

The data presented above is derived from greenhouse bioassay experiments designed to assess the phytotoxicity of herbicide soil residues. A bioassay is a reliable method for determining if herbicide residues are present in the soil at concentrations high enough to adversely affect plant growth.

Key Experimental Methodology: Greenhouse Bioassay

  • Soil Preparation and Treatment:

    • A bulk soil sample is collected, air-dried, and sieved to ensure uniformity.

    • A stock solution of this compound-methyl is prepared.

    • The herbicide is incorporated into the soil at a range of concentrations to simulate different residue levels. A control group with no herbicide is always included.

  • Potting and Seeding:

    • The treated soil is placed into individual pots (e.g., 3- to 4-inch pots).

    • Seeds of the test crop species (e.g., oilseed rape, barley, corn, sugar beet) are planted in the pots.

  • Growth Conditions:

    • The pots are maintained in a greenhouse under controlled temperature, light, and humidity conditions to ensure optimal plant growth.

    • Plants are watered as needed, taking care not to overwater.

  • Data Collection and Analysis:

    • After a predetermined growth period (e.g., 30 days after emergence), the plants are harvested.

    • The shoots and roots are separated. The roots are carefully washed to remove soil.

    • Both shoot and root materials are dried in an oven until a constant weight is achieved. The final shoot dry weight (SDW) and root dry weight (RDW) are recorded.

    • The response of the plants (biomass reduction) is plotted against the herbicide concentration. A three-parameter log-logistic regression model is commonly used to analyze this dose-response relationship.

    • From this model, key toxicological endpoints such as ED₁₀ (dose causing 10% inhibition) and ED₅₀ (dose causing 50% inhibition) are calculated to quantify and compare crop sensitivity.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a greenhouse bioassay used to evaluate crop sensitivity to herbicide soil residues.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A Collect & Sieve Bulk Soil Sample D Incorporate Herbicide into Soil Subsamples A->D B Prepare Herbicide Stock Solution C Create Serial Dilutions (Multiple Concentrations) B->C C->D F Fill & Label Pots with Treated & Control Soil D->F E Prepare Control Soil (No Herbicide) E->F G Plant Seeds of Test Crop Species F->G H Grow Plants in Controlled Greenhouse (e.g., 30 days) G->H I Harvest Shoots & Roots H->I J Measure Dry Biomass (RDW & SDW) I->J K Plot Dose-Response Curve J->K L Calculate ED₅₀ Values via Log-Logistic Regression K->L M Compare Crop Sensitivity L->M

Caption: Workflow for a greenhouse bioassay to assess crop sensitivity to herbicide soil residues.

References

Navigating Resistance: A Comparative Guide to Non-Target-Site Mechanisms in Tribenuron-Methyl Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the molecular intricacies of herbicide resistance is paramount. This guide provides a comparative analysis of non-target-site resistance (NTSR) mechanisms to the widely used herbicide tribenuron-methyl (B105370) in several broadleaf weed species. By presenting quantitative data, detailed experimental protocols, and visual pathways, this document aims to facilitate a deeper understanding of the complex enzymatic processes that confer metabolic resistance in these agronomically important weeds.

Non-target-site resistance is a significant challenge in modern agriculture, enabling weeds to detoxify herbicides before they reach their target site, the acetolactate synthase (ALS) enzyme in the case of this compound-methyl. This form of resistance is often conferred by the enhanced activity of broad-spectrum enzyme families, primarily cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyltransferases (UGTs), as well as the increased activity of ABC transporters. This guide delves into the specifics of these mechanisms in four key weed species: Flixweed (Descurainia sophia), Water Chickweed (Myosoton aquaticum), Corn Poppy (Papaver rhoeas), and Corn Cockle (Silene conoidea).

Comparative Analysis of Resistance Levels

The level of resistance to this compound-methyl, often expressed as a Resistance Index (RI), varies significantly among different weed species and populations. The RI is calculated as the ratio of the herbicide dose required to cause a 50% reduction in growth (GR50) in the resistant population compared to a susceptible population. A key indicator of NTSR mediated by P450 enzymes is the reversal of resistance in the presence of a P450 inhibitor, such as malathion.

Weed SpeciesResistance Index (RI)RI with MalathionFold ReversalKey Involved GenesReference
Descurainia sophia116.328.74.0CYP96A13, ABCC1[1]
Myosoton aquaticum6.15Not explicitly stated as RI, but resistance was reversed-CYP734A1, CYP76C1, CYP86B1, ABCC10[2]
Papaver rhoeas (R1 population)>10 (estimated)Resistance reversed-P450-mediated[3][4][5]
Silene conoidea382.3Resistance reversed (synergistic effect observed)-P450-mediated

Underlying Molecular Mechanisms of Resistance

Metabolic resistance to this compound-methyl is a multi-step process involving several enzyme families. The primary mechanism often involves the hydroxylation of the herbicide by cytochrome P450s, followed by conjugation with glucose by UGTs or glutathione by GSTs. These conjugated metabolites are typically less phytotoxic and can be sequestered into vacuoles by ABC transporters.

Key Enzyme Families Implicated in this compound-Methyl NTSR:
  • Cytochrome P450 Monooxygenases (P450s): These enzymes are central to Phase I detoxification, catalyzing the initial oxidative degradation of the this compound-methyl molecule. Upregulation of specific P450 genes, such as those from the CYP7 and CYP8 families, has been consistently observed in resistant weed populations.

  • Glutathione S-Transferases (GSTs): In Phase II detoxification, GSTs conjugate glutathione to the herbicide or its metabolites, increasing their water solubility and facilitating further detoxification.

  • UDP-Glucosyltransferases (UGTs): Also involved in Phase II, UGTs glycosylate the herbicide, rendering it inactive and marking it for sequestration.

  • ATP-Binding Cassette (ABC) Transporters: These membrane proteins play a crucial role in Phase III detoxification by actively transporting the conjugated and detoxified herbicide metabolites into the vacuole, away from their cellular targets.

The following diagram illustrates the general metabolic pathway for the detoxification of this compound-methyl in resistant weeds.

Tribenuron_Detoxification cluster_enzymes Detoxification Enzymes This compound This compound-methyl (Active Herbicide) Hydroxylated_this compound Hydroxylated this compound (Less Toxic) This compound->Hydroxylated_this compound Hydroxylation Conjugated_this compound Conjugated this compound (Inactive) Hydroxylated_this compound->Conjugated_this compound Glycosylation / Glutathionylation Vacuole Vacuole (Sequestration) Conjugated_this compound->Vacuole Transport P450 Cytochrome P450s (Phase I) UGT_GST UGTs / GSTs (Phase II) ABC_Transporter ABC Transporter (Phase III)

Caption: Metabolic pathway of this compound-methyl detoxification.

Experimental Protocols

Accurate characterization of NTSR mechanisms relies on robust experimental methodologies. Below are detailed protocols for key experiments used to investigate metabolic resistance to this compound-methyl.

Cytochrome P450 Activity Assay

This assay measures the general activity of P450 enzymes in microsomal fractions of resistant and susceptible weed biotypes.

  • Plant Material: 5-10 g of fresh, young leaf tissue from both resistant and susceptible plants.

  • Microsome Extraction:

    • Homogenize leaf tissue in ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10 mM ascorbic acid, and 1% (w/v) polyvinylpyrrolidone).

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

    • Resuspend the pellet in a minimal volume of 0.1 M potassium phosphate buffer, pH 7.5.

  • P450 Activity Measurement:

    • The assay is often performed using a model substrate like p-nitroanisole, which is O-demethylated by P450s to p-nitrophenol.

    • The reaction mixture contains the microsomal fraction, an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the substrate in a suitable buffer.

    • The reaction is incubated at 37°C and stopped by adding an acid.

    • The formation of the product (p-nitrophenol) is measured spectrophotometrically at its absorbance maximum.

Glutathione S-Transferase (GST) Activity Assay

This assay quantifies the activity of GSTs in cytosolic fractions.

  • Plant Material: 1-2 g of fresh leaf tissue.

  • Cytosolic Fraction Extraction:

    • Homogenize the tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, with 2 mM EDTA).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • The resulting supernatant is the cytosolic fraction.

  • GST Activity Measurement:

    • The assay typically uses 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate, which is conjugated with glutathione (GSH) by GSTs.

    • The reaction mixture contains the cytosolic fraction, GSH, and CDNB in a suitable buffer.

    • The rate of formation of the S-(2,4-dinitrophenyl)glutathione conjugate is monitored by measuring the increase in absorbance at 340 nm.

This compound-Methyl Metabolism Analysis by LC-MS/MS

This method allows for the direct measurement of this compound-methyl and its metabolites in plant tissues.

  • Sample Preparation:

    • Treat resistant and susceptible plants with a known concentration of this compound-methyl.

    • Harvest plant tissue at various time points after treatment.

    • Homogenize the tissue and extract with an appropriate solvent (e.g., acetonitrile/water mixture).

    • Centrifuge the extract and clean it up using solid-phase extraction (SPE) to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Separate the parent herbicide and its metabolites using a reverse-phase HPLC column.

    • Detect and quantify the compounds using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Compare the metabolic profiles of resistant and susceptible plants to identify differences in the rate of detoxification.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the expression levels of candidate genes potentially involved in resistance.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the leaf tissue of resistant and susceptible plants using a commercial kit or a standard protocol (e.g., TRIzol).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Design primers specific to the target genes (e.g., identified P450s, GSTs) and suitable reference genes for normalization.

    • Perform the qPCR reaction using a SYBR Green-based master mix.

    • The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative expression of the target genes in the resistant plants compared to the susceptible plants using a method like the 2^-ΔΔCt method, normalized to the expression of the reference genes.

Experimental Workflow for Investigating NTSR

The following diagram outlines a typical experimental workflow for the identification and characterization of NTSR mechanisms in this compound-methyl resistant weeds.

NTSR_Workflow Start Suspected Resistant Weed Population Dose_Response Whole-Plant Dose-Response Assay (with and without Malathion) Start->Dose_Response Resistance_Confirmation Confirm Resistance & Indication of P450 Involvement Dose_Response->Resistance_Confirmation TSR_Analysis Target-Site Resistance Analysis (ALS Gene Sequencing) Resistance_Confirmation->TSR_Analysis If Resistant NTSR_Confirmed NTSR Confirmed TSR_Analysis->NTSR_Confirmed No known TSR mutation Biochemical_Assays Biochemical Assays (P450 & GST Activity) NTSR_Confirmed->Biochemical_Assays Metabolism_Study This compound-Methyl Metabolism Study (LC-MS/MS) NTSR_Confirmed->Metabolism_Study Gene_Expression Gene Expression Analysis (RNA-Seq / qPCR) NTSR_Confirmed->Gene_Expression Mechanism_Elucidation Elucidation of NTSR Mechanism Biochemical_Assays->Mechanism_Elucidation Metabolism_Study->Mechanism_Elucidation Gene_Expression->Mechanism_Elucidation

Caption: Experimental workflow for NTSR investigation.

References

A Comparative Efficacy Analysis of Tribenuron-methyl and Thifensulfuron-methyl Formulations for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of tribenuron-methyl (B105370) and thifensulfuron-methyl (B1681301), two widely used sulfonylurea herbicides for the post-emergence control of broadleaf weeds in cereal crops. This analysis is based on a review of available experimental data to assist researchers and professionals in drug development and agricultural science in understanding the performance and application of these active ingredients.

Introduction and Mechanism of Action

Both this compound-methyl and thifensulfuron-methyl belong to the sulfonylurea class of herbicides and share the same primary mechanism of action.[1][2] They are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] Inhibition of ALS leads to a rapid cessation of cell division and plant growth, ultimately resulting in the death of susceptible weed species. Cereal crops like wheat and barley exhibit tolerance to these herbicides due to their ability to rapidly metabolize the active compounds into non-phytotoxic substances.

dot

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Herbicide This compound-methyl or Thifensulfuron-methyl Herbicide->Inhibition Inhibition->ALS

Caption: Mechanism of action of sulfonylurea herbicides.

Efficacy Comparison: Experimental Data

Direct side-by-side comparative efficacy trials for various formulations of this compound-methyl and thifensulfuron-methyl are limited in publicly available literature. However, data from individual and combined studies provide insights into their performance.

Weed Control Spectrum

Both herbicides are effective against a broad spectrum of broadleaf weeds.

This compound-methyl has demonstrated high efficacy against weeds such as:

  • Chenopodium album (Common Lambsquarters)

  • Capsella bursa-pastoris (Shepherd's-purse)

  • Stellaria media (Common Chickweed)

  • Sinapis arvensis (Wild Mustard)

  • Amaranthus spp. (Pigweed)

  • Galium aparine (Cleavers)

Thifensulfuron-methyl is effective against a similar range of broadleaf weeds, including:

  • Amaranthus retroflexus (Redroot Pigweed)

  • Chenopodium album (Common Lambsquarters)

  • Polygonum convolvulus (Wild Buckwheat)

  • Sinapis arvensis (Wild Mustard)

It is important to note that the efficacy of both herbicides can be influenced by environmental conditions such as rainfall. For instance, a tank mixture of thifensulfuron (B1222996) and this compound showed poor efficacy in direct-seeded spring wheat under limited rainfall, but significantly reduced weed density with greater rainfall.

Quantitative Efficacy Data

The following tables summarize efficacy data from various studies. It is crucial to consider that these results are from different trials and environmental conditions may vary.

Table 1: Efficacy of this compound-methyl Formulations on Various Broadleaf Weeds

Weed SpeciesFormulationApplication Rate (g a.i./ha)Weed Control Efficiency (%)Reference
Chenopodium album75% PX1585-88
Anagallis arvensis75% PX1573
Asphodelus tenuifolius75% PX15100
Melilotus denticulata75% PX15100
Vicia sativa75% PX15100
Chenopodium murale75% PX15100
Rumex spinosus75% PX15100
Rumex dentatus75% PX15100
Sisymbrium irio75% PX15100
Silene conoidea75% PX15100
Total Broadleaf WeedsGranstar 75% DF8.0 g/feddan 98.32
Total Broadleaf WeedsSkylla 75% WG8.0 g/feddan 97.76
Total Broadleaf WeedsCash Cool 75% WG8.0 g/feddan 97.66
Total Broadleaf WeedsOwnostar 75% DF8.0 g/feddan 92.93

Note: 1 feddan ≈ 0.42 hectares

Table 2: Efficacy of Thifensulfuron-methyl on Amaranthus retroflexus

PopulationHerbicideGR50 (g a.i./ha)Resistance FactorReference
Susceptible (S1)Thifensulfuron-methyl3.12-
Susceptible (S2)Thifensulfuron-methyl4.41-
Resistant (R)Thifensulfuron-methyl192.8361.8

GR50: The herbicide rate required to reduce plant dry weight by 50%.

Experimental Protocols

The following outlines a general methodology for conducting field trials to evaluate and compare the efficacy of different herbicide formulations, based on established guidelines.

Experimental Design
  • Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

  • Plot Size: Sufficiently large to minimize edge effects and allow for accurate application and assessment (e.g., 10 m x 2 m).

  • Treatments:

    • Untreated control (weedy check).

    • This compound-methyl formulation(s) at various application rates (e.g., recommended rate, half rate, and double rate).

    • Thifensulfuron-methyl formulation(s) at various application rates.

    • Tank mixtures of this compound-methyl and thifensulfuron-methyl.

    • A standard commercial herbicide for comparison.

  • Crop: A cereal crop such as wheat or barley, sown uniformly across all plots.

  • Weed Population: Trials should be conducted in fields with a natural and uniform infestation of the target broadleaf weed species. If necessary, weed seeds can be sown to ensure a consistent population.

dotdot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.15]; edge [arrowsize=0.7, penwidth=1.0];

// Nodes Start [label="Field Selection &\nSite Preparation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Plot_Layout [label="Plot Layout &\nRandomization (RCBD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Planting [label="Crop & Weed Seeding", fillcolor="#F1F3F4", fontcolor="#202124"]; Application [label="Herbicide Application\n(Post-emergence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Collection [label="Data Collection\n(Weed counts, biomass, crop injury)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Statistical Analysis\n(ANOVA, Mean Separation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Efficacy Comparison &\nConclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Plot_Layout; Plot_Layout -> Planting; Planting -> Application; Application -> Data_Collection; Data_Collection -> Analysis; Analysis -> Conclusion; }

References

Safety Operating Guide

Proper Disposal of Tribenuron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is paramount in a laboratory setting to ensure personnel safety and environmental protection. Tribenuron, a sulfonylurea herbicide, requires specific handling and disposal procedures due to its potential for environmental toxicity, particularly to aquatic life and non-target plants.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound and its containers, in line with safety and regulatory best practices.

The foundational principle for all chemical waste disposal is adherence to the specific instructions on the product's label and compliance with all local, state, and federal regulations.[3][4][5] State and local laws may be more stringent than federal requirements.

Procedure 1: Disposal of Unused or Excess this compound

Improper disposal of excess or unwanted this compound, such as pouring it down a drain or placing it in regular trash, is prohibited and can contaminate water systems and the environment.

  • Prioritize Use: The most effective way to manage excess this compound is to avoid having it. Mix only the amount required for your immediate experimental needs. If excess product remains, it should be used up according to the label's directions.

  • Designate as Hazardous Waste: Unused this compound that cannot be used must be treated as hazardous waste.

  • Consult Authorities: Contact your institution's Environmental Health & Safety (EHS) department or your local hazardous waste management authority for guidance. They will provide information on approved disposal facilities, household hazardous waste collection programs, or take-back events in your area.

  • Approved Disposal Methods: Disposal should only occur at an approved waste disposal facility, which may include a specialized hazardous waste landfill or a high-temperature incineration facility.

  • Safe Storage and Transport: While awaiting disposal, store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area, separated from food and feedstuffs. When transporting for disposal, keep the product in its original container and secure it to prevent spills.

Procedure 2: Disposal of Empty this compound Containers

Empty pesticide containers are also considered hazardous waste until properly cleaned. Never reuse an empty this compound container for any other purpose.

Experimental Protocol: Triple-Rinse Method

This procedure is critical for decontaminating empty containers before their final disposal. Personal Protective Equipment (PPE), including chemical-resistant gloves and eye protection, must be worn during this process.

  • Initial Draining: Once the container is empty, allow it to drain into the application equipment or spray tank for an additional 30 seconds to remove as much residual product as possible.

  • First Rinse: Fill the container to 20-25% of its capacity with water.

  • Agitation: Securely replace the cap and shake, roll, or invert the container vigorously for at least 30 seconds to rinse all interior surfaces.

  • Rinsate Collection: Pour the rinse water (rinsate) into the application equipment or spray tank for use. Allow the container to drain for another 30 seconds.

  • Repeat: Repeat steps 2 through 4 two more times for a total of three rinses.

  • Final Preparation: After the final rinse, puncture the container to prevent reuse.

  • Final Disposal: The cleaned container can now be offered for recycling through an approved program (such as drumMUSTER) or disposed of in a sanitary landfill as directed by local regulations.

Procedure 3: Management of Spills and Contaminated Materials

In the event of a spill, immediate and proper cleanup is crucial to prevent environmental contamination and exposure.

  • Ensure Safety: Wear appropriate PPE, including protective gloves, eye protection, and respiratory protection if dust is present.

  • Containment: Prevent the spill from spreading or entering drains, sewers, or waterways.

  • Cleanup: For solid spills, sweep the material into a suitable, labeled container for disposal. It may be appropriate to first moisten the material to prevent dusting. For liquid spills, use an inert absorbent material like sand to contain and collect the substance.

  • Disposal: The collected waste and contaminated absorbent material must be disposed of as hazardous waste through an approved facility.

Safety and Ecotoxicity Profile of this compound-methyl

The following table summarizes key quantitative data pertinent to the handling and disposal of this compound-methyl, underscoring its hazardous properties.

ParameterSpeciesValueReference(s)
Acute Oral Toxicity (LD50) Rat>5000 mg/kg
Acute Dermal Toxicity (LD50) Rabbit>2000 - 5000 mg/kg
Acute Inhalation Toxicity (LC50) Rat>6.0 mg/L (4 hr)
Aquatic Toxicity (Fish) Rainbow TroutLC50 (96 hr): 738 mg/L
Aquatic Toxicity (Invertebrate) Daphnia magnaEC50 (48 hr): >894 mg/L
Aquatic Toxicity (Algae) R. subcapitataEC50 (120 hr): 0.11 mg/L
Aquatic Toxicity (Plant) Lemna minorEC50 (7d): 0.0099 mg/L

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper management of this compound waste streams in a laboratory setting.

TribenuronDisposalWorkflow start This compound Waste Generated decision Waste Type? start->decision unused_product Unused Product or Contaminated Spill Material decision->unused_product Product/ Spill empty_container Empty Container decision->empty_container Container treat_hazardous Treat as Hazardous Waste unused_product->treat_hazardous triple_rinse Perform Triple-Rinse Protocol empty_container->triple_rinse contact_authority Consult Product Label & Contact Local Hazardous Waste Authority / EHS treat_hazardous->contact_authority approved_disposal Dispose via Approved Facility (e.g., Landfill, Incineration, Take-Back Program) contact_authority->approved_disposal add_rinsate Add Rinsate to Application Equipment for Use triple_rinse->add_rinsate puncture_container Puncture Container to Prevent Reuse add_rinsate->puncture_container dispose_container Dispose of Rinsed Container (Recycle or Landfill per Local Regulations) puncture_container->dispose_container

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Logistical Information for Handling Tribenuron

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Tribenuron-methyl is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound-methyl, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE, compiled from multiple safety data sheets.[1][2][3][4]

Body Part Required PPE Specifications and Guidelines
Hands Chemical-resistant glovesNitrile rubber gloves with a thickness of 0.4 - 0.7 mm are recommended, offering a wearing time of over 480 minutes. Do not use cotton or leather gloves as they can absorb the chemical. Ensure gloves are elbow-length to protect the wrists.
Eyes/Face Safety glasses with side-shields or gogglesWhen preparing sprays or in situations with a risk of splashing, a face shield or goggles should be worn. For high exposure scenarios, a face shield can be worn over goggles for added protection.
Respiratory Half mask with a particle filter P2 or a particulate filter respiratorRespiratory protection is crucial in areas with inadequate ventilation or where dust is formed. The type of respirator should be adapted to the airborne concentration of the substance.
Body Lightweight protective clothing or overallsWear loose-fitting protective clothing to cover all skin areas. An apron should be worn when mixing or loading the product. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.
Feet Chemical-resistant bootsDo not wear leather or fabric footwear. Pants should be worn over the top of boots to prevent pesticides from entering.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a systematic operational plan is critical to minimize risks associated with this compound.

1. Preparation and Handling:

  • Work in a well-ventilated area.

  • Provide appropriate exhaust ventilation where dust may form.

  • Avoid contact with skin and eyes and inhalation of dust or aerosols.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly before breaks and immediately after handling the product.

2. In Case of Accidental Exposure (First Aid): Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If needed, provide oxygen or artificial respiration and consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention. Remove contaminated clothing and wash it before reuse.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Keep the eye wide open while rinsing. Remove contact lenses if present and easy to do. Consult a physician.
Ingestion Rinse mouth with water. Drink one or two glasses of water. Do not induce vomiting without medical advice. Consult a physician.

3. Accidental Release Measures:

  • In case of a spill, wear appropriate personal protective equipment.

  • Sweep the spilled substance into covered containers.

  • If appropriate, moisten the substance first to prevent dusting.

  • Prevent the chemical from entering surface water or the sanitary sewer system.

Disposal Plan

Proper disposal of this compound waste and its containers is essential to prevent environmental contamination.

  • Product Disposal: Improper disposal of excess pesticide is prohibited. If wastes cannot be disposed of by use according to label instructions, contact appropriate disposal authorities for guidance.

  • Container Disposal: Containers must be disposed of in accordance with local, state, and federal regulations. Refer to the product label for specific container disposal instructions. Never reuse a pesticide container for any other purpose.

  • Rinsate Disposal: After emptying a pesticide container, rinse it properly. The rinse water should be applied according to label directions, only where the pesticide was intended to be used. Do not pour rinse water into any drain or on any site not listed on the product label.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for handling this compound safely, from preparation to disposal.

Tribenuron_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Application cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation A->B Proceed if safe C Don Personal Protective Equipment (PPE) B->C D Weighing and Measuring C->D Ready to handle E Mixing and Preparation of Solutions D->E F Application/Use in Experiment E->F G Decontaminate Work Surfaces F->G Experiment complete M Accidental Spill F->M If spill occurs N Personal Exposure F->N If exposure occurs H Clean Equipment G->H I Remove and Clean/Dispose of PPE H->I J Segregate Chemical Waste I->J Segregate waste K Dispose of Empty Containers per Guidelines J->K L Dispose of Contaminated Materials K->L M->G Contain and clean up N->I Follow first aid

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。